1-Dodecanol
Description
Dodecan-1-ol is a primary alcohol that is dodecane in which a hydrogen from one of the methyl groups is replaced by a hydroxy group. It is registered for use in apple and pear orchards as a Lepidopteran pheromone/sex attractant, used to disrupt the mating behaviour of certain moths whose larvae destroy crops. It has a role as a cosmetic, a pheromone, an insect attractant, a plant metabolite, an insecticide and a bacterial metabolite. It is a primary alcohol and a dodecanol.
1-Dodecanol is a saturated 12-carbon fatty alcohol obtained from coconut oil fatty acids. It has a floral odor and is used in detergents, lubricating oils, and pharmaceuticals. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
dodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O, Array | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
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| Record name | 1-Dodecanol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026918 | |
| Record name | 1-Dodecanol | |
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Molecular Weight |
186.33 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |
| Record name | DODECANOL | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Lauryl alcohol | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |
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| Record name | 1-Dodecanol | |
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Flash Point |
260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |
| Record name | DODECANOL | |
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| Record name | 1-Dodecanol | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |
| Record name | 1-DODECANOL | |
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| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |
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| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Lauryl alcohol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 6.4 | |
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Vapor Pressure |
0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |
| Record name | 1-Dodecanol | |
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Color/Form |
Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |
CAS No. |
112-53-8, 68551-07-5 | |
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| Record name | Dodecan-1-ol | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
75 °F (USCG, 1999), 24 °C | |
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Foundational & Exploratory
1-Dodecanol: A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of the physical and chemical properties of 1-dodecanol, a long-chain fatty alcohol pivotal in various scientific and industrial applications, including drug development. This document is structured to offer not just data, but a deeper understanding of the causality behind its characteristics and reactivity, empowering researchers and professionals to leverage this versatile molecule effectively.
Introduction: The Molecular Profile of this compound
This compound, also known as lauryl alcohol, is a saturated fatty alcohol with a 12-carbon chain.[1][2] Its chemical structure, a long hydrophobic alkyl chain terminating in a hydrophilic hydroxyl group, imparts amphiphilic properties that are central to its wide range of applications. Industrially, it is primarily derived from the reduction of fatty acids from coconut or palm kernel oil.[1] This renewable sourcing makes it an attractive component in the development of sustainable chemical processes. In the pharmaceutical and cosmetic industries, this compound and its derivatives function as emollients, emulsifiers, and penetration enhancers.[1]
Physicochemical Properties: A Quantitative Overview
The physical state of this compound is notably dependent on the ambient temperature, existing as a colorless, waxy solid below its melting point and a clear, oily liquid above it.[3][4] Its distinct, faint fatty or floral odor becomes more pronounced at higher concentrations.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Dodecyl alcohol, Lauryl alcohol, Alcohol C12 | [5][6] |
| CAS Number | 112-53-8 | [6][7] |
| Molecular Formula | C₁₂H₂₆O | [7][8] |
| Molecular Weight | 186.34 g/mol | [8] |
| Appearance | Colorless solid or liquid | [4][9] |
| Melting Point | 22-26 °C (72-79 °F) | [3][4] |
| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [1][3] |
| Density | 0.833 g/mL at 25 °C | [3] |
| Flash Point | 121 °C (250 °F) (closed cup) | [10] |
| Solubility in Water | Very slightly soluble (approx. 1 g/L at 23 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone | [9][11] |
Spectral Data for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. The following provides an overview of its characteristic spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is characterized by a triplet corresponding to the terminal methyl protons, a broad multiplet for the methylene protons of the alkyl chain, and a triplet for the methylene protons adjacent to the hydroxyl group. A singlet, which can exchange with D₂O, is observed for the hydroxyl proton.
-
¹³C NMR: The carbon-13 NMR spectrum displays distinct signals for each of the twelve carbon atoms, with the carbon attached to the hydroxyl group appearing most downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the alkyl chain.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound typically does not show a strong molecular ion peak due to facile fragmentation. Common fragments observed include the loss of water and successive losses of alkyl fragments.
Authoritative spectral data for this compound can be accessed through various databases such as the NIST WebBook and SpectraBase.[1][3][10]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its primary hydroxyl group. This functional group allows for a variety of transformations, making it a valuable synthetic intermediate. The long alkyl chain, while generally unreactive, influences the molecule's solubility and physical properties.
Caption: Key chemical transformations of this compound.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of this compound can yield either dodecanal or dodecanoic acid, depending on the choice of oxidizing agent. Mild oxidizing agents are required to stop the reaction at the aldehyde stage.
Experimental Protocol: Oxidation of this compound to Dodecanal using Pyridinium Chlorochromate (PCC)
This protocol outlines a common laboratory-scale method for the selective oxidation of a primary alcohol to an aldehyde.
-
Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Setup: To the stirred suspension, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude dodecanal can be further purified by column chromatography on silica gel.
Note: Due to the toxicity of chromium-based reagents, alternative methods like Swern or Dess-Martin oxidation are often preferred for their milder conditions and less hazardous waste profiles.[2][10]
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters, which have applications as fragrances, plasticizers, and lubricants.
Experimental Protocol: Synthesis of Dodecyl Acetate via Acetylation with Acetic Anhydride
This procedure describes the formation of an ester through the reaction of an alcohol with an anhydride.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, or a Lewis acid. For a greener approach, a catalytic amount of vanadyl sulfate (VOSO₄) can be used for solvent-free acetylation.[13]
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used. For the VOSO₄ catalyzed reaction, stirring at room temperature for 24 hours can be effective.[13]
-
Work-up: After cooling, quench the reaction by slowly adding water. Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dodecyl acetate can be purified by distillation.
Dehydration to Alkenes
The elimination of water from this compound, a dehydration reaction, yields 1-dodecene. This reaction is typically acid-catalyzed and requires elevated temperatures.
Caption: Experimental workflow for the dehydration of this compound.
Experimental Protocol: Dehydration of this compound to 1-Dodecene
This protocol describes a general procedure for the acid-catalyzed dehydration of an alcohol.
-
Reaction Setup: In a distillation apparatus, place this compound and a catalytic amount of a strong, non-volatile acid such as concentrated sulfuric acid or phosphoric acid. Alternatively, a solid acid catalyst like activated alumina can be used at higher temperatures.[5]
-
Reaction Conditions: Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene. The reaction temperature is typically in the range of 150-250 °C.
-
Product Collection: Collect the distillate, which will consist of 1-dodecene and water.
-
Work-up: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic residue, followed by a wash with water.
-
Purification: Dry the crude 1-dodecene over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purify by fractional distillation.
Conversion to Alkyl Halides
The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution, providing a route to 1-halododecanes, which are versatile alkylating agents.
Experimental Protocol: Synthesis of 1-Chlorododecane using Thionyl Chloride
This procedure details the conversion of a primary alcohol to a primary alkyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts, place this compound.
-
Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (at least 1.1 equivalents) with stirring. The reaction is often performed in the presence of a small amount of a tertiary amine like pyridine to neutralize the generated HCl.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux until the evolution of gases ceases.
-
Work-up: Carefully quench the reaction by pouring it into ice water.
-
Extraction and Purification: Extract the 1-chlorododecane with an organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The product can be purified by vacuum distillation.[9]
Safety and Handling
This compound is considered to be of low to moderate toxicity. However, it can cause skin and eye irritation.[13][14] Inhalation of vapors may cause respiratory tract irritation.[13] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important chemical with a well-defined set of physical and chemical properties. Its utility as a precursor in the synthesis of a wide array of valuable compounds, from surfactants and fragrances to pharmaceutical intermediates, is a direct consequence of the reactivity of its primary hydroxyl group. A thorough understanding of its properties and reaction chemistry, as detailed in this guide, is essential for its effective and safe utilization in research and development.
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1-Dodecanol CAS number and molecular weight
An In-Depth Technical Guide to 1-Dodecanol for Researchers and Drug Development Professionals
Introduction
This compound, also widely known as lauryl alcohol, is a straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[1] It is a versatile organic compound that finds extensive application across various industries, including pharmaceuticals, cosmetics, and detergents.[2] For researchers and professionals in drug development, this compound is of particular interest due to its properties as a solvent, emulsifier, and penetration enhancer. This guide provides a comprehensive overview of this compound, focusing on its core chemical attributes, synthesis, applications, and safety, with a special emphasis on its relevance in a research and development setting.
Chemical and Physical Properties
This compound is a colorless, waxy solid at room temperature with a mild, fatty, or floral odor.[3] Its long 12-carbon aliphatic chain renders it largely nonpolar, making it insoluble in water but soluble in organic solvents like ethanol and ether.[3] This amphipathic nature, with a hydrophobic carbon tail and a hydrophilic hydroxyl group, is central to many of its applications, particularly in the formation of surfactants and emulsions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 112-53-8 | [4][5] |
| Molecular Weight | 186.33 g/mol | [1][6] |
| Molecular Formula | C₁₂H₂₆O | [4][5] |
| Synonyms | Dodecyl alcohol, Lauryl alcohol, Alcohol C12 | [1][7] |
| Appearance | Colorless solid or liquid | [7] |
| Melting Point | 22-26 °C (72-79 °F) | [7] |
| Boiling Point | 260-262 °C (500-504 °F) | [7] |
| Density | 0.833 g/mL at 25 °C | [7] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [7] |
| Solubility in Water | Slightly soluble (1 g/L at 23 °C) | [7] |
Synthesis of this compound
The production of this compound can be achieved through both industrial-scale processes and classic laboratory methods.
Industrial Production
The primary industrial routes for synthesizing this compound rely on natural fats and oils or petrochemical feedstocks.
-
Hydrogenation of Fatty Acids/Esters: A common method involves the extraction and hydrolysis of lauric acid from coconut oil or palm kernel oil. The resulting lauric acid is then esterified to methyl laurate, which is subsequently reduced to this compound via catalytic hydrogenation under high pressure.[6][8] Copper-chromium catalysts are often employed in this process.[6]
-
Ziegler Process: A synthetic route starts with ethylene, which is oligomerized using a triethylaluminium catalyst. The resulting trialkylaluminium compound is then oxidized and hydrolyzed to produce a mixture of even-numbered fatty alcohols, from which this compound is separated by fractional distillation.[1]
Laboratory Synthesis: Bouveault-Blanc Reduction
A classic laboratory method for preparing this compound is the Bouveault-Blanc reduction of its corresponding ester, ethyl laurate.[1] This reaction uses metallic sodium in an absolute alcohol, typically ethanol, to reduce the ester to the primary alcohol.[8] While effective, this method requires careful handling of metallic sodium and anhydrous conditions.
Caption: Bouveault-Blanc reduction for this compound synthesis.
Key Applications in Research and Drug Development
This compound's unique physicochemical properties make it a valuable component in several areas of pharmaceutical research.
Surfactant Synthesis
One of the most significant industrial applications of this compound is as a precursor for anionic surfactants, most notably Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).[1] These surfactants are widely used as detergents, foaming agents, and emulsifiers in pharmaceutical and personal care products. The synthesis involves the sulfation of the hydroxyl group of this compound, followed by neutralization.[1]
Topical and Transdermal Formulations
In drug development, this compound serves multiple roles in semi-solid and liquid formulations intended for skin application:
-
Emollient: It softens and soothes the skin, improving the texture and feel of creams and lotions.[2]
-
Emulsifier/Stabilizer: It helps to create and stabilize emulsions of oil and water, which are common bases for topical drugs.[2][3]
-
Solvent: Its lipophilic nature allows it to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), which can enhance their bioavailability in topical formulations.[3]
Skin Penetration Enhancer
For transdermal drug delivery, where the goal is to deliver a drug through the skin into the systemic circulation, overcoming the barrier function of the stratum corneum is a major challenge. This compound has been investigated as a chemical penetration enhancer. Fatty alcohols can reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of drug molecules.[9][10] Studies have shown that the permeation enhancement effect of fatty alcohols is dependent on their carbon chain length, with C10 (decanol) and C12 (dodecanol) often showing significant activity.[11]
Dispersive Liquid-Liquid Microextraction (DLLME)
In analytical chemistry, this compound is used as a low-density, low-toxicity extraction solvent in DLLME.[7] This technique is used for the preconcentration of trace analytes from aqueous samples, such as determining drug residues in water.[12] Its low volatility and immiscibility with water make it an effective and environmentally friendlier alternative to traditional chlorinated solvents.[13]
Experimental Protocols
Protocol 1: Synthesis of Sodium Lauryl Sulfate (SLS)
This protocol outlines the laboratory-scale synthesis of SLS from this compound.
Materials:
-
This compound
-
Chlorosulfonic acid (or sulfur trioxide)
-
Sodium hydroxide (NaOH) solution (e.g., 20-30%)
-
Ice bath
-
Reaction flask with a stirrer and dropping funnel
Procedure:
-
Place a measured amount of this compound into the reaction flask and cool it in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled this compound with constant stirring. This is a highly exothermic reaction and the temperature should be carefully controlled.[8] The molar ratio of this compound to chlorosulfonic acid should be approximately 1:1.
-
After the addition is complete, allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure complete sulfation, forming dodecyl hydrogen sulfate.
-
Slowly add the NaOH solution to the reaction mixture to neutralize the dodecyl hydrogen sulfate. The pH should be monitored and adjusted to neutral (pH 7-8).[3]
-
The resulting product is an aqueous solution of sodium lauryl sulfate, which can be further purified by washing with an organic solvent like ether to remove any unreacted alcohol and then dried.[6]
Caption: Workflow for the synthesis of Sodium Lauryl Sulfate.
Protocol 2: In Vitro Skin Permeation Study
This protocol describes a typical experiment to evaluate the effect of this compound as a penetration enhancer using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., from hairless rats or human cadavers)
-
Model drug (e.g., melatonin, hydrocortisone)
-
Donor solution: Saturated solution of the model drug in a vehicle (e.g., water:ethanol 40:60)
-
Enhancer solution: Donor solution containing 5% w/v this compound
-
Receptor solution: Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Mount the excised skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Apply the enhancer solution (or the control donor solution without enhancer) to the donor compartment.[11]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for drug analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux (Jss).
-
The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Safety and Toxicology
This compound is considered to have low acute toxicity.[14] However, it can be irritating to the eyes and skin upon direct contact.[12][15] Inhalation of vapors may cause dizziness or respiratory irritation.[12] While it is used in cosmetics, formulations are designed to minimize irritation potential. For laboratory use, appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[12] It is also classified as very toxic to aquatic organisms, and release into the environment should be avoided.[12]
Table 2: Toxicological Data for this compound
| Toxicity Metric | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | >2,000 mg/kg | [15] |
| LD50 | Rabbit | Dermal | 8,000 mg/kg | [15] |
| LC50 | Rat | Inhalation | >71 mg/L/1h | [15] |
| Eye Irritation | - | - | Causes serious eye irritation | [15] |
Conclusion
This compound is a foundational chemical with a well-established profile and diverse applications relevant to pharmaceutical sciences. Its CAS number is 112-53-8 and its molecular weight is 186.33 g/mol . Beyond its role as a precursor in the synthesis of widely used surfactants, its utility as an emollient, solvent, and particularly as a skin penetration enhancer, makes it a valuable tool for drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the formulation of safe and effective therapeutic products.
References
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Dodecanol. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 3, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Pharmaceuticals: Solvent, Emulsifier, and Beyond. Retrieved January 3, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). This compound - Hazardous Substances Data Bank (HSDB). In PubChem. Retrieved January 3, 2026, from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved January 3, 2026, from [Link]
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ATAMAN KIMYA. (n.d.). DODECANOL. Retrieved January 3, 2026, from [Link]
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Wu, C., Zhao, B., Li, Y., & Wang, Z. (2011). Development of Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop for the Sensitive Determination of Trace Copper in Water and Beverage Samples by Flame Atomic Absorption Spectrometry. ResearchGate. Retrieved from [Link]
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Pinheiro, J. F., Silva, L. K., Fonseca, N. N., Sousa, E. M. L., & Silva, G. S. (2024). Optimization of a solidified floating organic drop microextraction procedure through an experimental design for the simultaneous determination of four non‐steroidal anti‐inflammatory drugs in river water. Water and Environment Journal. Retrieved from [Link]
- Ju, D. (2013). Production method of high-purity sodium dodecyl sulfate. CN103058894A. Google Patents.
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Hu, X., et al. (2017). Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), KET has high log P = 3.12, which implies that the compound is preferred in an organic phase. ResearchGate. Retrieved from [Link]
- Chen, J. (2017). Improve the method for preparing lauryl sodium sulfate. CN106977428A. Google Patents.
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Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. International Journal of Pharmaceutics, 248(1-2), 219-228. Retrieved from [Link]
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Chen, J., et al. (2016). Development of essential oils as skin permeation enhancers: penetration enhancement effect and mechanism of action. Pharmaceutical Biology, 54(11), 2593-2600*. Retrieved from [Link]
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Moghimi, H., Zarghi, A., & Noorani, N. (2003). Stereoselective Permeation of Tretinoin and Isotretinoin through Enhancer-Treated Rat Skin. I. Effect of Ethanol and Sodium Dodecyl Sulfate. Semantic Scholar. Retrieved from [Link]
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Stankov, S. V., et al. (2020). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 25(22), 5334*. Retrieved from [Link]
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Amin, S., et al. (2012). Mechanism of In Vitro Percutaneous Absorption Enhancement of Carvedilol by Penetration Enhancers. ResearchGate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). lauryl alcohol synthesis. Retrieved from [Link]
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Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. PubMed. Retrieved from [Link]
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A Comprehensive Technical Guide to the Natural Sources of 1-Dodecanol
This guide provides an in-depth exploration of 1-dodecanol, a fatty alcohol with significant applications across various scientific and industrial domains. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins, biosynthesis, extraction, and analysis of this compound, offering field-proven insights and detailed methodologies.
Introduction to this compound
This compound, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol.[1] It is a colorless, water-insoluble solid with a floral odor and a melting point of 24°C.[2] This organic compound is a key intermediate in the chemical industry and finds extensive use in the formulation of surfactants, emulsifiers, lubricants, and pharmaceuticals.[3][4][5] Its biocompatibility and biodegradability make it an attractive ingredient in cosmetics and personal care products.[4] In the pharmaceutical sector, this compound serves as a solvent for poorly soluble active pharmaceutical ingredients (APIs), an emulsifier in creams and lotions, and an excipient in various drug delivery systems.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₂₆O | [2] |
| Molar Mass | 186.34 g/mol | [2] |
| Appearance | Colorless solid | [2] |
| Melting Point | 24 °C | [2] |
| Boiling Point | 259 °C | [2] |
| Density | 0.8309 g/cm³ | [2] |
| Solubility in Water | 0.004 g/L | [2] |
| Log P | 5.13 | [7] |
Natural Occurrence of this compound
This compound is biosynthesized by a diverse range of organisms, from microorganisms to plants and insects. Its presence in nature is often associated with lipid metabolism and chemical signaling.
Plant Kingdom
While not a primary component of most plant tissues, this compound can be found in the essential oils and extracts of various plant species. For instance, it has been identified as a constituent of the essential oil from the fruits of Zanthoxylum rhetsoides and the aerial parts of Zanthoxylum alatum. It has also been isolated from the leaves of Justicia insularis, where it contributes to the plant's antioxidant properties.[8] The primary industrial sources of this compound are plant-based oils, particularly coconut oil and palm kernel oil, which are rich in lauric acid, the fatty acid precursor to this compound.[2][3]
Microbial World
Several microorganisms are capable of producing this compound. Certain strains of Escherichia coli have been shown to produce long-chain alcohols, including this compound, through the metabolism of fatty acid derivatives.[9] Metabolic engineering of E. coli has enabled the high-level production of this compound from glucose by overexpressing specific enzymes in the fatty acid synthesis pathway.[10] Additionally, novel isolates of Streptomyces viridodiastaticus have been identified as producers of this compound as a predominant secondary metabolite.[11][12] Some species of algae, which are a diverse group of photosynthetic organisms, are also being explored as potential sources of fatty alcohols.[13][14]
Insect Kingdom
In the insect world, this compound and its derivatives play crucial roles as pheromones. It is a component of the sex pheromones of various lepidopteran species and is used to disrupt their mating behavior in agricultural applications.[1][15] For example, it is a component of the codling moth pheromone.[16] Unsaturated C12 alcohols derived from this compound, such as (Z,Z)-dodeca-3,6-dien-1-ol, have been identified as sex and trail-following pheromones in certain termite species.[17]
Biosynthesis of this compound
The biosynthesis of this compound in living organisms is intrinsically linked to fatty acid metabolism. The general pathway involves the reduction of a C12 fatty acyl thioester (lauryl-CoA or lauryl-ACP) to the corresponding alcohol.[18]
The biosynthesis of fatty alcohols can occur through a two-step process involving two separate enzymes or a single-step reaction catalyzed by a bifunctional enzyme.[19] In the two-step pathway, a fatty acyl-CoA reductase first reduces the fatty acyl-CoA to a fatty aldehyde, which is then further reduced to a fatty alcohol by a fatty aldehyde reductase.[20] In the single-step pathway, a single fatty acyl-CoA reductase enzyme catalyzes both reduction steps without the release of the intermediate aldehyde.[21]
The core of this process begins with the de novo synthesis of fatty acids. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a building block for the fatty acid synthase (FAS) complex to elongate the fatty acid chain, with acyl carrier protein (ACP) as a tether.[18] For this compound production, the fatty acid chain elongation is terminated at C12, yielding lauroyl-ACP. A thioesterase can then release lauric acid, which is subsequently activated to lauroyl-CoA by an acyl-CoA synthetase.[20] Finally, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of lauroyl-CoA to this compound.[21]
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The Synthesis of 1-Dodecanol from Coconut Oil: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-dodecanol from coconut oil, a renewable and readily available feedstock. This document is intended for researchers, scientists, and professionals in drug development and the chemical industry who are interested in the production of fatty alcohols from natural sources. We will delve into the chemical principles, process parameters, and experimental protocols for the efficient conversion of coconut oil into high-purity this compound.
Introduction: The Value of this compound and the Promise of Coconut Oil
This compound, also known as lauryl alcohol, is a fatty alcohol with a 12-carbon chain that finds extensive application in the production of surfactants, emulsifiers, lubricants, and pharmaceuticals.[1][2] Its sulfate esters, such as sodium lauryl sulfate (SLS), are ubiquitous in personal care products like shampoos and detergents.[2] Traditionally, fatty alcohols were derived from petrochemical sources. However, with the growing emphasis on sustainability and the circular economy, there is a significant shift towards the utilization of renewable feedstocks.
Coconut oil, extracted from the kernel of mature coconuts, is an ideal raw material for the production of this compound.[1][2] This is primarily due to its unique fatty acid composition, which is rich in lauric acid (C12), the direct precursor to this compound.[3][4][5] This guide will explore the key stages of converting coconut oil into this compound, from understanding its composition to the final catalytic hydrogenation step.
Part 1: Characterization of Coconut Oil as a Feedstock
Coconut oil is predominantly composed of triglycerides, which are esters derived from glycerol and three fatty acids.[6][7] The specific fatty acid profile of coconut oil is what makes it a particularly attractive starting material for this compound synthesis.
Fatty Acid Composition of Coconut Oil
The fatty acid composition of coconut oil is dominated by medium-chain saturated fatty acids, with lauric acid being the most abundant.[3][4][5][8] The typical fatty acid profile of coconut oil is summarized in the table below.
| Fatty Acid | Carbon Chain | Percentage (%) |
| Caproic Acid | C6:0 | 0.4 - 0.6 |
| Caprylic Acid | C8:0 | 7 - 8 |
| Capric Acid | C10:0 | 6 - 10 |
| Lauric Acid | C12:0 | 44 - 52 |
| Myristic Acid | C14:0 | 16 - 19 |
| Palmitic Acid | C16:0 | 8 - 10 |
| Stearic Acid | C18:0 | 2 - 3 |
| Oleic Acid | C18:1 | 5 - 7 |
| Linoleic Acid | C18:2 | 1 - 2 |
Data compiled from multiple sources.[3][4][8][9]
The high concentration of lauric acid (44-52%) makes coconut oil an exceptionally efficient source for producing this compound.[3][4][9]
Part 2: Liberation of Lauric Acid from Coconut Oil Triglycerides
To synthesize this compound, the lauric acid must first be cleaved from the glycerol backbone of the triglycerides. This can be achieved through two primary chemical routes: hydrolysis and transesterification.
Method A: Hydrolysis of Triglycerides
Hydrolysis is a chemical process that uses water to break down the ester bonds in triglycerides, yielding free fatty acids and glycerol.[6][10][11] This reaction can be catalyzed by acids, bases, or enzymes.
Reaction Causality: The principle behind hydrolysis is the nucleophilic attack of water on the carbonyl carbon of the ester linkage. This leads to the cleavage of the ester bond and the formation of a carboxylic acid (fatty acid) and an alcohol (glycerol).
Experimental Protocol: Base-Catalyzed Hydrolysis of Coconut Oil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of refined coconut oil.
-
Reagent Addition: Prepare a solution of 20 g of sodium hydroxide (NaOH) in 200 mL of a 1:1 mixture of water and ethanol. Add this solution to the coconut oil.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-3 hours. The reaction mixture will become a homogenous soap solution.
-
Acidification: After cooling, acidify the soap solution with a concentrated acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH is acidic (pH 1-2). This will protonate the fatty acid salts, causing the free fatty acids to precipitate.
-
Isolation: Separate the precipitated fatty acids from the aqueous layer containing glycerol and salts using a separatory funnel.
-
Washing and Drying: Wash the fatty acid layer with hot water to remove any remaining mineral acids and glycerol. Dry the fatty acid mixture over an anhydrous drying agent like sodium sulfate.
-
Fractional Distillation: To isolate lauric acid from the mixture of fatty acids, perform fractional distillation under reduced pressure. The different boiling points of the fatty acids allow for their separation.
Method B: Transesterification to Fatty Acid Methyl Esters (FAMEs)
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[12][13][14] In the context of this compound synthesis, coconut oil triglycerides are reacted with methanol in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol.[14][15] This is a widely used industrial method.
Reaction Causality: The reaction proceeds via a nucleophilic attack of the methoxide ion (formed from methanol and the base catalyst) on the carbonyl carbon of the triglyceride. This results in the formation of a tetrahedral intermediate, which then collapses to form the fatty acid methyl ester and a diglyceride anion. This process repeats for the remaining fatty acid chains. The use of an excess of methanol shifts the equilibrium towards the products.
Experimental Protocol: Base-Catalyzed Transesterification of Coconut Oil
-
Catalyst Preparation: Prepare a potassium methoxide solution by carefully dissolving 1 g of potassium hydroxide (KOH) in 100 mL of methanol. This should be done in a dry environment as both KOH and potassium methoxide are hygroscopic.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, add 200 g of dry, refined coconut oil.
-
Reaction Conditions: Heat the coconut oil to 60-65 °C with constant stirring.[12]
-
Reagent Addition: Slowly add the prepared potassium methoxide solution to the heated oil. A methanol-to-oil molar ratio of around 6:1 to 9:1 is typically used to ensure complete conversion.[12][13]
-
Reaction Monitoring: Maintain the reaction temperature at 60-65 °C for 1-2 hours with vigorous stirring.[12]
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. The mixture will separate into two layers: a top layer of FAMEs (biodiesel) and a bottom layer of glycerol.
-
Purification: Drain the glycerol layer. Wash the FAMEs layer with warm water several times to remove any residual catalyst, soap, and methanol. Dry the FAMEs over anhydrous sodium sulfate.
-
Fractional Distillation: To obtain pure methyl laurate, the mixed FAMEs are subjected to fractional distillation under vacuum.
Part 3: Catalytic Hydrogenation to this compound
The final step in the synthesis is the reduction of the carboxylic acid group of lauric acid or the ester group of methyl laurate to a primary alcohol, this compound. This is achieved through catalytic hydrogenation at high pressure and temperature.
Route 1: Hydrogenation of Lauric Acid
Direct hydrogenation of lauric acid to this compound is a viable route.[16][17][18]
Reaction Causality: In this process, hydrogen gas is activated on the surface of a heterogeneous catalyst. The carbonyl group of the lauric acid adsorbs onto the catalyst surface and is subsequently reduced by the activated hydrogen to form this compound.
Experimental Protocol: Catalytic Hydrogenation of Lauric Acid
-
Catalyst: A common catalyst for this reaction is a copper-chromite catalyst. Other catalysts like palladium-based catalysts can also be used.[16]
-
Reaction Setup: The reaction is carried out in a high-pressure autoclave (hydrogenator).
-
Loading: Charge the autoclave with lauric acid and the catalyst (typically 1-5% by weight of the lauric acid).
-
Reaction Conditions: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 20-300 bar and heat it to 200-300 °C.[19]
-
Reaction Monitoring: Maintain the temperature and pressure with continuous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The crude this compound can be purified by vacuum distillation.
Route 2: Hydrogenation of Fatty Acid Methyl Esters (FAMEs)
The hydrogenation of FAMEs is the more common industrial route for producing fatty alcohols due to lower investment and operating costs.[19][20]
Reaction Causality: Similar to the hydrogenation of fatty acids, the ester group of the FAME is reduced by catalytic hydrogenation. The reaction proceeds through an aldehyde intermediate to form the fatty alcohol and methanol.
Experimental Protocol: Catalytic Hydrogenation of Methyl Laurate
-
Catalyst: Copper-based catalysts, such as copper-chromite, are widely used for this transformation.[20][21] Ruthenium-tin catalysts have also shown high selectivity.[22]
-
Reaction Setup: The process is typically carried out in a fixed-bed or slurry-phase reactor in a continuous or batch-wise manner.[20]
-
Reaction Conditions: The methyl laurate is vaporized and mixed with an excess of hydrogen gas. The gaseous mixture is passed over the catalyst bed at temperatures ranging from 160 to 270 °C and pressures from 20 to 300 bar.[20]
-
Product Separation: The product stream, consisting of this compound, methanol, and unreacted hydrogen, is cooled. The liquid products are separated from the recycled hydrogen gas.
-
Purification: The crude this compound is purified by distillation to remove methanol and any byproducts.
Part 4: Process Summary and Visualization
The overall synthesis of this compound from coconut oil can be visualized as a multi-step process with two primary pathways.
Overall Synthesis Workflow
Caption: Synthesis pathways for this compound from Coconut Oil.
Summary of Key Process Parameters
| Step | Method | Key Reagents | Catalyst | Temperature (°C) | Pressure (bar) |
| Liberation | Hydrolysis | Water, NaOH, HCl/H2SO4 | Base/Acid | 80 - 90 | Atmospheric |
| Transesterification | Methanol, KOH | Base (KOH) | 60 - 65 | Atmospheric | |
| Reduction | Hydrogenation of Lauric Acid | Hydrogen | Copper-Chromite, Pd | 200 - 300 | 20 - 300 |
| Hydrogenation of FAMEs | Hydrogen | Copper-Chromite, Ru-Sn | 160 - 270 | 20 - 300 |
Part 5: Conclusion
The synthesis of this compound from coconut oil represents a robust and sustainable alternative to petrochemical-based production methods. The high lauric acid content of coconut oil makes it an economically viable and efficient feedstock. The choice between the hydrolysis and transesterification routes for liberating the fatty acid, followed by the catalytic hydrogenation of either the free acid or its methyl ester, allows for flexibility in process design to suit specific industrial needs and available infrastructure. As the demand for green chemicals continues to grow, the production of this compound from renewable resources like coconut oil will undoubtedly play an increasingly important role in the chemical industry.
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Core Topic: The Solubility of 1-Dodecanol in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecanol (C₁₂H₂₆O), a fatty alcohol also known as lauryl alcohol, is a critical component in numerous applications, including pharmaceuticals, cosmetics, and surfactant manufacturing.[1][2][3][4] Its efficacy in these roles is fundamentally governed by its solubility characteristics. This guide provides a comprehensive examination of the physicochemical principles that dictate the solubility of this compound in various organic solvents. We will explore the interplay of intermolecular forces, present qualitative and quantitative solubility data, and detail a robust experimental protocol for its determination. This document is intended to serve as a practical resource for scientists and researchers, enabling a deeper understanding and more effective utilization of this compound in formulation and development.
The Physicochemical Basis of this compound's Solubility
The solubility behavior of this compound is a direct consequence of its amphiphilic molecular structure, which features a polar hydroxyl (-OH) functional group at one end and a long, non-polar 12-carbon alkyl chain.[1][5][6] This dual nature dictates its interaction with different solvents, a principle best understood through the axiom "like dissolves like."[5][7][8]
-
The Hydrophilic Head: The hydroxyl group is polar and capable of forming strong hydrogen bonds with other polar molecules, including water and short-chain alcohols.[6][9][10]
-
The Lipophilic Tail: The long dodecyl chain is non-polar and interacts with other non-polar molecules primarily through weaker van der Waals dispersion forces.[9][11]
In this compound, the influence of the long, non-polar alkyl chain dominates the molecule's overall character.[6] Consequently, while the hydroxyl group provides some affinity for polar environments, the molecule as a whole exhibits a strong preference for non-polar or weakly polar organic solvents. The energy required to disrupt the hydrogen bonding network of a highly polar solvent (like water) to accommodate the large non-polar tail is energetically unfavorable, leading to very low solubility.[1][11] Conversely, in non-polar solvents, the van der Waals interactions between the solvent and the dodecyl chain are energetically favorable, promoting dissolution.
The diagram below illustrates the dominant intermolecular forces governing the solubility of this compound in both polar and non-polar solvent systems.
Caption: Intermolecular interactions of this compound with solvents.
Solubility Profile of this compound
Based on its physicochemical properties, this compound exhibits a distinct solubility profile. It is readily soluble in many common organic solvents but is characterized as insoluble or poorly soluble in water.[1][4][12][13] The solubility generally increases with temperature, as the additional thermal energy helps to overcome intermolecular forces in both the solute and the solvent.[1][14]
| Solvent Class | Example Solvents | Qualitative Solubility | Primary Interaction |
| Alcohols | Ethanol, Methanol | Soluble[1][2] | Hydrogen bonding and Van der Waals |
| Ethers | Diethyl Ether | Soluble[1][2][3] | Dipole-dipole and Van der Waals |
| Halogenated | Chloroform | Soluble[1] | Dipole-dipole and Van der Waals |
| Ketones | Acetone | Soluble[1] | Dipole-dipole and Van der Waals |
| Aromatics | Benzene | Slightly Soluble[2] | Van der Waals |
| Polar Aprotic | Water | Insoluble[12] | Unfavorable disruption of H-bonds |
Experimental Protocol: Isothermal Shake-Flask Method
For the precise and reliable determination of solubility, the isothermal shake-flask method is a well-established and robust analytical technique.[15][16] Its core principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent at a constant temperature, followed by the quantitative analysis of the solute concentration in the liquid phase.
Causality and Self-Validation
The trustworthiness of this protocol hinges on achieving true thermodynamic equilibrium.[15] Equilibration time is a critical parameter; a preliminary time-course study (e.g., analyzing samples at 24, 48, and 72 hours) must be conducted to confirm that the measured concentration no longer changes over time. This validates that the system has reached saturation and the result is not an artifact of insufficient equilibration.[16][17] Furthermore, using high-purity this compound and solvent is essential to avoid erroneous results.[16]
Materials and Equipment
-
This compound (≥98% purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Screw-cap glass vials or flasks
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID, suitable for volatile solutes)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure saturation is achieved and maintained. Record the mass accurately.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture at a constant speed for the predetermined equilibration period (e.g., 72 hours) to facilitate dissolution and reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let undissolved solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean autosampler vial to remove all undissolved particulates. This step is critical to prevent overestimation of solubility.[17]
-
Analysis: Prepare a series of calibration standards of this compound in the same solvent. Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., GC-FID).
-
Calculation: Determine the concentration of this compound in the sample from the calibration curve. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
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Physicochemical Characteristics and Their Safety Implications
An In-Depth Technical Guide to 1-Dodecanol: Safety and Handling in the Laboratory
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound for researchers, scientists, and drug development professionals. By understanding the specific properties and associated hazards of this compound, laboratory personnel can implement robust safety protocols, ensuring personal safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for procedural choices to foster a deeper culture of safety and scientific integrity.
This compound, also known as lauryl alcohol, is a fatty alcohol commonly used as a chemical intermediate, surfactant, and in the formulation of various products.[1][2] Its physical state at typical room temperature can be either a colorless, waxy solid or a thick liquid, as its melting point is approximately 24°C.[3][4] This dual-state nature is a critical handling consideration; warming may be required for transfer, which can increase its vapor pressure and the risk of inhalation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆O | [5] |
| Molecular Weight | 186.33 g/mol | [5] |
| Appearance | Colorless liquid or white crystalline solid | [5][6] |
| Odor | Characteristic fatty, floral odor | [3][4] |
| Melting Point | 22-26 °C (72-79 °F) | [3][4] |
| Boiling Point | 250-262 °C (482-504 °F) | [4][6] |
| Flash Point | 121 °C (250 °F) c.c. | [6][7] |
| Water Solubility | Insoluble / Very low (0.004 g/L at 25°C) | [6][8] |
| Vapor Pressure | 0.0032 mmHg @ 25 °C | [9] |
| Density | ~0.83 g/cm³ | [6][8] |
The low vapor pressure at room temperature suggests a minimal inhalation hazard under standard conditions.[9] However, its high boiling point and flash point indicate that while it is combustible, it does not pose a significant fire risk unless exposed to high temperatures or an ignition source.[3][7] Its insolubility in water is a key factor in its high aquatic toxicity and informs appropriate spill control and disposal measures.[8][10]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[11] The primary risks to laboratory personnel involve direct contact, leading to irritation. The environmental hazards are significant and mandate careful containment and disposal.
| Hazard Class | GHS Hazard Statement | Pictogram | Source |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3][10][12] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3][13] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | GHS09 (Environment) | [3][13] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | [3] |
While not classified for acute toxicity, overexposure can lead to symptoms like headache, dizziness, and nausea.[7][11] A critical, though less common, risk is aspiration pneumonitis if the substance is swallowed and subsequently enters the lungs, which is more dangerous than ingestion alone.[3][6][11]
Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategy involves implementing controls in a hierarchical order. This framework prioritizes eliminating hazards at the source over relying solely on personal protective equipment.
Caption: Hierarchy of Safety Controls.
-
Elimination/Substitution: The most effective control is to question if this compound is essential for the procedure or if a less hazardous alternative exists.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control, especially when heating the substance or creating aerosols.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Prohibit eating, drinking, and smoking in the laboratory.[11] Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are non-negotiable when handling this compound.
| Protection Type | Specification | Rationale and Source |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes that can cause serious eye irritation.[9][11][14] Do not wear contact lenses as they can absorb and concentrate irritants.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC). | Prevents skin contact, which causes irritation.[11][14] Glove suitability depends on the duration of contact; consult manufacturer data.[11] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[11][14] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Generally not required under conditions of adequate ventilation.[9] Use if there is a risk of generating aerosols or dust, or if working outside a fume hood.[9][11][14] |
Standard Laboratory Handling and Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure your engineering controls (fume hood) are operational. Gather all necessary materials and don the required PPE as outlined in Section 4.
-
Aliquotting: Conduct all transfers and weighing of this compound inside a chemical fume hood to contain any potential vapors or dust.[3] If the material is solid, use a spatula. If it needs to be melted, use a controlled heating source like a water bath and ensure it remains under ventilation.
-
Use: Keep containers sealed when not in use.[9][11] Avoid any action that could generate mists or aerosols.[7]
-
Post-Procedure: After use, decontaminate all surfaces and equipment. Launder contaminated work clothes separately from personal clothing.[11]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][11]
Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight.[2][8][15] The recommended storage temperature is generally below 30°C.[4][8]
-
Containers: Keep containers tightly closed to prevent contamination.[9]
-
Segregation: this compound is incompatible with strong oxidizing agents and acids, with which it can react violently.[3][7] Store it separately from these materials.
-
Environmental Protection: Store in an area without direct access to drains or sewers to prevent environmental release in case of a spill.[6][7]
Spill and Emergency Response
Immediate and correct response to a spill is vital to mitigate hazards.
Spill Response Decision Tree
Caption: Decision-making process for this compound spills.
Minor Spill Cleanup Protocol (<100 mL and contained):
-
Ensure the area is well-ventilated and restrict access.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][7][14] Do not use combustible materials like sawdust.[16]
-
Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[3]
-
Clean the spill area with soap and water, and collect the cleaning water for disposal as hazardous waste.[11]
-
Ventilate the area until clear.
Major Spill Response (>100 mL or outside of containment):
-
Evacuate the immediate area and alert all nearby personnel.[11]
-
Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[11][14]
-
If safe to do so, prevent the spill from entering drains or waterways.[3][11][15]
First Aid Measures
In case of exposure, follow these immediate first aid protocols while seeking medical attention.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [3][9][11] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention. | [3][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7][11] |
Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible container.[14] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Dispose of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[14] Discharge into drains or the environment is strictly prohibited and illegal in many jurisdictions due to its high aquatic toxicity.[3]
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Introduction: The Molecular Blueprint of Lauryl Alcohol
An In-depth Technical Guide to the Spectroscopic Characterization of Lauryl Alcohol (1-Dodecanol)
Lauryl alcohol, systematically known as this compound, is a 12-carbon straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[1][2][3] It serves as a fundamental building block in the synthesis of surfactants, such as sodium lauryl sulfate, and finds extensive application in the pharmaceutical, cosmetic, and fragrance industries.[4][5] For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the molecular structure of lauryl alcohol. By integrating data from these orthogonal methods, a comprehensive and self-validating "fingerprint" of the molecule is established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atomic nuclei.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides a quantitative map of the hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long aliphatic chain, the methylene group adjacent to the hydroxyl function, and the hydroxyl proton itself.
Expert Insights: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for alcohols. The hydroxyl proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange with trace amounts of water. To confirm its identity, a "D₂O shake" is often performed; adding a drop of deuterium oxide to the NMR tube results in the rapid exchange of the -OH proton for a deuterium, causing the signal to disappear from the spectrum.[6]
Expected ¹H NMR Data for Lauryl Alcohol (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.62 | Triplet (t) | 2H | -CH₂ -OH |
| ~2.05 | Broad Singlet (br s) | 1H | -CH₂-OH |
| ~1.56 | Multiplet (m) | 2H | -CH₂ -CH₂-OH |
| ~1.27 | Multiplet (m) | 18H | CH₃-(CH₂ )₉- |
| ~0.88 | Triplet (t) | 3H | CH₃ -(CH₂)₁₀- |
Data derived from The Royal Society of Chemistry supplementary information.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the lauryl alcohol sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For referencing, the solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.
-
Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. For a relatively concentrated sample of lauryl alcohol, a small number of scans is usually sufficient.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.
-
Analysis: The processed spectrum is integrated to determine the relative ratios of protons, and the chemical shifts and coupling patterns are analyzed to assign the signals to the molecular structure.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon backbone of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), signals are not split by adjacent carbons, resulting in a spectrum where each unique carbon atom typically produces a single peak.
Expert Insights: The chemical shift of a carbon is highly dependent on its local electronic environment. The carbon atom bonded to the electronegative oxygen atom (C1) is significantly deshielded and appears furthest downfield. The carbons deep within the alkyl chain have very similar chemical environments, leading to a cluster of peaks in a narrow region of the spectrum.
Expected ¹³C NMR Data for Lauryl Alcohol (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~63.1 | C1 (-CH₂OH) |
| ~32.8 | C2 (-C H₂-CH₂OH) |
| ~31.9 | C10 |
| ~29.7 | C4-C9 (overlapping signals) |
| ~29.4 | C3 |
| ~25.7 | C11 |
| ~22.7 | C12 (-C H₂-CH₃) |
| ~14.1 | C13 (-CH₃) |
Data sourced from spectral databases like ChemicalBook and compiled from typical values for long-chain alcohols.[8][9][10]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Acquisition: A standard proton-decoupled ¹³C experiment is run. Proton decoupling is crucial as it collapses the C-H splitting, simplifying the spectrum and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A greater number of scans is required compared to ¹H NMR due to the lower sensitivity.
-
Processing & Analysis: The data is processed similarly to the ¹H spectrum. The chemical shift of each peak is recorded and assigned to the corresponding carbon atom in the lauryl alcohol structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for quickly identifying the presence of key functional groups. For lauryl alcohol, the most prominent features are the hydroxyl (-OH) group and the alkyl (C-H) chains.
Expert Insights: The O-H stretching band is particularly diagnostic. Its broadness is a direct result of intermolecular hydrogen bonding between alcohol molecules. In very dilute solutions in a non-polar solvent, this broad band can resolve into a sharper, free O-H stretch at a higher frequency (~3600 cm⁻¹). The C-O stretch is also a key indicator of a primary alcohol.
Expected IR Absorption Bands for Lauryl Alcohol:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 3300 - 3400 | O-H stretch | Strong, broad |
| 2955 - 2920 | C-H stretch (sp³) | Strong, sharp |
| 2850 | C-H stretch (sp³) | Strong, sharp |
| ~1465 | C-H bend (scissoring) | Medium |
| ~1060 | C-O stretch | Strong |
Data sourced from the NIST Chemistry WebBook and other spectroscopic resources.[11][12][13]
Experimental Protocol: IR Spectroscopy (Liquid Film)
-
Sample Preparation: Since lauryl alcohol is a low-melting solid or viscous liquid at room temperature, the "liquid film" or "neat" method is ideal.[4][5] Place one to two drops of the sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Measurement: Place a second salt plate on top of the first, spreading the sample into a thin, uniform film.
-
Acquisition: Place the salt plate assembly in the spectrometer's sample holder. A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired.
-
Analysis: The instrument software automatically ratios the sample spectrum against the background. The resulting transmittance or absorbance spectrum is analyzed by identifying the positions and characteristics of the major absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on how it fragments under energetic conditions. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) which then undergoes characteristic fragmentation.
Expert Insights: For primary alcohols like this compound, the molecular ion peak (at m/z = 186) can be weak or absent because the initial ion readily fragments.[1] Two key fragmentation pathways are dominant: the loss of a water molecule (M-18) and alpha-cleavage. The alpha-cleavage, which involves the breaking of the C1-C2 bond, is particularly diagnostic for primary alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺). The spectrum will also show a series of hydrocarbon fragments separated by 14 amu (representing CH₂ units) resulting from cleavage along the alkyl chain.
Expected Mass Spectrometry Data for Lauryl Alcohol (EI):
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 186 | [C₁₂H₂₆O]⁺˙ | Molecular Ion (M⁺˙) - May be weak or absent |
| 168 | [M - H₂O]⁺˙ | Loss of water |
| 83, 69, 55, 43 | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments |
| 31 | [CH₂OH]⁺ | Alpha-cleavage; base peak is common |
Data sourced from the NIST Chemistry WebBook.[11][14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of lauryl alcohol in a volatile solvent (e.g., methanol or hexane) is prepared. The sample can be introduced directly via a heated probe or, more commonly, via the effluent from a Gas Chromatograph (GC-MS). GC introduction provides the added benefit of separating the analyte from impurities.
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.
-
Analysis: The resulting mass spectrum plots ion abundance versus m/z. The molecular ion is identified, and the fragmentation pattern is analyzed to support the proposed structure.
Visualizations: Structure and Analytical Workflow
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An In-depth Technical Guide to the Thermochemical Properties of 1-Dodecanol
Abstract: 1-Dodecanol (C₁₂H₂₆O), also known as lauryl alcohol, is a fatty alcohol of significant industrial importance, serving as a key precursor in the production of surfactants like sodium lauryl sulfate (SLS), as well as in the formulation of emollients, and lubricating oils.[1] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of new applications, particularly in fields like phase change materials (PCMs) for thermal energy storage. This guide provides a consolidated repository of core thermochemical data for this compound, details the rigorous experimental methodologies used for their determination, and offers insights into the scientific principles that underpin these techniques.
Core Thermochemical Properties of this compound
The thermochemical data of a substance provides a quantitative measure of its energy content and the energy changes that occur during chemical reactions or phase transitions. For this compound, these values are critical for calculating reaction enthalpies, designing thermal systems, and ensuring safe handling and processing. The following tables summarize the most critical thermochemical parameters for this compound, compiled from authoritative sources.
Enthalpies of Formation and Combustion
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The standard enthalpy of combustion (ΔcH°) is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. These values are fundamental to chemical thermodynamics and process safety.
| Property | Phase | Value | Units | Source(s) |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -528.5 ± 0.8 | kJ/mol | [2][3] |
| Gas | -436.5 ± 1.0 | kJ/mol | [3] | |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -7909.4 ± 0.8 | kJ/mol | [3] |
Phase Transition Properties
Phase transitions, such as melting (fusion) and boiling (vaporization), are accompanied by significant enthalpy changes. These properties are crucial for applications involving melting/solidification cycles (e.g., PCMs) or vaporization (e.g., distillation). This compound is a colorless solid or liquid with a floral odor, melting at around room temperature.[1][4]
| Property | Value | Units | Source(s) |
| Melting Point (Tfus) | 24 | °C | [1][5] |
| Boiling Point (Tvap) | 259 - 262 | °C | [1][4] |
| Enthalpy of Fusion (ΔfusH) | 35.6 | kJ/mol | |
| Enthalpy of Vaporization (ΔvapH at 298.15 K) | 92.0 | kJ/mol | [2] |
| Enthalpy of Vaporization (at boiling point) | 59.3 | kJ/mol |
Heat Capacity
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is an essential parameter for any process involving heat transfer and temperature change. The heat capacity of this compound is dependent on its physical state (solid or liquid) and temperature.
| Phase | Heat Capacity (Cp) | Temperature | Units | Source(s) |
| Liquid | 438.42 | 298.15 K (25 °C) | J/mol·K | [3][6] |
| Liquid | 439.4 | 303.15 K (30 °C) | J/mol·K | [3][6] |
| Liquid | 440.66 | 298.15 K (25 °C) | kJ/kmol·K | [5] |
Experimental Determination of Thermochemical Data
The reliability of thermochemical data hinges on the precision and accuracy of the experimental methods used for its measurement. This section details the principles and standardized protocols for two primary techniques: bomb calorimetry and differential scanning calorimetry (DSC).
Bomb Calorimetry: Measuring Enthalpy of Combustion
The enthalpy of combustion is determined with high accuracy using a bomb calorimeter. This technique measures the heat released from a complete combustion reaction under constant volume conditions.
Causality and Experimental Choice: The choice of a constant-volume "bomb" is critical. By sealing the reactants in a robust, fixed-volume container, the work done by gas expansion (PΔV work) is zero. This ensures that the measured heat flow directly corresponds to the change in internal energy (ΔU). This value is then converted to the enthalpy change (ΔH) using thermodynamic relationships. For validating the instrument's accuracy, a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, is used for calibration. This step is non-negotiable for establishing the trustworthiness of the results, as it determines the effective heat capacity of the entire calorimeter assembly, accounting for heat absorbed by the water, the vessel, and other components.
Experimental Protocol:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible.
-
Assembly: The crucible is placed inside the stainless-steel "bomb." A fine ignition wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a thermally insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
-
Ignition and Data Logging: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat released (q) is calculated from the temperature rise (ΔT) and the previously determined heat capacity of the calorimeter (C_cal). The molar enthalpy of combustion is then calculated from the heat released and the moles of alcohol burned.[7][8]
Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.
Differential Scanning Calorimetry (DSC): Phase Transitions and Heat Capacity
DSC is a powerful thermoanalytical technique used to measure changes in heat flow associated with material transitions as a function of temperature.[9] It is the preferred method for determining melting points, enthalpies of fusion, and heat capacities.[10][11]
Causality and Experimental Choice: The core principle of DSC is to measure the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.[11] When the this compound sample melts, it requires an input of energy (the enthalpy of fusion) to break the crystal lattice structure. This creates a temperature lag between the sample and the reference; the instrument measures the extra heat flow required to maintain the sample at the same temperature as the reference. This measured heat flow is directly proportional to the enthalpy of the transition.[9] For heat capacity measurements, the DSC measures the heat flow required to increase the sample's temperature by a set amount, allowing for a direct calculation of Cp.[9] The choice of a linear heating rate is crucial for obtaining sharp, well-defined transition peaks and accurate heat capacity data.[11]
Experimental Protocol:
-
Sample Preparation: A small, precise mass of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set (e.g., heat from 0°C to 50°C at a rate of 10°C/min to observe melting).
-
Data Acquisition: The instrument heats (or cools) the sample and reference, precisely measuring the differential heat flow required to maintain a zero temperature difference between them.
-
Data Analysis (Enthalpy of Fusion): The melting of this compound appears as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the total energy absorbed, which is the enthalpy of fusion (ΔfusH). The onset temperature of the peak is taken as the melting point.[12]
-
Data Analysis (Heat Capacity): To measure Cp, a three-step method is employed: (a) run a baseline with two empty pans, (b) run a standard material (e.g., sapphire) of known heat capacity, and (c) run the this compound sample. By comparing the heat flow data from these three runs, the specific heat capacity of the sample can be accurately calculated as a function of temperature.
Caption: Experimental and data analysis workflow for Differential Scanning Calorimetry.
Conclusion
This guide has presented a curated summary of the essential thermochemical data for this compound, grounded in authoritative sources. The detailed protocols for bomb calorimetry and differential scanning calorimetry not only provide a roadmap for the experimental determination of these values but also emphasize the importance of procedural rigor and calibration for ensuring data integrity. For researchers and engineers, these data and methods are fundamental tools for modeling, designing, and optimizing chemical processes and thermal systems involving this versatile fatty alcohol.
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A Technical Guide to Whole-Cell Biotransformation for 1-Dodecanol Production
Abstract
1-Dodecanol, a C12 fatty alcohol, is a valuable oleochemical with widespread applications in detergents, surfactants, cosmetics, and as a precursor for various industrial chemicals.[1] Traditional production methods often rely on the reduction of fatty acids from plant oils like palm kernel or coconut oil, or petrochemical routes, which raise concerns regarding sustainability and environmental impact.[2] Whole-cell biotransformation using engineered microorganisms presents a promising and more environmentally benign alternative, enabling the synthesis of this compound from renewable feedstocks under mild conditions.[3] This technical guide provides an in-depth exploration of the core principles, methodologies, and critical considerations for developing robust and efficient whole-cell biocatalytic systems for this compound production, with a primary focus on the versatile host organism, Escherichia coli. We will delve into the intricacies of metabolic pathway engineering, bioprocess optimization, and product recovery, offering field-proven insights to guide researchers and drug development professionals in this burgeoning field.
Introduction: The Imperative for Sustainable this compound Production
The global demand for fatty alcohols, including this compound, is substantial. These molecules serve as key building blocks in a myriad of consumer and industrial products. However, the conventional reliance on petrochemicals and tropical oils for their synthesis is increasingly scrutinized due to volatile pricing, supply chain instabilities, and negative environmental consequences. Microbial synthesis offers a compelling alternative, leveraging the metabolic prowess of microorganisms to convert simple sugars or alkanes into high-value fatty alcohols.[1][4]
Whole-cell biotransformation, in particular, has gained traction as it obviates the need for costly and often unstable purified enzymes. By harnessing the entire cellular machinery, cofactors are regenerated in situ, and the enzymes are maintained in their native, protected environment. This guide will focus on two primary whole-cell biocatalytic strategies for this compound production: the de novo synthesis from simple carbon sources like glucose, and the direct biotransformation of n-dodecane.
The Biocatalytic Engine: Host Selection and Metabolic Pathway Design
The choice of microbial host and the design of the metabolic pathway are foundational to the success of any whole-cell biotransformation process. Escherichia coli has emerged as a workhorse for metabolic engineering due to its well-characterized genetics, rapid growth, and the extensive availability of genetic tools.[5]
De Novo Synthesis of this compound from Glucose
The de novo synthesis of this compound in E. coli involves redirecting the native fatty acid biosynthesis pathway towards the production of the C12 precursor, dodecanoyl-CoA, and its subsequent reduction to this compound. This is a multi-step enzymatic cascade that requires careful orchestration of heterologous and endogenous enzyme activities.
A key strategy involves the overexpression of a fatty acyl-CoA reductase (FAR), an enzyme that catalyzes the four-electron reduction of a fatty acyl-CoA to the corresponding primary alcohol.[6] The FAR from Marinobacter aquaeolei VT8 has been shown to be effective for this purpose.[7] To ensure a sufficient supply of the C12 precursor, a chain-length-specific acyl-ACP thioesterase is often co-expressed to cleave the growing fatty acid chain from the fatty acid synthase (FAS) complex at the desired length.[4]
Key Metabolic Engineering Strategies for De Novo this compound Production in E. coli
| Genetic Modification | Gene(s) | Rationale | Reference(s) |
| Overexpression | Acyl-ACP Thioesterase (e.g., from Umbellularia californica) | Increases the pool of free dodecanoic acid. | [4] |
| Acyl-CoA Ligase (e.g., FadD from E. coli) | Activates free dodecanoic acid to dodecanoyl-CoA. | [7] | |
| Fatty Acyl-CoA Reductase (e.g., from Marinobacter aquaeolei VT8) | Reduces dodecanoyl-CoA to this compound. | [7] | |
| Knockout/Downregulation | β-oxidation pathway genes (e.g., fadE) | Prevents the degradation of dodecanoyl-CoA. |
Metabolic Pathway for De Novo this compound Production
Caption: De novo synthesis pathway for this compound in engineered E. coli.
Biotransformation of n-Dodecane to this compound
An alternative and highly efficient approach is the direct terminal hydroxylation of n-dodecane to this compound. This strategy leverages the catalytic power of monooxygenase enzymes, which are capable of inserting an oxygen atom into a C-H bond with high regioselectivity.
The cytochrome P450 monooxygenase CYP153A from Marinobacter aquaeolei VT8 is an excellent candidate for this reaction, exhibiting low overoxidation activity and high selectivity for the terminal carbon of alkanes.[1] A significant challenge in this approach is the low permeability of the E. coli cell envelope to hydrophobic substrates like n-dodecane.[3] To overcome this, co-expression of an alkane transporter, such as AlkL from Pseudomonas putida GPo1, is crucial to facilitate the uptake of n-dodecane into the cell.[1][3]
Key Genetic Components for n-Dodecane Biotransformation in E. coli
| Genetic Component | Source Organism | Function | Reference(s) |
| CYP153A Operon | Marinobacter aquaeolei VT8 | Catalyzes the terminal hydroxylation of n-dodecane to this compound. | [1] |
| Alkane Transporter (AlkL) | Pseudomonas putida GPo1 | Facilitates the uptake of n-dodecane across the cell membrane. | [1][3] |
Workflow for Whole-Cell Biotransformation of n-Dodecane
Caption: Whole-cell biotransformation of n-dodecane to this compound.
Experimental Protocols: From Strain Construction to Product Analysis
This section provides detailed, step-by-step methodologies for the key experiments and workflows involved in the whole-cell biotransformation of n-dodecane to this compound in E. coli.
Strain Construction and Plasmid Assembly
The successful implementation of the biotransformation process hinges on the correct construction of the expression plasmids. The genes for the CYP153A operon and the AlkL transporter should be cloned into compatible expression vectors with inducible promoters to allow for controlled expression.
Protocol 1: Plasmid Construction
-
Gene Amplification: Amplify the CYP153A operon from Marinobacter aquaeolei VT8 genomic DNA and the alkL gene from Pseudomonas putida GPo1 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the expression vectors (e.g., pET series for the CYP153A operon and a pBAD series for alkL) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragments into the digested vectors using T4 DNA ligase.
-
Transformation: Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on antibiotic-containing agar plates.
-
Verification: Verify the correct insertion of the genes by colony PCR, restriction digestion analysis, and DNA sequencing.
-
Co-transformation: Co-transform the verified plasmids into the expression host, such as E. coli BL21(DE3).
Fed-Batch Fermentation for High-Density Cell Growth and Biotransformation
Fed-batch fermentation is a critical technique to achieve high cell densities, which in turn leads to higher volumetric productivity of this compound.[8] This process involves an initial batch phase to rapidly accumulate biomass, followed by a feeding phase where a concentrated nutrient solution is added to sustain growth and product formation.[9]
Protocol 2: Fed-Batch Fermentation and Biotransformation
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics in a 250 mL baffled flask. Incubate overnight at 37°C with shaking at 250 rpm.[10]
-
Bioreactor Preparation: Prepare a 5 L bioreactor with a defined minimal medium.[9] Sterilize the bioreactor and medium.
-
Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD600 of 0.1.
-
Batch Phase: Grow the cells at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) (e.g., maintained above 30% saturation by cascading agitation and aeration).[10]
-
Induction and Feeding: Once the initial carbon source is depleted (indicated by a sharp rise in DO), lower the temperature to 30°C and induce the expression of the CYP153A operon and AlkL with the appropriate inducers (e.g., IPTG and L-arabinose).[11][12] Simultaneously, begin feeding a concentrated glucose solution to maintain a controlled specific growth rate.[9]
-
Biotransformation: After a period of induction (e.g., 2-4 hours), add n-dodecane to the bioreactor (e.g., as a 10% v/v overlay) to initiate the biotransformation.[13]
-
Sampling: Periodically take samples to monitor cell growth (OD600), pH, DO, and this compound concentration.
Optimization of Induction Conditions:
The concentration of the inducer and the temperature post-induction are critical parameters that can significantly impact protein expression and, consequently, this compound production.[14][15]
| Parameter | Range | Rationale | Reference(s) |
| Inducer Concentration (e.g., IPTG) | 0.1 - 1.0 mM | Lower concentrations can sometimes improve protein solubility and reduce metabolic burden. | [15] |
| Induction Temperature | 18 - 37°C | Lower temperatures can slow down protein synthesis, promoting proper folding and reducing the formation of inclusion bodies. | [12] |
Product Extraction and Quantification
Accurate quantification of this compound is essential for process monitoring and optimization. This typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.[16]
Protocol 3: Extraction and GC-MS Analysis of this compound
-
Sample Preparation: Centrifuge a 1 mL sample of the fermentation broth to separate the cells and the aqueous phase.
-
Extraction: To the supernatant, add an equal volume of a water-immiscible organic solvent such as ethyl acetate or hexane.[16] Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Drying and Derivatization (Optional): Transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate. For enhanced volatility and peak shape in GC-MS, the sample can be derivatized, for example, by silylation.[16]
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components and a mass spectrometer to identify and quantify this compound based on its retention time and mass spectrum, often using an internal standard for accurate quantification.[16]
Addressing Key Challenges: Product Toxicity and Process Scalability
While whole-cell biotransformation holds great promise, several challenges must be addressed to develop a commercially viable process.
Mitigating this compound Toxicity
Fatty alcohols, including this compound, can be toxic to microbial cells at high concentrations, primarily by disrupting cell membrane integrity.[13] Several strategies can be employed to mitigate this toxicity:
-
In situ Product Removal: The use of an organic overlay of n-dodecane not only serves as the substrate but also acts as a sink to extract the this compound product from the aqueous phase, thereby reducing its concentration in the vicinity of the cells.[13]
-
Membrane Engineering: Modifying the composition of the cell membrane to enhance its robustness and tolerance to organic solvents and products is an emerging area of research.
-
Tightly Controlled Expression: Using tightly regulated promoters for the expression of the biotransformation enzymes can help to control the rate of this compound production, preventing its accumulation to toxic levels.[17][18]
Process Scalability
Scaling up the fed-batch fermentation process from the lab bench to industrial-scale bioreactors requires careful consideration of several factors, including:
-
Mass Transfer: Ensuring adequate oxygen supply is critical for high-density cell growth and the activity of oxygen-dependent enzymes like monooxygenases. The volumetric oxygen transfer coefficient (kLa) is a key parameter that needs to be maintained during scale-up.[10]
-
Mixing: Homogeneous mixing is essential to ensure uniform distribution of nutrients, substrate, and cells, and to maintain consistent pH and temperature throughout the bioreactor.
-
Heat Removal: High-density fermentations generate significant metabolic heat, which must be efficiently removed to maintain the optimal process temperature.
Downstream Processing: From Broth to Pure Product
The recovery and purification of this compound from the fermentation broth is a crucial step in the overall process. A multi-step approach is typically required to achieve high purity.[19][20]
Logical Flow for Downstream Processing of this compound
Caption: A conceptual workflow for the downstream processing of this compound.
A potential purification method involves an initial phase separation to recover the organic layer containing the this compound.[19] This is followed by evaporation to remove the bulk of the n-dodecane, and then fractional distillation to separate the this compound from other impurities to achieve high purity.[20]
Conclusion and Future Outlook
Whole-cell biotransformation has emerged as a powerful and sustainable platform for the production of this compound. Through the strategic application of metabolic engineering, bioprocess optimization, and innovative downstream processing, it is possible to develop economically competitive and environmentally friendly manufacturing processes. The continued discovery of novel enzymes, the development of more robust microbial hosts, and the integration of advanced synthetic biology tools will undoubtedly further enhance the efficiency and scalability of these biocatalytic systems, paving the way for a new era of green chemistry.
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Methodological & Application
Mastering the Medium: An In-Depth Guide to the Experimental Use of 1-Dodecanol as a Solvent
In the landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and formulation efficacy. 1-Dodecanol, a 12-carbon fatty alcohol, has emerged as a versatile and valuable solvent with a unique profile of properties that make it suitable for a range of specialized applications. This guide provides a comprehensive exploration of the experimental protocols for utilizing this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its effective implementation.
Unveiling this compound: A Profile of a Multifaceted Solvent
This compound, also known as lauryl alcohol, is a colorless, waxy solid at room temperature with a faint, floral odor.[1][2] Its long alkyl chain imparts a significant nonpolar character, while the terminal hydroxyl group provides a site for hydrogen bonding, rendering it amphiphilic. This dual nature is the cornerstone of its utility as a solvent and a critical component in various formulations.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆O | [2][3] |
| Molar Mass | 186.34 g/mol | [2] |
| Appearance | Colorless solid or liquid | [1][2] |
| Melting Point | 24 °C (75 °F) | [2] |
| Boiling Point | 259 °C (498 °F) | [2] |
| Density | 0.8309 g/cm³ | [2] |
| Solubility in Water | 0.004 g/L | [2] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether | [2][4] |
Safety and Handling: A Commitment to Laboratory Best Practices
As with any chemical reagent, adherence to strict safety protocols is non-negotiable when working with this compound. It is classified as an irritant to the skin and eyes and can be harmful if inhaled or ingested.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Dispersive Liquid-Liquid Microextraction (DLLME): A Protocol for Trace Analysis
Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique used to extract and preconcentrate analytes from aqueous samples. This compound's low water solubility and lower density than water make it an excellent extraction solvent for this method.[6]
Scientific Rationale
In DLLME, a small volume of an extraction solvent (this compound) and a disperser solvent are rapidly injected into the aqueous sample. The disperser solvent, which is miscible with both the extraction solvent and the aqueous phase, creates a cloudy solution of fine droplets of the extraction solvent. This high surface area facilitates the rapid transfer of the analytes from the aqueous phase to the extraction solvent. Subsequent centrifugation separates the two phases, and the analyte-rich extraction solvent can be collected for analysis.
Detailed Experimental Protocol
This protocol is adapted from a method for the determination of triazines in honey samples.[6]
Materials:
-
This compound (extraction solvent)
-
Acetonitrile (disperser solvent)
-
10 mL glass centrifuge tubes
-
Microwave oven
-
Centrifuge
Procedure:
-
Sample Preparation: Place a homogeneous sample solution into a 10 mL glass centrifuge tube. Adjust the pH of the sample to 5 using a suitable acid or base.
-
Solvent Addition: Add 70 µL of this compound to the sample solution.
-
Microwave-Assisted Dispersion: Immediately place the tube in a microwave oven and irradiate at 300 W for 40 seconds. This aids in the dispersion of the extraction solvent.
-
Extraction: Shake the mixture by hand for 20 seconds to facilitate the transfer of analytes into the this compound droplets.
-
Phase Separation: Centrifuge the mixture at 3500 rpm for 3 minutes. The this compound droplet will float to the top of the aqueous solution.
-
Collection and Analysis: Carefully collect the this compound droplet for subsequent analysis by an appropriate analytical technique (e.g., gas chromatography).
Workflow Diagram
Caption: Workflow for Dispersive Liquid-Liquid Microextraction using this compound.
Role in Organic Synthesis: A Case Study in Nucleophilic Substitution
This compound serves as a versatile starting material and solvent in various organic reactions. Its hydroxyl group can be readily converted into other functional groups, making it a valuable building block in the synthesis of more complex molecules.[7]
Scientific Rationale
A common transformation of alcohols is their conversion to alkyl halides via nucleophilic substitution. This reaction is fundamental in organic synthesis, as it allows for the introduction of a good leaving group (the halide) that can be subsequently displaced by a wide range of nucleophiles. The synthesis of 1-dodecanethiol from this compound is an example of such a transformation, where the hydroxyl group is first converted to a better leaving group before being displaced by a hydrosulfide anion.[7]
Detailed Experimental Protocol: Synthesis of 1-Dodecanethiol
This protocol outlines a general procedure for the conversion of this compound to 1-dodecanethiol.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar halogenating agent
-
Sodium hydrosulfide (NaSH)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Chlorination of this compound: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. The reaction is typically performed at room temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Extract the resulting 1-chlorododecane into an organic solvent such as diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Nucleophilic Substitution with Hydrosulfide: Dissolve the crude 1-chlorododecane in a suitable solvent and add an excess of sodium hydrosulfide. Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water to remove any inorganic salts. Dry the organic layer and remove the solvent to yield crude 1-dodecanethiol. The product can be further purified by distillation under reduced pressure.
Workflow Diagram
Caption: Synthetic workflow for the conversion of this compound to 1-Dodecanethiol.
Application in Transdermal Drug Delivery: Enhancing Skin Permeation
Transdermal drug delivery offers a non-invasive route for systemic drug administration, but the skin's barrier function, primarily attributed to the stratum corneum, poses a significant challenge.[8] this compound can be incorporated into topical formulations as a penetration enhancer to overcome this barrier.[8]
Scientific Rationale
Fatty alcohols like this compound enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier that allows for enhanced diffusion of the active pharmaceutical ingredient (API) into the deeper layers of the skin and subsequently into the systemic circulation.
Representative Protocol for a Topical Gel Formulation
While specific formulations are often proprietary, the following protocol provides a general framework for preparing a topical gel and incorporating a penetration enhancer like this compound.
Materials:
-
Gelling agent (e.g., Carbopol 940)
-
Active Pharmaceutical Ingredient (API)
-
This compound (penetration enhancer)
-
Co-solvent/Solubilizer (e.g., Propylene glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
Procedure:
-
Gelling Agent Dispersion: Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is formed.
-
API and Enhancer Incorporation: In a separate container, dissolve the API and this compound in the co-solvent (e.g., propylene glycol). The concentration of this compound typically ranges from 1% to 5% (w/w), but should be optimized for the specific API and formulation.
-
Mixing: Slowly add the API/enhancer solution to the gelling agent dispersion with continuous stirring.
-
Neutralization: Adjust the pH of the gel to a skin-friendly range (typically 5.5-7.0) by adding the neutralizing agent dropwise. This will cause the gel to thicken.
-
Homogenization and Deaeration: Homogenize the gel to ensure uniformity and remove any trapped air bubbles.
Workflow Diagram
Caption: General workflow for the formulation of a topical gel with this compound.
Utilization in Nanoparticle Synthesis: A Solvent for Controlled Growth
The synthesis of nanoparticles with well-defined sizes and shapes is crucial for their application in various fields, including catalysis, electronics, and medicine. This compound can be used as a high-boiling point solvent in the synthesis of certain nanoparticles, providing a medium for controlled nucleation and growth. While direct protocols are less common, its derivative, 1-dodecanethiol, is widely used as a capping agent in the synthesis of quantum dots.[9]
Scientific Rationale
In the synthesis of nanoparticles, the solvent plays a critical role in controlling the reaction temperature, precursor solubility, and the kinetics of particle formation. High-boiling point solvents like this compound allow for reactions to be carried out at elevated temperatures, which can be necessary for the decomposition of precursors and the crystallization of the nanoparticles. Furthermore, the long alkyl chain of this compound can act as a stabilizing agent, adsorbing to the surface of the nanoparticles and preventing their aggregation.
Representative Protocol for Quantum Dot Synthesis (with 1-Dodecanethiol)
This protocol is a representative example of the synthesis of Cadmium Sulfide (CdS) quantum dots where 1-dodecanethiol, a derivative of this compound, is used as a sulfur source and capping agent in a high-boiling point solvent like 1-octadecene.[8]
Materials:
-
Cadmium precursor (e.g., Cadmium oxide)
-
1-Dodecanethiol (sulfur source and capping agent)
-
1-Octadecene (high-boiling point solvent)
-
Long-chain organic acid (e.g., Myristic acid)
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
Procedure:
-
Precursor Preparation: In a three-neck flask, combine the cadmium precursor, the long-chain organic acid, and 1-octadecene. Heat the mixture under an inert atmosphere (e.g., Argon) to a specific temperature to form a clear solution of the cadmium-acid complex.
-
Sulfur Precursor Addition: In a separate vial, prepare a solution of 1-dodecanethiol in 1-octadecene.
-
Injection and Growth: Rapidly inject the 1-dodecanethiol solution into the hot cadmium precursor solution with vigorous stirring. The reaction temperature and time are critical parameters that control the size of the resulting quantum dots.
-
Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the quantum dots by adding a non-solvent like methanol. Centrifuge the mixture to collect the quantum dots. The purification process is typically repeated several times to remove unreacted precursors and excess ligands.
Workflow Diagram
Caption: General workflow for the synthesis of quantum dots using 1-dodecanethiol.
Conclusion: A Solvent of Strategic Importance
This compound's unique combination of properties—amphiphilicity, low water solubility, and a high boiling point—positions it as a solvent of strategic importance in a variety of scientific disciplines. From enhancing the efficiency of sample preparation techniques to serving as a key component in advanced drug delivery systems and a medium for the controlled synthesis of nanomaterials, its applications are both diverse and impactful. By understanding the fundamental principles behind its use and adhering to detailed, well-validated protocols, researchers can effectively harness the potential of this compound to advance their scientific endeavors.
References
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: 1-Decanol as a Penetration Enhancer for Transdermal Drug Delivery. Benchchem.
- Hua, M., Wu, L., Song, Y., Li, Z., Ma, Q., Zhang, H., & Wang, Z. (2013). Microwave-assisted liquid-liquid microextraction based on solidification of floating organic droplet for the determination of triazines in honey samples. Analytical Methods, 5(23), 6754-6759.
- Gattefossé. (n.d.).
- International Journal of Scientific Research & Technology. (n.d.).
- Foodcom S.A. (n.d.). This compound (Lauryl Alcohol C-12) | FCC Aroma/Flavor Compound.
- ChemicalBook. (2023, December 19).
- International Journal of Pharmaceutical Research and Applications. (2023, June 8).
- MDPI. (2023, December 31). Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- OECD SIDS. (n.d.). This compound CAS N°: 112-53-8.
-
ResearchGate. (n.d.). Formulation process of the transdermal patches via the solvent casting method. [Link]
- ResearchGate. (2025, August 7). Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol.
- Singh, M. P. (2013, October 27). A REVIEW ON: TOPICAL GEL. INTERNATIONAL JOURNAL OF PHARMACEUTICAL RESEARCH AND BIO-SCIENCE.
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Wikipedia. (n.d.). Dodecanol. [Link]
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1-Dodecanol in the synthesis of sodium dodecyl sulfate (SDS)
Application Notes and Protocols
Topic: High-Purity Synthesis of Sodium Dodecyl Sulfate (SDS) from 1-Dodecanol: A Guide for Research and Development
Abstract
Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is a cornerstone reagent in biotechnology, pharmaceutical sciences, and chemical industries, indispensable for applications ranging from protein denaturation in SDS-PAGE to its use as an emulsifier in drug formulations.[1][2][3] The synthesis of high-purity SDS is paramount, as contaminants can significantly impact experimental outcomes and product quality. This guide provides a detailed exposition on the synthesis of SDS from its primary precursor, this compound.[4] We delve into the underlying reaction mechanisms, present a robust, lab-scale protocol using chlorosulfonic acid, outline critical safety procedures, and describe comprehensive methods for product characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to produce or understand the synthesis of high-purity SDS.
Introduction: The Indispensable Surfactant
Sodium Dodecyl Sulfate (SDS), also known as Sodium Lauryl Sulfate (SLS), is an organic compound with the formula CH₃(CH₂)₁₁OSO₃Na.[5] Its molecular structure is amphiphilic, featuring a 12-carbon hydrophobic alkyl chain (the dodecyl tail) and a hydrophilic, negatively charged sulfate headgroup.[1][5] This dual nature allows SDS to reduce the surface tension between different phases (e.g., oil and water), making it a highly effective detergent, emulsifier, and foaming agent.[2][5]
Its applications are vast and varied:
-
Biotechnology and Research: SDS is a key component in lysis buffers for DNA/RNA extraction and is most famously used in SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to denature proteins, disrupting their non-covalent bonds and imparting a uniform negative charge for separation based on molecular weight.[1]
-
Pharmaceuticals: It serves as a solubilizing agent and tablet lubricant in drug formulations.[3]
-
Personal Care and Cleaning: It is a primary ingredient in shampoos, soaps, toothpastes, and a wide array of industrial and domestic cleaning agents.[2]
The synthesis of SDS is typically achieved through a two-step process: the sulfation of a 12-carbon fatty alcohol, this compound (lauryl alcohol), followed by the neutralization of the resulting acidic intermediate.[4][6][7] The quality of the final SDS product is directly dependent on the purity of the this compound precursor and the precise control of the reaction conditions.
Reaction Mechanism: From Alcohol to Anionic Surfactant
The conversion of this compound to SDS is a straightforward yet powerful transformation involving two fundamental chemical steps: electrophilic sulfation and acid-base neutralization.
Step 1: Sulfation of this compound
In this step, the hydroxyl (-OH) group of this compound is esterified using a potent sulfonating agent to form the intermediate, dodecyl hydrogen sulfate. Common sulfonating agents include sulfur trioxide (SO₃), concentrated sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H).[1][7][8] The reaction with chlorosulfonic acid is particularly common in laboratory settings.
The mechanism involves the electrophilic attack by the sulfur atom of the sulfonating agent on the oxygen atom of the alcohol's hydroxyl group. This reaction is highly exothermic and necessitates careful temperature control to prevent side reactions and degradation of the product.[9][10]
CH₃(CH₂)₁₀CH₂OH + ClSO₃H → CH₃(CH₂)₁₀CH₂OSO₃H + HCl
Step 2: Neutralization
The intermediate, dodecyl hydrogen sulfate, is a strong acid and is subsequently neutralized with an alkali, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to yield the sodium salt, SDS, and water.[1][6] The pH of the solution is carefully adjusted to be neutral or slightly alkaline.
CH₃(CH₂)₁₀CH₂OSO₃H + NaOH → CH₃(CH₂)₁₀CH₂OSO₃Na + H₂O
The overall synthesis workflow is summarized in the following diagram.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a reliable method for synthesizing SDS on a laboratory scale using this compound and chlorosulfonic acid.
3.1. Materials and Equipment
| Category | Item |
| Reagents | This compound (≥98% purity), Chlorosulfonic acid (≥99%), Sodium hydroxide (pellets or solution), Dichloromethane (anhydrous, optional solvent), Ice, Deionized water, pH indicator strips or pH meter |
| Glassware | 500 mL three-neck round-bottom flask, 100 mL pressure-equalizing dropping funnel, Condenser with a drying tube (filled with CaCl₂), Magnetic stirrer hotplate, Magnetic stir bar, Beakers, Erlenmeyer flasks, Buchner funnel and flask |
| Equipment | Fume hood, Ice bath, Vacuum pump or aspirator, Laboratory balance, Thermometer |
3.2. Critical Safety Precautions
-
Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and toxic. It causes severe skin and eye burns and is fatal if inhaled. It reacts violently with water, releasing large quantities of toxic hydrogen chloride (HCl) gas.[11][12] ALL operations involving chlorosulfonic acid MUST be performed in a certified chemical fume hood. [13]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[13][14]
-
Handling: Add reagents slowly and control the temperature at all times. Never add water to chlorosulfonic acid.[13] For spills, neutralize cautiously with an alkaline material like sodium bicarbonate.[11]
3.3. Step-by-Step Methodology
(Part A: Sulfation)
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser (with drying tube), and a thermometer in a chemical fume hood. Place the flask in a large ice bath on a magnetic stirrer.
-
Reactant Preparation: Add this compound (e.g., 0.1 mol, 18.63 g) to the flask. If using a solvent, add ~100 mL of anhydrous dichloromethane. Add the magnetic stir bar and begin stirring.
-
Cooling: Allow the flask contents to cool to 0-5 °C.
-
Acid Addition: Carefully measure chlorosulfonic acid (e.g., 0.105 mol, 12.24 g, a slight excess is often used) and add it to the dropping funnel.[15]
-
Reaction: Add the chlorosulfonic acid dropwise to the stirred this compound solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C. Vigorous evolution of HCl gas will occur; this is vented through the drying tube.[10]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
(Part B: Neutralization and Isolation) 7. Base Preparation: In a separate large beaker, prepare a cooled solution of sodium hydroxide by dissolving NaOH (e.g., 0.12 mol, 4.8 g) in ~150 mL of deionized water. Place this beaker in an ice bath. 8. Neutralization: Slowly and carefully add the acidic reaction mixture from the flask to the cold, stirring NaOH solution. This is an exothermic neutralization reaction; maintain the temperature below 30 °C. 9. pH Adjustment: Monitor the pH of the mixture. Continue adding the acidic solution until the pH is between 7 and 8.[16] If necessary, add more NaOH solution dropwise to reach the target pH. 10. Product Isolation: The SDS will begin to precipitate as a white solid. If dichloromethane was used, separate the aqueous layer containing the SDS. 11. Purification (Recrystallization):
- Cool the aqueous solution or precipitate slurry in an ice bath for 30 minutes to maximize precipitation.
- Collect the white solid by vacuum filtration using a Buchner funnel.
- Wash the solid with a small amount of ice-cold deionized water to remove inorganic salts like NaCl and Na₂SO₄.[9]
- For higher purity, recrystallize the product from ethanol or an acetone-water mixture.[9][17]
- Drying: Dry the purified white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.[17][18]
3.4. Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Molar Ratio (this compound:ClSO₃H) | 1 : 1.05 | A slight excess of the sulfonating agent ensures complete conversion of the alcohol.[15] |
| Sulfation Temperature | 0 - 10 °C | Prevents side reactions and product degradation from the highly exothermic reaction.[10] |
| Neutralization Temperature | < 30 °C | Controls the exothermic neutralization and prevents hydrolysis of the product. |
| Final pH | 7.0 - 8.0 | Ensures complete conversion to the sodium salt without being excessively basic.[16] |
Characterization and Quality Control
Verifying the identity and purity of the synthesized SDS is a critical final step.
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | To identify key functional groups. | Strong absorptions around 1215-1250 cm⁻¹ (asymmetric S=O stretch) and 1060-1080 cm⁻¹ (symmetric S=O stretch). Presence of C-H stretches (~2850-2960 cm⁻¹) and absence of a broad -OH stretch from this compound (~3300 cm⁻¹). |
| ¹H-NMR Spectroscopy | To confirm the structure of the dodecyl chain and its attachment to the sulfate group. | A characteristic triplet around 4.0 ppm for the two protons on the carbon adjacent to the sulfate group (-CH₂-OSO₃), a multiplet around 1.6 ppm for the next methylene group, a large signal around 1.2-1.4 ppm for the bulk of the methylene groups, and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).[17] |
| Gas Chromatography (GC) | To determine the purity of the this compound starting material or to analyze the product after hydrolysis. | After acid hydrolysis of SDS, GC analysis of the liberated alcohols should show a primary peak for this compound, indicating the chain length purity of the final product.[19] |
| Two-Phase Titration | To quantify the percentage of active anionic surfactant. | Titration against a standard cationic surfactant (e.g., Hyamine® 1622) with a mixed indicator allows for the determination of the active SDS content. |
| Spectrophotometry | To determine the concentration of SDS in solutions. | A complex of SDS with a cationic dye (like methylene blue or Stains-All) can be extracted into an organic solvent and measured spectrophotometrically.[20][21] This is useful for creating standard solutions. |
Conclusion
The synthesis of sodium dodecyl sulfate from this compound is a well-established and fundamental process in chemical manufacturing and laboratory practice. By carefully controlling the reaction conditions, particularly temperature, and adhering to stringent safety protocols when handling corrosive reagents like chlorosulfonic acid, high-purity SDS can be reliably produced. The analytical techniques outlined provide a framework for robust quality control, ensuring the synthesized product is suitable for the most demanding research, pharmaceutical, and industrial applications.
References
- Wikipedia.
- AG Scientific. Laboratory and Medicinal Uses for SDS Detergent.
- Alfa Chemistry.
- IMARC Group. Sodium Dodecyl Sulfate Production Plant Report: Setup & Cost.
- ACS Omega.
- Google Patents.
- Dakota System.
- PMC.
- ChemicalBook.
- Wikipedia. Dodecanol.
- WIPO Patentscope.
- Sigma-Aldrich.
- ECHEMI.
- Asian Journal of Chemistry. Determination of Trace Amount of Sodium Dodecyl Sulfate Surfactant by Extraction Spectrophotometric Method.
- ACS Omega. Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling.
- ResearchGate.
- Intertek Inform.
- DuPont.
- SlideServe. Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- NOAA. CHLOROSULFONIC ACID - CAMEO Chemicals.
- ScienceDirect.
- InuiChem. The Role of this compound in Modern Surfactant Manufacturing.
- Google Patents.
- ResearchGate.
- PubChem. This compound.
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Formulation of Microemulsions with 1-Dodecanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Dodecanol in Advanced Microemulsion Systems
Microemulsions represent a unique class of thermodynamically stable, optically isotropic, and transparent systems composed of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[1] Their distinct ability to solubilize both lipophilic and hydrophilic compounds has positioned them as highly versatile drug delivery vehicles, enhancing bioavailability and enabling targeted administration.[2][3] this compound (commonly known as lauryl alcohol), a 12-carbon fatty alcohol, plays a pivotal role in the formulation of these advanced systems.[4][5]
Possessing an amphipathic nature with a hydrophobic alkyl chain and a hydrophilic hydroxyl group, this compound can function as a key ingredient in surfactant synthesis, a co-surfactant that enhances emulsion stability, or even as the oil phase itself.[5][6] Its incorporation into microemulsion formulations can significantly influence the system's phase behavior, interfacial tension, and ultimately, its performance as a delivery vehicle. This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of microemulsions incorporating this compound.
I. Foundational Principles: Understanding the Formulation Landscape
The formation of a stable microemulsion is a delicate interplay between the constituent components. The selection of an appropriate surfactant, co-surfactant (if needed), and oil phase is critical. This compound's versatility allows for its use in multiple roles within the formulation.
-
This compound as a Co-surfactant: When used as a co-surfactant, this compound partitions at the oil-water interface, working in synergy with the primary surfactant. This reduces the interfacial tension and increases the flexibility of the interfacial film, which is crucial for the spontaneous formation of microemulsions. Its longer chain length compared to short-chain alcohols can impart greater stability to the microemulsion.
-
This compound as the Oil Phase: Due to its lipophilic character, this compound can also serve as the oil phase, particularly for the solubilization of certain active pharmaceutical ingredients (APIs). In such cases, the choice of surfactant and co-surfactant must be tailored to achieve the appropriate hydrophilic-lipophilic balance (HLB) required for microemulsion formation.[6]
Key Formulation Components:
| Component | Role in Microemulsion | Examples Commonly Paired with this compound |
| Oil Phase | Solubilizes lipophilic drugs; forms the core of o/w microemulsions. | Isopropyl myristate, Oleic acid, Caprylic/capric triglycerides, This compound |
| Aqueous Phase | Solubilizes hydrophilic drugs; continuous phase in o/w microemulsions. | Purified water, Buffer solutions |
| Surfactant | Reduces interfacial tension between oil and water phases, enabling mixing. | Polysorbates (Tween® 80), Sorbitan esters (Span® 80), Labrasol®, Cetyltrimethylammonium bromide (CTAB) |
| Co-surfactant | Works with the surfactant to further reduce interfacial tension and increase fluidity of the interfacial film. | This compound , Ethanol, Propylene glycol, Transcutol® P |
II. Experimental Workflow: From Formulation to Characterization
A systematic approach is essential for the successful development of a this compound-based microemulsion. The following workflow outlines the key experimental stages.
Caption: A typical workflow for the formulation and characterization of microemulsions.
III. Detailed Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is a fundamental step to identify the microemulsion existence region for a given system of oil, surfactant/co-surfactant (Sₘᵢₓ), and water. The water titration method is a widely used technique for this purpose.
Materials:
-
This compound (as oil phase or co-surfactant)
-
Selected Surfactant (e.g., Labrasol®, CTAB)
-
Selected Co-surfactant (if this compound is the oil phase, e.g., Ethanol)
-
Selected Oil Phase (if this compound is the co-surfactant)
-
Purified Water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Burette
-
Analytical balance
Procedure:
-
Preparation of Surfactant-Co-surfactant Mixture (Sₘᵢₓ):
-
Prepare mixtures of the chosen surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2). For instance, to prepare a 1:1 Sₘᵢₓ of Labrasol® and ethanol, mix equal weights of both components thoroughly.
-
-
Preparation of Oil and Sₘᵢₓ Mixtures:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ in varying weight ratios, from 9:1 to 1:9, in separate glass vials. For example, for a 9:1 ratio, mix 9 parts of the oil phase with 1 part of the Sₘᵢₓ by weight.
-
-
Water Titration:
-
Place a vial containing a specific oil/Sₘᵢₓ mixture on a magnetic stirrer and begin gentle stirring.
-
Slowly titrate the mixture with purified water from a burette, adding water dropwise.
-
After each addition of water, allow the system to equilibrate. Observe the mixture for transparency and homogeneity.
-
The endpoint of the titration is the point where the clear, single-phase microemulsion turns turbid or shows phase separation. Record the amount of water added at this point.
-
-
Data Calculation and Plotting:
-
Calculate the weight percentage of each component (oil, water, and Sₘᵢₓ) at each endpoint.
-
Plot the data on a ternary phase diagram using appropriate software (e.g., OriginPro, Chemix School). The three corners of the triangle represent 100% of the oil phase, the aqueous phase, and the Sₘᵢₓ, respectively.
-
The area enclosed by the plotted points represents the microemulsion region.
-
Protocol 2: Droplet Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension or emulsion.[7]
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable or quartz cuvettes
-
Microemulsion samples
-
Syringe filters (0.22 µm or 0.45 µm)
-
Purified water for dilution
Procedure:
-
Sample Preparation:
-
Before measurement, it is often necessary to dilute the microemulsion sample with purified water to avoid multiple scattering effects. A typical dilution factor is 100-fold, but this should be optimized for the specific system.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean, dust-free cuvette to remove any extraneous dust or large aggregates.
-
-
Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
-
Place the cuvette containing the sample into the instrument's sample holder.
-
Allow the sample to equilibrate to the instrument's temperature (typically 25°C) for 5-10 minutes.
-
Set the measurement parameters in the software, including the dispersant viscosity and refractive index (for water at 25°C, viscosity is approximately 0.8872 mPa·s and refractive index is 1.330).
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the hydrodynamic diameter (droplet size) and the polydispersity index (PDI). The PDI is a measure of the width of the size distribution; a value below 0.3 is generally considered indicative of a monodisperse system.
-
Protocol 3: Stability Testing of Microemulsions
Assessing the stability of the formulated microemulsion under various stress conditions is crucial for determining its shelf-life and robustness.
Methods:
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion samples at a specified speed (e.g., 3500 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or cracking. A stable microemulsion should remain clear and homogenous.
-
Freeze-Thaw Cycles: Subject the microemulsion samples to at least three freeze-thaw cycles, where each cycle consists of freezing at a low temperature (e.g., -20°C) for 24 hours followed by thawing at room temperature or an elevated temperature (e.g., 40°C) for 24 hours. After each cycle, visually inspect the samples for any changes in appearance.
-
-
Long-Term Stability (Shelf-Life) Assessment:
-
Store the microemulsion formulations in sealed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 3-6 months).
-
At predetermined time intervals, withdraw samples and re-characterize them for key parameters such as droplet size, PDI, pH, and drug content to assess any changes from the initial values.
-
IV. Exemplary Formulations and Characterization Data
The following table presents an example of a microemulsion formulation where this compound (lauryl alcohol) is used as the oil phase.
| Formulation Code | This compound (Oil) (% w/w) | Labrasol® (Surfactant) / Ethanol (Co-surfactant) (1:1) (% w/w) | Water (% w/w) | Mean Droplet Size (nm) | PDI |
| ME-LD-1 | 10 | 20 | 70 | ~30 | < 0.3 |
Data adapted from a study on the topical delivery of ketoconazole.[6]
In another documented system, this compound has been utilized as a co-surfactant in a microemulsion composed of cetyltrimethylammonium bromide (CTAB) as the surfactant and cold liver oil as the oil phase.[4]
V. Conclusion and Future Perspectives
This compound is a highly versatile and valuable component in the formulation of microemulsions for a wide range of applications, particularly in drug delivery. Its ability to function as either a co-surfactant or an oil phase provides formulators with significant flexibility in designing systems with desired physicochemical properties. The systematic approach of constructing pseudo-ternary phase diagrams, followed by comprehensive characterization of droplet size, stability, and other relevant parameters, is essential for the successful development of robust and effective this compound-based microemulsions. Future research may focus on exploring novel surfactant and co-surfactant combinations with this compound to further enhance drug loading, stability, and targeted delivery capabilities.
References
- Investigation of Formation of Cold Liver Oil/Water Microemulsion in the Presence of Cetyltrimethylammonium Bromide (CTAB) and Lauryl Alcohol (LA).
- Patel, M. R., Patel, R. B., Parikh, J. R., Solanki, A. B., & Patel, B. G. (2010). Investigating effect of microemulsion components: In vitro permeation of ketoconazole.
- Magalhães, M., Pusiol, D., Ramia, M. E., & Figueiredo Neto, A. M. (1998). Phase diagram of a lyotropic mixture sodium bis (2-ethylhexyl) sulfosuccinate/dodecanol/water: Reverse micellar, cylindrical, lamellar, and sponge phases. The Journal of Chemical Physics, 108(9), 3768-3777.
-
Aragen Life Sciences. (n.d.). Stable Microemulsion for Lipophilic Drug Delivery. Retrieved from [Link]
- Colloids and Surfaces A: Physicochemical and Engineering Aspects. ScienceDirect.
-
Technical University of Denmark. (n.d.). Thermodynamic Modelling of Surfactant Solutions. Retrieved from [Link]
- Rao, Y., Deepthi, K., & Chowdary, K. (2009). MICROEMULSIONS: A NOVEL DRUG CARRIER SYSTEM. International Journal of Drug Development and Research.
- Sopyan, I. (2019). Formulation and Stability Testing of Griseovulfin Microemulsion. Indonesian Journal of Pharmaceutics.
- The Interaction between an Anionic Surfactant and Oily Material at Oil/W
- Study of Physiochemical Properties of Sodium Dodecyl Sulphate... International Journal of Innovative Research in Science, Engineering and Technology.
- Positively charged microemulsions for topical applic
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Application Notes & Protocols: Laboratory Procedures for the Etherification of 1-Dodecanol
Abstract: This document provides a comprehensive technical guide for the etherification of 1-dodecanol (lauryl alcohol), a C12 fatty alcohol. Ethers derived from this compound are of significant industrial interest, serving as high-performance surfactants, emulsifiers, and lubricants.[1][2][3] This guide details two primary, field-proven methodologies: the Williamson Ether Synthesis for preparing both symmetrical and unsymmetrical ethers, and Acid-Catalyzed Dehydration for the synthesis of symmetrical di-dodecyl ether. The protocols are presented with an emphasis on the underlying chemical principles, causality behind procedural choices, and self-validating system design to ensure reproducibility and safety.
Introduction: The Significance of this compound Ethers
This compound is a readily available fatty alcohol, typically produced industrially via the hydrogenation of fatty acids from coconut or palm kernel oil.[3] While the alcohol itself has applications, its value is significantly enhanced through conversion into ether derivatives. The addition of an ether linkage modifies the molecule's polarity, solubility, and chemical stability, leading to a broad range of applications.
Notably, dodecyl ethers are precursors to widely used surfactants like sodium lauryl ether sulfate (SLES), a common component in shampoos and detergents.[2] They also function as specialty chemicals and diesel additives due to their high cetane numbers and excellent lubricating properties.[1] The choice of synthetic route is critical and depends entirely on the desired final product: a symmetrical ether (R-O-R) or an unsymmetrical ether (R-O-R'). This guide provides detailed protocols for both outcomes.
Methodology I: Williamson Ether Synthesis for Unsymmetrical Ethers
The Williamson ether synthesis is the most versatile and reliable method for producing unsymmetrical ethers.[4] Developed in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] Its robustness and predictability make it a cornerstone of ether synthesis in both academic and industrial laboratories.
Principle and Mechanism
The synthesis is a two-step process. First, the alcohol (this compound) is deprotonated by a strong base to form a highly nucleophilic alkoxide ion. In the second step, this alkoxide attacks an electrophilic carbon of an organohalide (or other substrate with a good leaving group), displacing the leaving group and forming the ether linkage.
Caption: General mechanism of the Williamson Ether Synthesis.
The success of the SN2 reaction is highly dependent on the structure of the alkylating agent. The reaction works best with methyl and primary alkyl halides.[6] Secondary halides are less efficient, and tertiary halides will almost exclusively undergo an E2 elimination reaction, producing an alkene instead of the desired ether.[7][8]
Protocol: Synthesis of Dodecyl Methyl Ether (Unsymmetrical)
This protocol details the synthesis of dodecyl methyl ether, a common unsymmetrical ether, using iodomethane as the alkylating agent.
Materials & Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |
| This compound | C₁₂H₂₆O | 186.34 | 10.0 g | 0.0537 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.58 g | 0.0644 | 1.2 |
| Iodomethane | CH₃I | 141.94 | 8.35 g (3.68 mL) | 0.0588 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | 100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - |
Experimental Workflow:
Caption: Experimental workflow for Williamson synthesis of dodecyl methyl ether.
Detailed Steps:
-
Alkoxide Formation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (10.0 g) and anhydrous THF (100 mL). Cool the resulting solution to 0°C in an ice-water bath. Carefully add the sodium hydride (2.58 g of 60% dispersion) in small portions over 15 minutes. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols.[9] Adding it slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.
-
Stir the suspension at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Etherification: Re-cool the mixture to 0°C and add iodomethane (3.68 mL) dropwise via syringe. Causality: Iodomethane is an excellent SN2 substrate due to its lack of steric hindrance and the excellent leaving group ability of iodide.[6] A slight excess ensures the reaction goes to completion.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Work-up: Cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality: Washing removes water-soluble byproducts (e.g., salts) and the brine wash helps to break any emulsions and begins the drying process.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by silica gel column chromatography to yield pure dodecyl methyl ether.
Methodology II: Acid-Catalyzed Dehydration for Symmetrical Ethers
This method is suitable for the bulk synthesis of symmetrical ethers from primary alcohols.[9] The reaction involves heating the alcohol in the presence of a strong acid catalyst, leading to the elimination of one molecule of water from two molecules of alcohol.
Principle and Mechanism
For primary alcohols like this compound, the reaction follows an SN2 mechanism. One alcohol molecule is protonated by the acid, converting the hydroxyl group into a good leaving group (water). A second, non-protonated alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing water.
Caption: SN2 mechanism for acid-catalyzed dehydration of a primary alcohol.
A significant competing side reaction is the E1 or E2 elimination to form an alkene (1-dodecene), which is favored at higher temperatures.[1][10] To maximize the ether yield, the reaction temperature must be carefully controlled, and the water byproduct must be removed as it forms to drive the equilibrium toward the products.
Protocol: Synthesis of Di-dodecyl Ether (Symmetrical)
This protocol describes the synthesis of the symmetrical di-dodecyl ether.
Materials & Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Catalyst Loading |
| This compound | C₁₂H₂₆O | 186.34 | 20.0 g | 0.107 | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~1 mL | - | Catalytic |
| Toluene | C₇H₈ | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | - | 50 mL | - | - |
| Brine (Saturated NaCl) | NaCl | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~5 g | - | - |
Experimental Workflow:
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reagents: Add this compound (20.0 g) and toluene (50 mL) to the flask. Causality: Toluene serves as a solvent and an azeotropic agent to facilitate the removal of water.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (~1 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with water (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The remaining crude di-dodecyl ether can be purified by vacuum distillation.
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and serious eye irritation.[11][12] Avoid contact with skin and eyes.[13]
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Do not allow contact with water or other protic solvents.
-
Iodomethane: Toxic and a potential carcinogen. Handle with extreme care and avoid inhalation or skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to reaction mixtures.
-
Solvents (THF, Diethyl Ether, Toluene): Highly flammable. Ensure no ignition sources are present during use.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14]
Conclusion
The etherification of this compound can be effectively achieved through two primary methods, the choice of which is dictated by the desired product. The Williamson Ether Synthesis offers unparalleled versatility for creating specific, unsymmetrical ethers via an SN2 pathway. For the production of symmetrical ethers like di-dodecyl ether, Acid-Catalyzed Dehydration provides a more direct, albeit less versatile, route. Careful control of reaction conditions, particularly temperature and water removal in the dehydration method, is paramount to maximizing yield and minimizing the formation of alkene byproducts. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to reliably and safely synthesize these valuable chemical compounds.
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Application Notes & Protocols: The Utility of 1-Dodecanol as a Primary Emollient in Cosmetic Science
Introduction: The Multifaceted Role of 1-Dodecanol
This compound, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol derived from natural sources such as palm kernel or coconut oil. In the cosmetic and personal care industries, it is a highly versatile ingredient valued for its contributions to product texture, stability, and skin conditioning.[1] While it functions as a viscosity-controlling agent, co-emulsifier, and fragrance component, its primary role is often that of an emollient.[2][3][4] Emollients are critical agents that soften and soothe the skin, improving its feel and appearance by filling the spaces between corneocytes and helping to fortify the skin's lipid barrier.
These application notes provide a comprehensive guide for researchers and formulators on the effective use of this compound. We will delve into its mechanism of action, provide detailed protocols for formulation and efficacy testing, and discuss its safety profile, ensuring a foundation of scientific integrity for its application in next-generation skincare products.
Physicochemical Profile for Formulation
A thorough understanding of this compound's physical and chemical properties is paramount for successful formulation. It is a colorless, water-insoluble solid at room temperature with a melting point around 24°C and a characteristic fatty, floral odor.[5] Its compatibility with a wide range of cosmetic ingredients makes it a flexible choice for formulators.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound, Dodecan-1-ol | |
| Common Names | Lauryl Alcohol, Dodecyl Alcohol | [1] |
| CAS Number | 112-53-8 | [5] |
| Molecular Formula | C₁₂H₂₆O | [6] |
| Appearance | White waxy solid or colorless thick liquid | [3][5] |
| Melting Point | 22–26 °C | [5] |
| Boiling Point | ~259 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, oils) | [3][5] |
| Primary Functions | Emollient, Emulsion Stabilizer, Viscosity Controller, Surfactant | [1][5] |
Mechanism of Action: Skin Barrier Interaction
This compound exerts its emollient effects primarily at the surface of the stratum corneum (SC), the outermost layer of the epidermis. The SC's "brick and mortar" structure consists of corneocytes (bricks) embedded in an intercellular lipid matrix (mortar). This matrix is crucial for maintaining the skin's permeability barrier function and preventing excessive transepidermal water loss (TEWL).[7]
When a formulation containing this compound is applied, the fatty alcohol integrates into the lipid lamellae of the SC. Its linear C12 structure allows it to fit within the lipid layers, reinforcing the barrier structure. This action leads to two primary benefits:
-
Occlusion: It forms a thin, non-greasy film on the skin's surface, which reduces the rate of TEWL, thereby increasing skin hydration.
-
Texture Improvement: By filling in gaps between desquamating corneocytes, it creates a smoother, softer skin surface.[1]
Experimental Protocols for Formulation & Efficacy Evaluation
The following protocols provide a framework for creating a stable cosmetic emulsion with this compound and validating its efficacy using standard industry bioengineering techniques.
Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emulsion
Objective: To create a stable O/W cream incorporating this compound as a primary emollient and viscosity builder.
Materials & Equipment:
-
Oil Phase:
-
This compound: 5.0% w/w
-
Caprylic/Capric Triglyceride: 10.0% w/w
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 5.0% w/w
-
-
Water Phase:
-
Deionized Water: 78.5% w/w
-
Glycerin: 1.0% w/w
-
Xanthan Gum: 0.2% w/w
-
-
Preservative: Phenoxyethanol: 0.3% w/w
-
Equipment: Two heat-resistant beakers, water bath, overhead propeller mixer or homogenizer, weighing scale, pH meter.
Procedure:
-
Phase Preparation: In a beaker, combine all oil phase ingredients. In a separate beaker, dissolve the xanthan gum in glycerin to form a slurry, then add the deionized water and mix until uniform.
-
Heating: Heat both the oil and water phases separately in a water bath to 75°C. This ensures that all waxy components, including this compound, are fully melted and that the phases are at a similar temperature to facilitate emulsification.
-
Emulsification: Slowly add the oil phase to the water phase while mixing with a propeller mixer at moderate speed (approx. 800 RPM).
-
Homogenization: Increase the mixing speed or use a homogenizer for 2-3 minutes to reduce droplet size and create a uniform, stable emulsion.
-
Cooling: Allow the emulsion to cool while stirring gently.
-
Final Additions: Once the temperature is below 40°C, add the preservative and mix until fully incorporated.
-
pH Adjustment: Check the pH and adjust to a skin-compatible range (5.0-6.0) if necessary, using citric acid or sodium hydroxide solutions.
Protocol 2: In-Vitro Evaluation of Emulsion Stability
Objective: To assess the physical stability of the formulated emulsion under accelerated conditions.
Methodology:
-
Centrifugation Test: Place 10g of the emulsion in a centrifuge tube. Centrifuge at 3000 RPM for 30 minutes.
-
Self-Validation: A stable emulsion will show no signs of phase separation, creaming, or coalescence.
-
-
Thermal Stability (Freeze-Thaw Cycles): Subject the emulsion to three cycles of temperature change: 24 hours at -10°C followed by 24 hours at 45°C.
-
Self-Validation: After the cycles, the emulsion should retain its original viscosity, color, and homogeneity without any phase separation. This protocol simulates the stresses of shipping and storage.
-
Protocol 3: In-Vivo Assessment of Skin Hydration (Corneometry)
Objective: To quantify the moisturizing effect of the this compound formulation on human skin.
Methodology:
-
Subject Recruitment: Recruit a panel of at least 10 volunteers with self-perceived dry skin on their forearms.
-
Acclimatization: Have subjects acclimatize in a room with controlled temperature (21±1°C) and humidity (50±5%) for 30 minutes.
-
Baseline Measurement: Measure the baseline skin hydration on designated 2x2 cm test sites on the volar forearm using a Corneometer®.
-
Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation to one site and a control (base formulation without this compound) to another. Leave one site untreated.
-
Post-Application Measurements: Take hydration measurements at set time points (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) post-application.
-
Data Analysis: Calculate the percentage increase in hydration from baseline for each time point.
Protocol 4: In-Vivo Assessment of Transepidermal Water Loss (TEWL)
Objective: To measure the formulation's ability to improve the skin's barrier function.
Methodology:
-
Test Design: This test is performed concurrently with the corneometry study on adjacent skin sites.
-
Baseline Measurement: After acclimatization, measure the baseline TEWL using a Tewameter® or similar open-chamber device. A stable baseline reading is crucial for accurate results.
-
Product Application: Apply the products as described in Protocol 4.3.
-
Post-Application Measurements: Measure TEWL at the same time points as the hydration study.
-
Data Analysis: A statistically significant decrease in TEWL compared to the untreated site indicates an improvement in skin barrier function.
Table 2: Example Data Structure for In-Vivo Efficacy Testing
| Time Point | Mean % Change in Hydration (Corneometer Units) | Mean % Change in TEWL (g/m²/h) |
| Baseline (T0) | 0% | 0% |
| 1 Hour (T1) | +35% | -15% |
| 4 Hours (T4) | +28% | -12% |
| 8 Hours (T8) | +20% | -10% |
Safety and Regulatory Profile
This compound is considered a safe ingredient for use in cosmetic products.[8] Studies have shown it to have low toxicity and to be non-irritating and non-sensitizing at typical cosmetic use concentrations.[1][9] While some fatty alcohols can increase skin permeability, which may also lead to irritation at high concentrations, this compound is generally well-tolerated.[10][11] In fragrances, its usage level is recommended up to 4.0% in the concentrate.[9] As with any ingredient, formulators must adhere to regional regulations and conduct appropriate safety assessments for their final product.
Conclusion
This compound is a cornerstone ingredient in modern cosmetic science, offering robust emolliency, formulation stability, and a favorable safety profile. Its ability to integrate with the skin's natural lipid barrier makes it highly effective at increasing hydration and creating a smooth, supple skin feel. The protocols outlined in these notes provide a validated, systematic approach for formulators and researchers to harness the benefits of this compound, from initial emulsion creation to the final substantiation of its skin-enhancing effects. By understanding its physicochemical properties and mechanism of action, scientists can confidently incorporate this versatile fatty alcohol into effective and consumer-pleasing skincare products.
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Application Notes and Protocols: 1-Dodecanol as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 1-Dodecanol in Modifying Polymer Properties
In the realm of polymer science, achieving the desired balance of flexibility, durability, and processability is paramount. Plasticizers are essential additives that transform rigid and brittle polymers into more pliable and useful materials. This compound, a 12-carbon fatty alcohol, has emerged as a noteworthy plasticizer, particularly for biodegradable polymers such as Poly(3-hydroxybutyrate) (PHB). Its long aliphatic chain and terminal hydroxyl group enable it to effectively intercalate between polymer chains, disrupting intermolecular forces and increasing free volume. This molecular lubrication enhances segmental mobility, leading to a reduction in the glass transition temperature (Tg) and an improvement in the ductility of the polymer matrix.[1]
These application notes provide a comprehensive guide for researchers on the utilization of this compound as a plasticizer. We will delve into the theoretical underpinnings of its plasticizing action, present detailed protocols for the preparation and characterization of plasticized polymers, and discuss the critical evaluation of material performance.
Mechanism of Plasticization by this compound
The efficacy of a plasticizer is fundamentally linked to its molecular structure and its interaction with the polymer. This compound's plasticizing effect can be attributed to the following key mechanisms:
-
Interchain Lubricity: The long, non-polar dodecyl chain of this compound inserts itself between the polymer chains. This spacing reduces the cohesive forces, such as van der Waals interactions and hydrogen bonding, that hold the polymer chains together in a rigid structure.
-
Increased Free Volume: The presence of this compound molecules creates additional empty space, or free volume, within the polymer matrix. This increased free volume allows for greater rotational and translational movement of the polymer segments, which is essential for flexibility.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group of this compound can form hydrogen bonds with polar groups on the polymer chain, such as the carbonyl groups in PHB. This interaction can enhance the compatibility between the plasticizer and the polymer, preventing phase separation at lower concentrations.
The overall effect is a more flexible and processable material with a lower glass transition temperature.
Caption: Mechanism of this compound Plasticization.
Applications in Polymer Research
This compound is particularly relevant in the development of biodegradable and biocompatible materials for various applications, including:
-
Biomedical Devices: Improving the flexibility of polymers used in medical tubing, catheters, and drug delivery systems.
-
Packaging Films: Enhancing the ductility and reducing the brittleness of biodegradable packaging materials to compete with conventional plastics.
-
3D Printing Filaments: Modifying the properties of polymer filaments to improve printability and the mechanical performance of printed objects.
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Melt Blending
Melt blending is a common and scalable method for incorporating plasticizers into a polymer matrix. This protocol provides a general guideline for using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., PHB powder, dried at 80°C for 4 hours)
-
This compound (liquid at room temperature)
-
Twin-screw extruder with a gravimetric feeder for the polymer and a liquid injection pump for the plasticizer
-
Strand pelletizer
-
Compression molder or film casting line
Procedure:
-
Pre-Drying: Ensure the polymer resin is thoroughly dried to prevent hydrolytic degradation during melt processing.
-
Extruder Setup:
-
Blending:
-
Feed the dried polymer powder into the extruder using the gravimetric feeder at a constant rate.
-
Inject this compound into the melt zone of the extruder at the desired concentration (e.g., 5, 10, 15 wt%) using the liquid injection pump.
-
-
Extrusion and Pelletization:
-
The molten blend will be extruded through the die as a strand.
-
Cool the strand in a water bath and feed it into a pelletizer to produce plasticized polymer pellets.
-
-
Film Preparation:
-
Compression Molding: Place the pellets between two heated plates of a compression molder (e.g., at 170°C) and apply pressure to form a film of the desired thickness.
-
Film Casting: Use a single-screw extruder with a film casting die to produce a continuous film.
-
Caption: Workflow for Melt Blending.
Protocol 2: Characterization of Plasticized Polymer Films
A. Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the effect of the plasticizer on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the prepared film and place it in an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PHB) at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to above its melting point at 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the transition in the heat flow curve.
-
Determine the Tm as the peak of the melting endotherm.
-
Calculate the degree of crystallinity (%Xc) using the enthalpy of melting.
-
B. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the plasticized polymer and to quantify the plasticizer content.
Procedure:
-
Sample Preparation: Place a small sample (10-20 mg) of the film in a TGA pan.
-
TGA Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td) from the TGA curve.
-
The weight loss at different temperature ranges can be correlated to the evaporation of the plasticizer and the decomposition of the polymer.
-
C. Mechanical Testing
Tensile testing is performed to quantify the effect of the plasticizer on the mechanical properties of the polymer.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the prepared films according to ASTM D638 or ISO 527 standards.
-
Tensile Test:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis:
-
Calculate the Tensile Strength, Young's Modulus, and Elongation at Break from the stress-strain curve.
-
Expected Results and Data Interpretation
The addition of this compound is expected to have a significant impact on the properties of the polymer.
Table 1: Representative Thermal Properties of PHB Plasticized with this compound (Hypothetical Data for Illustrative Purposes)
| This compound (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Onset Decomposition Temp. (Td) (°C) |
| 0 (Neat PHB) | ~5 | ~175 | ~280 |
| 5 | ~0 | ~172 | ~275 |
| 10 | ~-5 | ~169 | ~270 |
| 15 | ~-12 | ~165 | ~265 |
Note: This table presents expected trends. Actual values must be determined experimentally.
Table 2: Representative Mechanical Properties of PHB Plasticized with this compound (Hypothetical Data for Illustrative Purposes)
| This compound (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Neat PHB) | ~30-40 | ~3.0-3.5 | <10 |
| 5 | ~25-35 | ~2.5-3.0 | ~20-40 |
| 10 | ~20-30 | ~2.0-2.5 | ~50-100 |
| 15 | ~15-25 | ~1.5-2.0 | >150 |
Note: Neat PHB is known to be brittle.[1][4] The addition of a plasticizer is expected to decrease tensile strength and Young's modulus while significantly increasing the elongation at break. Actual values must be determined experimentally.
Protocol 3: Evaluation of Plasticizer Leaching
Assessing the permanence of the plasticizer is crucial, especially for applications in drug delivery and food packaging.
Materials and Equipment:
-
Plasticized polymer films of known weight and surface area.
-
Extraction solvent (e.g., ethanol, isopropanol, or a food simulant).
-
Incubator or water bath.
-
Analytical balance.
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).
Procedure:
-
Initial Measurement: Weigh the plasticized film samples accurately.
-
Immersion: Immerse the films in a known volume of the extraction solvent in sealed containers.
-
Incubation: Incubate the samples at a specific temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Removal and Drying: After each time point, remove the films from the solvent, gently pat them dry, and then dry them in a vacuum oven at a low temperature until a constant weight is achieved.
-
Gravimetric Analysis: Weigh the dried films to determine the weight loss due to plasticizer leaching.
-
Solvent Analysis (Optional but Recommended): Analyze the extraction solvent using GC-MS or HPLC to quantify the amount of this compound that has leached out.
Data Analysis:
Calculate the percentage of plasticizer leached over time.
Troubleshooting and Considerations
-
Miscibility: At higher concentrations, this compound may phase-separate from the polymer matrix, leading to a cloudy appearance and poor mechanical properties. The miscibility limit should be determined experimentally.
-
Thermal Degradation: Processing at temperatures too high or for too long can cause degradation of both the polymer and the plasticizer. Monitor the color of the extrudate and consider using thermal stabilizers if necessary.
-
Aging: The properties of plasticized polymers can change over time due to plasticizer migration or secondary crystallization of the polymer. It is important to characterize the materials at different time points after preparation.[5]
Conclusion
This compound serves as a promising plasticizer for enhancing the flexibility and processability of polymers like PHB. By following the detailed protocols outlined in these application notes, researchers can effectively prepare and characterize plasticized polymer systems. The provided framework for data interpretation will aid in the rational design of materials with tailored properties for a wide range of scientific and industrial applications. It is imperative to conduct thorough experimental validation to determine the optimal concentration of this compound and to fully characterize the performance of the resulting materials for any specific application.
References
- Garcia-Garcia, D., et al. (2021). Reactive extrusion of PHB/PCL blends with dicumyl peroxide. Redalyc.
- Request PDF. (2025). Study of the influence of plasticizers on the thermal and mechanical properties of Poly(3-hydroxybutyrate) compounds.
- PubMed. (Date not available).
- Request PDF. (2025). Thermal degradation of plasticized poly(3-hydroxybutyrate) investigated by DSC.
- NIH. (2021). Plasticization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with an Oligomeric Polyester: Miscibility and Effect of the Microstructure and Plasticizer Distribution on Thermal and Mechanical Properties.
- Semantic Scholar. (2004).
- MDPI. (2023).
- MDPI. (Date not available).
- MDPI. (Date not available). Mechanical Modification of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)
- Farris, G., et al. (2014).
- ResearchGate. (Date not available). Tensile properties of PHB, PHB/P1, and PHB/P2 blends. (a) Elastic modulus (E).
- MDPI. (Date not available). Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics.
- NIH. (2023).
- NIH. (2022).
- NIH. (2017). Increase the elongation at break of poly (lactic acid) composites for use in food packaging films.
- PubMed. (2007). Characterization of the thermal behavior of poly(hydroxybutylate)
- NIH. (2024). Physicochemical characterization of polyhydroxybutyrate (PHB)
- ResearchGate. (Date not available). (a)
- ResearchGate. (2002). Thermal and mechanical properties of PHB, PHB/V and their blends.
- NIH. (2022). Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability.
- MDPI. (Date not available). Fabrication and Characterization of Poly(hydroxybutyrate)- and Poly(caprolactone)
- Request PDF. (2025). Thermal Degradation of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate- co -3-hydroxyhexanoate) in Nitrogen and Oxygen Studied by Thermogravimetric–Fourier Transform Infrared Spectroscopy.
-
ResearchGate. (Date not available). Table 1 Values of mechanical and physical properties of PHB[6] and PP[1].
- ResearchGate. (Date not available). Strain at break (a), tensile strength (b) and Young Modulus (c) of PHB plasticized with PEG400 as a function of aging time.
- Semantic Scholar. (Date not available). Processing and characterization of binary poly(hydroxybutyrate) (PHB) and poly(caprolactone) (PCL) blends with improved impact properties.
- NIH. (Date not available). Feasibility study of an alkaline-based chemical treatment for the purification of polyhydroxybutyrate produced by a mixed enriched culture.
- Request PDF. (2025). Miscibility of Poly(hydroxybutyrate)/Poly(vinyl alcohol) Melt Blends Plasticized With Glycerol.
- Request PDF. (Date not available).
- ResearchGate. (Date not available).
- Request PDF. (Date not available). This compound as Potential Inducer for the FAO1 Promoter (PFAO1) in Morphologically Identified Meyerozyma guilliermondii Strain SO.
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- 1. researchgate.net [researchgate.net]
- 2. Role of Plasticizers on PHB/bio-TPE Blends Compatibilized by Reactive Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability - PMC [pmc.ncbi.nlm.nih.gov]
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The Multifaceted Role of 1-Dodecanol as an Excipient in Advanced Drug Delivery Systems: Application Notes and Protocols
Introduction: The Versatility of a Long-Chain Fatty Alcohol in Pharmaceutical Formulations
1-Dodecanol, also known as lauryl alcohol, is a 12-carbon straight-chain fatty alcohol that has emerged as a highly versatile and valuable excipient in the development of a wide array of drug delivery systems.[1] Its multifaceted nature allows it to function as a solvent, emulsifier, stabilizer, and, most notably, a penetration enhancer, making it an indispensable component in the formulation of topical, transdermal, and even oral and parenteral medications.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in modern pharmaceutical formulations. We will explore the mechanistic underpinnings of its various functions and provide practical, field-proven methodologies for its incorporation and evaluation in drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆O | [3][4] |
| Molecular Weight | 186.34 g/mol | [3][4] |
| Appearance | Colorless solid below, and colorless liquid above its melting point. | [5] |
| Odor | Floral odor | [5] |
| Melting Point | 24 °C (75 °F) | [6] |
| Boiling Point | 259 °C (498 °F) | [6] |
| Solubility in Water | Insoluble (0.004 g/L) | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone. | [7] |
| Log P (Octanol/Water) | 5.13 | [3] |
Chapter 1: this compound as a Penetration Enhancer in Transdermal and Topical Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most therapeutic agents. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly decrease the barrier resistance of the stratum corneum.[8] Among these, fatty alcohols like this compound have demonstrated significant efficacy.
Mechanism of Action: Disrupting the Stratum Corneum Lipid Bilayer
The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum.[8] This can be visualized as a two-step process:
-
Intercalation: The long aliphatic chain of this compound allows it to intercalate into the lipid bilayers of the stratum corneum.
-
Fluidization: This intercalation disrupts the tight packing of the lipid molecules, leading to an increase in the fluidity of the lipid bilayers. This creates a more permeable barrier, thereby increasing the diffusivity of the drug through the skin.[8]
Caption: Mechanism of this compound as a skin penetration enhancer.
Quantitative Data on Penetration Enhancement
The effectiveness of this compound as a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux through the skin in the presence of the enhancer to the flux in its absence.
| Drug | Enhancer Concentration (% w/v) | Enhancement Ratio (ER) | Reference |
| Theophylline | Not Specified | 41.0 | [9] |
| Hydrocortisone | Not Specified | 51.9 | [9] |
| Melatonin | 5 | ~2.5 | [10] |
Note: The ER is highly dependent on the specific drug, formulation, and experimental conditions.
Chapter 2: this compound as a Solvent in Drug Formulations
The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant challenge in drug development. This compound, with its lipophilic nature, serves as an effective solvent for a variety of poorly soluble drugs, thereby enhancing their bioavailability.[2]
Solubility of Common APIs in this compound
The following table provides a summary of the solubility of some common non-steroidal anti-inflammatory drugs (NSAIDs) in alcohols, which can serve as a guide for formulating with this compound. It is important to note that solubility generally decreases with increasing hydrocarbon chain length of the alcohol.[11][12]
| Drug | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ibuprofen | Ethanol | ~60 | Not Specified | [8] |
| Ketoprofen | Ethanol | ~20 | Not Specified | [13] |
| Diclofenac Sodium | Ethanol | ~35 | Not Specified | [14] |
Note: Specific solubility data for these drugs in this compound should be determined experimentally for precise formulation development.
Chapter 3: this compound in Emulsion-Based Drug Delivery Systems
This compound is a key ingredient in the formulation of emulsions, such as creams, lotions, and nanoemulsions, where it functions as an emulsifier, stabilizer, and co-surfactant.[2] Its amphiphilic nature, with a polar hydroxyl head and a long non-polar tail, allows it to reside at the oil-water interface, reducing interfacial tension and promoting the formation of stable emulsions.
Role in Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are advanced drug delivery systems with droplet sizes in the nanometer range, offering advantages such as enhanced drug solubilization, improved bioavailability, and better skin penetration.[15] this compound can be used as a co-surfactant in these systems to further reduce interfacial tension and enhance the stability of the nano-sized droplets.
Chapter 4: Protocols for Formulation and Evaluation
This chapter provides detailed, step-by-step protocols for the preparation and evaluation of drug delivery systems incorporating this compound.
Protocol 1: Preparation of a Topical Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a basic O/W cream where this compound can be incorporated into the oil phase.
Materials and Equipment:
-
Beakers
-
Water bath
-
Homogenizer
-
Magnetic stirrer and stir bars
-
pH meter
-
Weighing balance
-
Oil Phase:
-
Cetearyl Alcohol (e.g., 4.0% w/w)
-
Glyceryl Stearate (e.g., 3.0% w/w)
-
Stearic Acid (e.g., 2.0% w/w)
-
Caprylic/Capric Triglyceride (e.g., 5.0% w/w)
-
This compound (e.g., 1.0 - 5.0% w/w)
-
-
Water Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (e.g., 3.0% w/w)
-
-
Other Ingredients:
-
Preservative System (e.g., Phenoxyethanol 0.5% w/w)
-
Active Pharmaceutical Ingredient (API)
-
pH adjuster (e.g., citric acid or sodium hydroxide solution)
-
Procedure:
-
Phase Preparation: In separate beakers, accurately weigh the components of the oil phase and the water phase.[16]
-
Heating: Heat both phases separately in a water bath to 70-75°C until all components are melted and uniform.[16] If the API is oil-soluble, dissolve it in the oil phase. If it is water-soluble, dissolve it in the water phase.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse emulsion.[16]
-
Cooling: Continue gentle stirring with a magnetic stirrer while the emulsion cools down.
-
Addition of Heat-Sensitive Ingredients: When the temperature of the cream has cooled to below 40°C, add the preservative system and any other heat-sensitive ingredients.[16]
-
Final Mixing: Continue mixing until the cream is uniform and smooth.
-
pH Adjustment: Measure the pH of the cream and adjust it to the desired range (typically 5.5-6.5 for skin compatibility) using a suitable pH adjuster.[16]
Caption: Workflow for the preparation of a topical O/W cream.
Protocol 2: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes the evaluation of drug permeation from a topical formulation containing this compound using a Franz diffusion cell.[17]
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine)
-
Receptor fluid (e.g., phosphate-buffered saline, PBS)
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and needles
-
HPLC or other suitable analytical instrument for drug quantification
Procedure:
-
Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.[18]
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[18]
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Temperature Equilibration: Place the assembled cells in a water bath to maintain the skin surface temperature at 32°C.[18]
-
Formulation Application: Apply a precise amount of the test formulation (e.g., the cream prepared in Protocol 1) to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor fluid and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.[17]
Protocol 3: Quantitative Analysis of this compound in a Topical Formulation by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a method for the quantification of this compound in a topical cream.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
DB-FFAP capillary GC column (or equivalent)
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
-
Solvents: Hexane, Isopropanol (HPLC grade)
-
Internal Standard (IS): e.g., 1-Undecanol or 1-Tridecanol
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in isopropanol.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in isopropanol.
-
Prepare a series of calibration standards by diluting the this compound stock solution with isopropanol to cover the expected concentration range in the sample. Add a fixed amount of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the topical cream into a centrifuge tube.
-
Add a known volume of the internal standard solution.
-
Add a suitable extraction solvent (e.g., 5 mL of a hexane:isopropanol mixture) and vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
Carefully transfer the supernatant (organic layer) to a clean vial for GC analysis.
-
-
GC-FID Conditions (Example):
-
Column: DB-FFAP (30 m x 0.32 mm i.d.)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Chapter 5: Safety and Regulatory Considerations
This compound is generally regarded as a safe and well-tolerated excipient in topical formulations. However, as with any chemical, it is important to be aware of its potential for skin irritation, especially at high concentrations. It is recommended to conduct skin irritation studies as part of the formulation development process. This compound is listed in the FDA's Inactive Ingredient Database and is approved for use in topical and other pharmaceutical formulations.
Conclusion
This compound is a highly versatile and functional excipient with a well-established role in a variety of drug delivery systems. Its ability to act as a solvent, emulsifier, stabilizer, and penetration enhancer makes it a valuable tool for formulators seeking to develop effective and stable pharmaceutical products. The protocols and application notes provided in this guide offer a solid foundation for the successful incorporation and evaluation of this compound in your research and development endeavors.
References
-
This compound in Pharmaceuticals: Solvent, Emulsifier, and Beyond. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound CAS N°: 112-53-8. (n.d.). Retrieved January 3, 2026, from [Link]
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Lauryl alcohol - Solubility of Things. (n.d.). Retrieved January 3, 2026, from [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell - YouTube. (2020, October 31). Retrieved January 3, 2026, from [Link]
-
Solubility and thermodynamic analysis of ketoprofen in organic solvents - University of Limerick. (2020, October 15). Retrieved January 3, 2026, from [Link]
-
Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed. (2020, October 15). Retrieved January 3, 2026, from [Link]
-
Dodecanol - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms - PubMed. (2007, March 8). Retrieved January 3, 2026, from [Link]
-
Topical cream formulation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation - CONICET. (2015, December 5). Retrieved January 3, 2026, from [Link]
-
Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Khan et al., IJPSR, 2021; Vol. 12(8): 4418-4428. (2020, August 28). Retrieved January 3, 2026, from [Link]
-
Solubilities of Ibuprofen in Different Pure Solvents | Request PDF - ResearchGate. (2025, August 10). Retrieved January 3, 2026, from [Link]
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Nanoemulsion Components Screening and Selection: a Technical Note - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Skin permeation enhancement effect and skin irritation of fatty alcohols - ResearchGate. (2025, August 10). Retrieved January 3, 2026, from [Link]
-
Pharmaceutical Formulations. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound - Substance Details - SRS | US EPA. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 3, 2026, from [Link]
-
Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
-
Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - ResearchGate. (2025, October 31). Retrieved January 3, 2026, from [Link]
-
This compound | C12H26O | CID 8193 - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC - NIH. (2015, February 7). Retrieved January 3, 2026, from [Link]
-
Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf. (n.d.). Retrieved January 3, 2026, from [Link]
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(PDF) Preparation of Virgin Coconut Oil Nanoemulsions by Phase Inversion Temperature Method - ResearchGate. (2019, March 19). Retrieved January 3, 2026, from [Link]
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A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
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Validated High Performance Liquid Chromatographic (HPLC) Method for Anti-inflammation Activity of Lom-Am-Ma-Preuk Remedy - ResearchGate. (2021, January 19). Retrieved January 3, 2026, from [Link]
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This compound 1. Product Identification 2. Composition/Information on Ingredients 3. Hazards Identification. (1999, January 1). Retrieved January 3, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-Dodecanol Emulsions
Welcome to the technical support center for 1-Dodecanol emulsions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the stability and efficacy of your formulations.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common issue in emulsion formulation, indicating instability.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound emulsion separated immediately after preparation. What is the likely cause and how can I fix it?
Immediate phase separation typically points to a fundamental flaw in the formulation, most often related to the choice or concentration of the emulsifier.
Core Issue: Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system or insufficient emulsifier concentration.[1]
Explanation of Causality: this compound, a fatty alcohol, is used as an emulsifying agent in various formulations.[3][4][5] Emulsions are thermodynamically unstable systems that require an emulsifying agent to prevent the dispersed droplets from coalescing.[6][7] Surfactants stabilize emulsions by reducing the interfacial tension between the oil and water phases and forming a protective barrier around the droplets.[8][9] The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that determines a surfactant's suitability for a particular oil-in-water (O/W) or water-in-oil (W/O) emulsion.[10] An incorrect HLB value will lead to poor emulsification and rapid phase separation.[1]
Troubleshooting Steps:
-
Verify the Required HLB for this compound: For an oil-in-water (O/W) emulsion, you'll generally need a higher HLB value (typically 8-18), while for a water-in-oil (W/O) emulsion, a lower HLB value (typically 3-6) is required.[10]
-
Select an Appropriate Emulsifier or Blend:
-
For O/W emulsions, consider high-HLB surfactants like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS).[11][12]
-
For W/O emulsions, low-HLB surfactants like Sorbitan Oleate (Span 80) are more suitable.[12][13]
-
Often, a blend of high and low HLB surfactants provides better stability.[12] You can calculate the required HLB of a surfactant blend to match the required HLB of the oil phase.[14][15]
-
-
Optimize Emulsifier Concentration: Insufficient emulsifier will not adequately cover the surface of the dispersed droplets, leading to coalescence.[1][16] Incrementally increase the surfactant concentration and observe the effect on stability.
-
Consider a Co-surfactant: Short-chain alcohols can act as co-surfactants, further reducing interfacial tension and improving stability.[16]
Q2: My emulsion appears stable initially but shows creaming or sedimentation over time. What's happening and how can I prevent it?
Creaming (upward movement of droplets) or sedimentation (downward movement) is a less severe form of instability, often a precursor to coalescence.[17]
Core Issue: Density difference between the dispersed and continuous phases, and/or large droplet size.
Explanation of Causality: Gravity causes the dispersed droplets to move upwards or downwards depending on their density relative to the continuous phase. Larger droplets move more quickly due to Stokes' Law. While creaming is often reversible by shaking, it indicates a potential for irreversible coalescence.[6]
Troubleshooting Steps:
-
Reduce Droplet Size: The most effective way to combat creaming is to reduce the droplet size of the dispersed phase.[18]
-
High-Shear Homogenization: Employing a high-shear homogenizer can significantly reduce droplet size and improve emulsion stability.[19][20] The speed and duration of homogenization are critical parameters to optimize.[19]
-
High-Pressure Homogenization: This technique is even more effective at producing submicron emulsions with a narrow size distribution, leading to enhanced stability.[21]
-
-
Increase the Viscosity of the Continuous Phase: Adding a thickening agent or viscosity modifier to the continuous phase will slow down the movement of the dispersed droplets, thereby reducing the rate of creaming or sedimentation.[6][18]
-
Match the Densities: If possible, adjusting the density of either the oil or water phase to be more closely matched can minimize the gravitational driving force for separation.
Q3: I'm observing coalescence, where droplets are merging to form larger ones. How can I stop this irreversible process?
Coalescence is an irreversible process where the interfacial film ruptures, and droplets merge, ultimately leading to complete phase separation.[6][17]
Core Issue: An ineffective or unstable interfacial film around the droplets.
Explanation of Causality: The stability of an emulsion is highly dependent on the properties of the interfacial film formed by the emulsifier. If this film is not robust enough to withstand thermal or mechanical stresses, droplets will coalesce upon collision.
Troubleshooting Steps:
-
Strengthen the Interfacial Film:
-
Use a Combination of Emulsifiers: A blend of a small molecule surfactant and a macromolecular emulsifier (like a protein or polymer) can create a more resilient interfacial layer.
-
Incorporate a Co-emulsifier: Fatty alcohols like this compound itself can act as co-emulsifiers, partitioning at the interface and strengthening the film.[22]
-
-
Optimize the Oil-to-Water Ratio: The volume fraction of the dispersed phase can influence droplet packing and the likelihood of coalescence. Experiment with different phase ratios to find the most stable formulation.[18]
-
Control Temperature: Temperature fluctuations can affect surfactant solubility and the integrity of the interfacial film.[23][24] Ensure consistent temperature during preparation and storage.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting phase separation in this compound emulsions.
Caption: Troubleshooting workflow for this compound emulsion instability.
Frequently Asked Questions (FAQs)
Q4: What is the role of pH in the stability of this compound emulsions?
The pH of the aqueous phase can significantly impact emulsion stability, especially when using ionic surfactants.[23] For non-ionic surfactants, the effect of pH is generally less pronounced. However, extreme pH values can still affect the hydration of the surfactant headgroups and potentially lead to instability. The optimal pH range will depend on the specific surfactants and other components in your formulation.[25]
Q5: How does temperature affect the stability of my emulsion?
Temperature can influence emulsion stability in several ways:
-
Viscosity: An increase in temperature generally lowers the viscosity of the continuous phase, which can accelerate creaming or sedimentation.
-
Surfactant Solubility: The solubility of non-ionic surfactants, in particular, is temperature-dependent. This can alter the HLB of the surfactant and destabilize the emulsion.
-
Droplet Collisions: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent collisions and a greater chance of coalescence. It is crucial to conduct stability studies at various temperatures to ensure the robustness of your formulation.[24]
Q6: Can this compound itself contribute to emulsion stability?
Yes, this compound can act as a co-emulsifier or co-surfactant.[22][26] Its amphipathic nature, with a polar hydroxyl head and a long non-polar tail, allows it to position itself at the oil-water interface alongside the primary emulsifier.[26] This can increase the packing density at the interface, strengthen the interfacial film, and enhance overall emulsion stability.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) this compound Emulsion
Objective: To prepare a stable O/W emulsion using this compound as the oil phase.
Materials:
-
This compound
-
Deionized water
-
High HLB surfactant (e.g., Polysorbate 80)
-
Low HLB co-emulsifier (e.g., Sorbitan Oleate)
-
High-shear homogenizer
Methodology:
-
Prepare the Aqueous Phase: In a beaker, dissolve the high HLB surfactant in deionized water. Heat to 60-70°C to ensure complete dissolution.
-
Prepare the Oil Phase: In a separate beaker, mix this compound and the low HLB co-emulsifier. Heat to 60-70°C.
-
Combine the Phases: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase.
-
Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer. Homogenize at a high speed (e.g., 5000-10000 rpm) for 5-10 minutes. The optimal speed and time should be determined experimentally.[19][27]
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Evaluate the emulsion for droplet size, viscosity, and long-term stability at different temperatures.
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the prepared this compound emulsion.
Methods:
-
Visual Observation: Visually inspect the emulsion for any signs of phase separation, such as creaming, sedimentation, or coalescence, over a set period (e.g., 24 hours, 1 week, 1 month) at different storage temperatures (e.g., 4°C, 25°C, 40°C).[23]
-
Microscopy: Use optical microscopy to observe the droplet morphology and size distribution. Changes in droplet size over time can indicate instability mechanisms like coalescence or Ostwald ripening.[28][29]
-
Droplet Size Analysis: Employ techniques like dynamic light scattering (DLS) or laser diffraction to quantitatively measure the mean droplet size and size distribution. An increase in the mean droplet size over time is a clear indicator of instability.[28][29][30]
-
Zeta Potential Measurement: For emulsions stabilized by ionic surfactants, measuring the zeta potential can provide insight into the electrostatic repulsion between droplets. A higher absolute zeta potential generally corresponds to better stability.
-
Accelerated Stability Testing: Centrifugation can be used to accelerate phase separation and predict the long-term stability of an emulsion.
Data Presentation
| Parameter | Unstable Emulsion | Optimized Stable Emulsion |
| Visual Appearance | Phase separation within hours | Homogeneous, no separation after 1 month |
| Mean Droplet Size (Day 1) | > 5 µm | < 1 µm |
| Mean Droplet Size (Day 30) | N/A (separated) | < 1.2 µm |
| Creaming Index (24h) | > 20% | < 2% |
References
-
McClements, D. J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-649. [Link]
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McClements, D. J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Taylor & Francis Online. [Link]
-
Donsì, F. (2023). Critical Review of Techniques for Food Emulsion Characterization. MDPI. [Link]
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Donsì, F. (2023). Techniques for Emulsion Characterization. Encyclopedia.pub. [Link]
-
Prospector. (2018). Contemporary Formulation: Oil in Water Emulsifiers. UL Prospector. [Link]
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Tuode Chem. (2025). How to Troubleshoot Common Issues with Silicone Emulsions. Tuode Chem. [Link]
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Lam, S., & Le, T. (2020). Water-in-oil emulsions stabilized by surfactants, biopolymers and/or particles. White Rose Research Online. [Link]
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Master Rosin. (n.d.). Master Rosin Emulsion Stability: Troubleshooting Tips. Master Rosin. [Link]
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Making Cosmetics. (2025). Problems with Emulsions. Making Cosmetics. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging this compound for Superior Surfactant Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PharmaCores. (2025). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! PharmaCores. [Link]
-
ResearchGate. (2021). What are the commercial surfactants that are being used now a days in Enhanced oil recovery?. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Pharmaceuticals: Solvent, Emulsifier, and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Al-yaqoobi, A. M., Al-dulaimi, S. L., & Salman, R. H. (2024). Explore the Impact of Surfactant Type on the Stability and Separation Efficiency of Oil-Water Emulsions of Real Wastewater from. Journal of Engineering. [Link]
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ResearchGate. (2013). Surfactant for water in oil emulsion. ResearchGate. [Link]
-
NIH. (n.d.). Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations. National Institutes of Health. [Link]
-
Quora. (2017). How do surfactants stabilize emulsions?. Quora. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Surfactant Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Unknown. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Unknown Source. [Link]
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Filtration Solutions Inc. (n.d.). Surfactants as Emulsion Stabilizer. Filtration Solutions Inc. [Link]
-
ResearchGate. (2025). The Effect of High Shear Homogenization on Physical Stability of Emulsions. ResearchGate. [Link]
-
ResearchGate. (2019). Investigation of the Influence of Temperature and pH on the Emulsions Stabilized by Graphene Oxide. ResearchGate. [Link]
-
RJPT. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review. RJPT. [Link]
-
Unknown. (n.d.). Effect of high-pressure homogenization on stability of emulsions containing zein and pectin. Unknown Source. [Link]
-
Unknown. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Unknown Source. [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. HLB Calculator. [Link]
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ResearchGate. (2025). Effect of homogenization and surfactant type on the exchange of oil between emulsion droplets. ResearchGate. [Link]
-
FooDB. (2015). Showing Compound this compound (FDB030246). FooDB. [Link]
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PubMed Central. (n.d.). The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. PubMed Central. [Link]
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PubMed. (n.d.). Microemulsions as transdermal drug delivery vehicles. PubMed. [Link]
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Unknown. (n.d.). Effect of heating and homogenization on the stability of coconut milk emulsions. Unknown Source. [Link]
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PubMed Central. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. National Institutes of Health. [Link]
-
ResearchGate. (2025). Temperature and pH as factors influencing droplet size distribution and linear viscoelasticity of O/W emulsions stabilised by soy and gluten proteins. ResearchGate. [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
MDPI. (n.d.). Emulsion Liquid Membranes Based on Os–NP/n–Decanol or n–Dodecanol Nanodispersions for p–Nitrophenol Reduction. MDPI. [Link]
-
MDPI. (n.d.). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. MDPI. [Link]
-
ScienceDirect. (2025). Phase separation: Significance and symbolism. ScienceDirect. [Link]
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Technical Support Center: Optimizing 1-Dodecanol Concentration in Microemulsions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing 1-dodecanol in microemulsion formulations. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the role of this compound and offers systematic approaches to troubleshoot and optimize your formulations. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the use of this compound in microemulsion systems.
Q1: What is the primary role of this compound in a microemulsion?
This compound, a 12-carbon fatty alcohol, primarily functions as a cosurfactant in microemulsion systems.[1][2][3] While it can sometimes be used as the oil phase, its role as a cosurfactant is critical for several reasons:
-
Reduces Interfacial Tension: In a system of two immiscible liquids like oil and water, the primary surfactant adsorbs at the oil-water interface, significantly lowering the interfacial tension. This compound, as a cosurfactant, partitions into this interfacial film, working synergistically with the surfactant to reduce the interfacial tension to the ultra-low values necessary for microemulsion formation.[3][4]
-
Increases Interfacial Fluidity: The presence of the smaller, more mobile this compound molecules between the larger surfactant molecules disrupts the rigid, ordered structure of the surfactant film. This increases the fluidity and flexibility of the interface, allowing it to curve and adapt to form the nanometer-sized droplets characteristic of microemulsions.[5]
-
Expands the Microemulsion Region: By enhancing the efficiency of the surfactant, this compound often expands the single-phase microemulsion region in the phase diagram. This provides a wider range of stable formulations to work with.[6][7]
Its amphipathic nature, with a polar hydroxyl (-OH) head and a nonpolar 12-carbon tail, allows it to orient effectively at the interface, bridging the polarity gap between the surfactant and the oil or water phases.[1]
Q2: How does this compound concentration impact the type of microemulsion formed (o/w, w/o, or bicontinuous)?
The concentration of this compound, as part of the surfactant/cosurfactant mixture (Smix), is a key determinant of the microemulsion's final structure. The structure is governed by the curvature of the interfacial film.
-
Low this compound/Smix Concentration: At lower concentrations of the Smix relative to the oil and water phases, discrete droplets are typically formed.
-
If the film curves around oil droplets within a continuous water phase, an oil-in-water (o/w) microemulsion is formed. These systems generally have higher electrical conductivity.[8]
-
If the film curves around water droplets within a continuous oil phase, a water-in-oil (w/o) microemulsion is formed. These systems exhibit very low electrical conductivity.[8]
-
-
Higher this compound/Smix Concentration: As the concentration of the Smix (including this compound) increases, the system can transition into a bicontinuous microemulsion .[9] In this state, both the oil and water phases exist as continuous, interpenetrating channels separated by the surfactant/cosurfactant film. This structure often exhibits higher viscosity and shows a dramatic increase in electrical conductivity upon transitioning from a w/o system.[9]
The optimal concentration of this compound helps to achieve the desired interfacial curvature for the intended application, a concept explained by the hydrophilic-lipophilic balance (HLB) of the overall system.[9]
Q3: Why is the Surfactant-to-Cosurfactant (Smix) ratio so critical for stability?
The weight ratio of the surfactant to the cosurfactant (Km or Smix ratio) is a critical formulation parameter that directly impacts the stability and characteristics of the microemulsion.[10][11]
An optimized Smix ratio ensures an efficient packing of amphiphilic molecules at the interface. This compound, being smaller than typical non-ionic surfactants (e.g., Tweens, Spans), can fill the spaces between the larger surfactant molecules. This synergistic interaction:
-
Maximizes Reduction in Interfacial Tension: An optimal ratio leads to the most effective lowering of interfacial energy, which is the thermodynamic driving force for microemulsion formation.[4]
-
Controls Droplet Size and Polydispersity: The Smix ratio directly influences the rigidity and curvature of the interfacial film, which in turn determines the resulting droplet size and the uniformity of the droplet population (Polydispersity Index, PDI).[10] An improper ratio can lead to larger, less stable droplets or a wide distribution of sizes.
-
Prevents Phase Separation: A well-chosen Smix ratio creates a stable, flexible interfacial film that prevents droplet coalescence and subsequent phase separation, a common sign of instability.[12]
This ratio must be determined experimentally for each specific oil-surfactant system, often by constructing several phase diagrams with different Smix ratios (e.g., 1:1, 2:1, 1:2) to identify which provides the largest and most stable microemulsion region.[12]
Part 2: Experimental Workflow for Optimization
Q4: How do I systematically determine the optimal this compound concentration for my system?
The most reliable and systematic method is the construction of a pseudo-ternary phase diagram .[13][14] This process allows you to map the boundaries of the stable, single-phase microemulsion region for a given set of components at a fixed temperature. Since a microemulsion has four components (oil, water, surfactant, cosurfactant), the surfactant and cosurfactant (this compound) are combined at a fixed ratio (Smix) and treated as a single pseudo-component.
The workflow involves these key steps:
-
Component Selection: Choose your oil phase, aqueous phase, and primary surfactant based on the solubility of your active ingredient and required HLB.
-
Fix the Smix Ratio: Select an initial weight ratio of Surfactant:this compound (e.g., 1:1, 2:1, 3:1).
-
Prepare Oil/Smix Mixtures: Prepare a series of mixtures of the oil phase and the Smix at different weight ratios (e.g., 9:1, 8:2, 7:3...1:9).
-
Aqueous Titration: Slowly titrate the aqueous phase into each Oil/Smix mixture under constant stirring. Observe for the transition from a clear, single-phase system to a turbid or phase-separated system.[15]
-
Plot the Diagram: The compositions at which these transitions occur are plotted on a ternary graph to delineate the stable microemulsion region.
-
Repeat and Optimize: The process is repeated for different Smix ratios. The ratio that yields the largest stable microemulsion area is generally considered optimal.[16]
Below is a diagram illustrating this experimental workflow.
Caption: Troubleshooting workflow for phase separation in microemulsions.
Q7: The addition of my active pharmaceutical ingredient (API) destabilizes my optimized placebo microemulsion. How can I fix this?
This is a very common and critical challenge in drug development. The API is not a passive component; it actively participates in the thermodynamics of the system.
-
Explanation: The API can destabilize the system in two primary ways:
-
Altering Phase Polarity: If the API dissolves in the oil phase, it can change the oil's overall polarity, thereby altering the required HLB for stable emulsification. [12] 2. Partitioning at the Interface: The API itself may have amphiphilic properties, causing it to accumulate at the oil-water interface. This disrupts the optimal packing of the surfactant and this compound, weakening the interfacial film. [12]
-
-
Solutions:
-
Re-Optimize in the Presence of the API: You must treat the API-loaded oil as a new oil phase. The entire optimization process, including the construction of the phase diagram, must be repeated with the API included at its target concentration.
-
Increase Smix Concentration: A higher concentration of surfactant and this compound may be required to sufficiently coat the interface and accommodate the presence of the drug molecules without compromising stability. [12] 3. Screen Different Cosurfactants: While this compound is effective, your specific API might interact more favorably with a different cosurfactant (e.g., propylene glycol, ethanol, Transcutol). [16][17]A screening study may be necessary.
-
Part 4: Essential Characterization Techniques
Once you have a visually clear and stable formulation, you must quantitatively confirm its properties.
Q8: What are the key characterization techniques to confirm I have a successful microemulsion?
Visual inspection alone is insufficient. A combination of techniques is required to validate the structure and stability of your formulation. [18][19]
| Technique | Parameter Measured | Purpose & Interpretation |
|---|---|---|
| Dynamic Light Scattering (DLS) | Droplet Size & Polydispersity Index (PDI) | Confirms the presence of nano-sized droplets (typically 10-100 nm). A low PDI (<0.3) indicates a monodisperse, uniform population, which is desirable. [9] |
| Electrical Conductivity | Electrical Conductance | Differentiates the microemulsion type. o/w systems have high conductivity, w/o systems have very low conductivity. A sharp increase with water addition indicates a w/o to o/w transition. [8] |
| Viscometry | Viscosity & Rheological Behavior | Helps identify the structure. Bicontinuous systems are often more viscous than o/w or w/o systems. [9] |
| Thermodynamic Stability Tests | Phase Separation, Droplet Growth | Assesses robustness. The formulation must remain clear and stable after centrifugation (3500-5000 rpm) and multiple freeze-thaw cycles (-20°C to 25°C). [12] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Microstructure Visualization | Provides direct visual evidence of the droplet shape and morphology, confirming the nanostructure. [18]|
Part 5: Standard Operating Protocols
Protocol 1: Constructing a Pseudo-Ternary Phase Diagram
This protocol details the aqueous titration method for mapping the microemulsion region. [15] Materials:
-
Oil Phase
-
Aqueous Phase (e.g., deionized water)
-
Surfactant
-
This compound (Cosurfactant)
-
Glass beakers or vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Burette or calibrated pipette
Methodology:
-
Prepare the Smix: Prepare a stock solution of your surfactant and this compound at a fixed weight ratio (e.g., 2:1 w/w). Mix thoroughly until homogenous.
-
Prepare Oil-Smix Blends: Accurately weigh and prepare at least nine blends of the oil phase and the Smix in separate beakers. The ratios should range from 9:1 to 1:9 (e.g., 90% oil/10% Smix, 80% oil/20% Smix, etc.).
-
Set up Titration: Place the first Oil-Smix blend (9:1) on the magnetic stirrer and begin moderate stirring.
-
Aqueous Titration: Slowly add the aqueous phase dropwise from a burette.
-
Visual Observation: Carefully observe the mixture. Initially, it should be clear. As water is added, it will remain clear until a certain point where the system becomes turbid or phase separation occurs.
-
Record Endpoint: Immediately stop the titration at the first sign of persistent turbidity. Record the mass of all components (oil, surfactant, this compound, and water) added to reach this point.
-
Repeat: Repeat steps 3-6 for all remaining Oil-Smix blends.
-
Calculate Compositions: For each endpoint, calculate the weight percentage (%w/w) of the oil, water, and Smix.
-
Plot Data: Plot these three percentage values for each point on a ternary graph using appropriate software (e.g., CHEMIX School, Origin). The area enclosed by these points represents the stable, single-phase microemulsion region. [20]
Protocol 2: Assessing Microemulsion Thermodynamic Stability
These stress tests are crucial for ensuring the long-term stability of the selected formulation. [12] Methodology:
-
Centrifugation Stress Test:
-
Place 5-10 mL of the microemulsion formulation into a centrifuge tube.
-
Centrifuge at 3500-5000 rpm for 30 minutes.
-
Acceptance Criterion: The formulation must show no signs of phase separation, creaming, or cracking. It should remain clear and homogenous.
-
-
Freeze-Thaw Cycle Test:
-
Place 5-10 mL of the microemulsion in a sealed container.
-
Store the container at a low temperature (e.g., -20°C) for 48 hours.
-
Remove the container and allow it to thaw at room temperature (or a controlled elevated temperature like 40°C) for 48 hours. This completes one cycle.
-
Visually inspect the sample for clarity and homogeneity.
-
Acceptance Criterion: The formulation must withstand at least three freeze-thaw cycles without any signs of phase separation or precipitation.
-
References
- MDPI. (n.d.). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena.
- JETIR. (2023). Review on microemulsion: theory, methods of preparation. Journal of Emerging Technologies and Innovative Research, 10(4).
- BenchChem. (2025). Technical Support Center: Troubleshooting Phase Separation in 1-Decanol-Based Microemulsions.
- Bio-protocol. (2021). 2.3. Pseudo-Ternary Phase Diagram Study.
- ResearchGate. (n.d.). Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin.
- ResearchGate. (n.d.). Recent developments in the characterisation of microemulsions.
- NIH. (n.d.). Preparation and Microstructural Characterization of Griseofulvin Microemulsions Using Different Experimental Methods: SAXS and DSC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging this compound for Superior Surfactant Performance.
- DergiPark. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions.
- BenchChem. (2025). Preventing phase separation in 2-octyldodecan-1-ol microemulsions.
- Istanbul University Press. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions.
- Terra Mater. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Pharmaceuticals: Solvent, Emulsifier, and Beyond.
- RJPT. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
- ResearchGate. (2015). Microemulsion: how to construct ternary phase diagram?.
- Cosmetics & Toiletries. (2013). Troubleshooting Microemulsion Systems.
- YouTube. (2023). Ternary phase diagram - A Pseudoternary Tutorial - CHEMIX School software.
- ACS Publications. (n.d.). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecular Pharmaceutics.
- UL Solutions. (2015). Microemulsions Explained. Prospector Knowledge Center.
- atamankimya.com. (n.d.). DODECANOL.
- Ben-Gurion University Research Portal. (2006). Microemulsions as transdermal drug delivery vehicles.
- Comptes Rendus de l'Académie des Sciences. (n.d.). Cosurfactant effects on the microemulsion polymerization of styrene.
- MDPI. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability.
- PubMed. (2012). Investigation of surfactant/cosurfactant synergism impact on ibuprofen solubilization capacity and drug release characteristics of nonionic microemulsions.
- Malaysian Journal of Analytical Sciences. (n.d.). STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Terra Mater [terra-mater.be]
- 3. rjptonline.org [rjptonline.org]
- 4. Microemulsions Explained - Prospector Knowledge Center [ulprospector.ul.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cosurfactant effects on the microemulsion polymerization of styrene [comptes-rendus.academie-sciences.fr]
- 8. Preparation and Microstructural Characterization of Griseofulvin Microemulsions Using Different Experimental Methods: SAXS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of surfactant/cosurfactant synergism impact on ibuprofen solubilization capacity and drug release characteristics of nonionic microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
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- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting crystallization of 1-Dodecanol in formulations
An in-depth guide for researchers, scientists, and drug development professionals on effectively troubleshooting and controlling the crystallization of 1-dodecanol in various formulations.
Introduction: The Challenge of this compound Crystallization
This compound, also known as lauryl alcohol, is a versatile fatty alcohol widely used in pharmaceutical and cosmetic formulations as an emollient, emulsifier, and viscosity modifier. Its utility, however, is accompanied by a significant challenge: its tendency to crystallize. With a melting point in the range of 22-26°C, this compound can exist as either a liquid or a solid at or near room temperature. This behavior can lead to undesirable formulation changes, such as graininess, phase separation, and altered viscosity, ultimately compromising product stability and performance. This guide provides a comprehensive troubleshooting framework to diagnose, resolve, and prevent crystallization issues related to this compound.
Understanding this compound: Fundamentals of Crystallization
A foundational understanding of this compound's physicochemical properties is crucial for troubleshooting.
Physicochemical Properties
This compound's behavior is dictated by its molecular structure: a 12-carbon chain ending in a hydroxyl group. This structure imparts both lipophilic (the long carbon chain) and hydrophilic (the hydroxyl group) characteristics, influencing its solubility and interactions within a formulation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₆O | |
| Molar Mass | 186.34 g/mol | |
| Melting Point | 22-26 °C (71.6-78.8 °F) | |
| Boiling Point | 260-262 °C (500-503.6 °F) | |
| Solubility in Water | Practically insoluble (approx. 1 g/L at 23°C) | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, and benzene. |
The Role of Polymorphism
Like many long-chain n-alcohols, this compound can exhibit polymorphism, meaning it can crystallize into different solid-state forms or polymorphs. These polymorphs, such as the α, β, and γ forms, have different molecular packing arrangements, leading to variations in physical properties like melting point, stability, and dissolution rate. A transition from a less stable (metastable) to a more stable polymorph can occur over time, often being a root cause of unexpected textural changes in a stored product.
Key Factors Influencing Crystallization
The crystallization process is a delicate interplay of several factors. Understanding and controlling these variables is the key to managing this compound in formulations.
Caption: Key factors influencing the crystallization of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during formulation development in a practical Q&A format.
Q1: My this compound is crashing out of solution during cooling. How can I prevent this?
Answer: This is a classic supersaturation problem, often triggered by rapid cooling. When a solution is cooled too quickly, the solubility of this compound drops faster than the molecules can arrange into an ordered crystal lattice, leading to rapid, uncontrolled precipitation.
-
Causality: The rate of cooling directly impacts nucleation and crystal growth. Slow cooling reduces the level of supersaturation at any given time, allowing for fewer, larger, and more stable crystals to form, which can be desirable. Rapid cooling promotes the formation of many small, often less stable, crystals that appear as a precipitate.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Implement a controlled, slower cooling profile. For example, instead of moving the formulation from 70°C directly to room temperature, program a stepwise or ramped cooling process (e.g., 1°C/minute).
-
Maintain Agitation: Gentle, continuous mixing during the cooling phase can prevent localized temperature drops and keep nuclei dispersed, which can sometimes lead to smaller, more desirable crystals in the final formulation.
-
Optimize Solvent System: The formulation's solvent system may be suboptimal. Consider adding a co-solvent in which this compound has higher solubility to increase the overall solvent capacity. See the protocol for Screening for an Optimal Solvent System .
-
Check Concentration: You may be operating too close to the saturation point of this compound at room temperature. A slight reduction in its concentration could keep it solubilized.
-
Q2: My cream/lotion formulation has become grainy or developed a waxy texture over time. Is this this compound crystallization?
Answer: This is a very common stability issue, often pointing to post-formulation crystallization or polymorphic transitions of this compound or other fatty alcohols.
-
Causality: The initial formulation process may have created a stable emulsion with supercooled liquid this compound. Over time, this metastable state can break down, leading to nucleation and growth of crystals. This can also be due to a polymorphic transformation to a more stable, but less soluble, crystal form.
-
Troubleshooting Steps:
-
Characterize the Crystals: First, confirm the identity of the crystals. Isolate them by filtration and analyze them using techniques like Differential Scanning Calorimetry (DSC) to check for a melting point consistent with this compound (22-26°C). See the protocol for Characterizing Crystal Polymorphs using DSC .
-
Modify the Oil Phase: The interaction between this compound and other lipophilic components is critical. Introducing other oils or esters can disrupt the crystal lattice of this compound, a phenomenon known as a crystal dilution effect, which can inhibit crystal growth.
-
Introduce a Crystal Growth Inhibitor: Certain additives can adsorb to the surface of crystal nuclei and inhibit further growth. Experiment with small concentrations of polymers or other long-chain molecules that may interfere with the crystallization process.
-
Re-evaluate the Homogenization Process: The energy input during homogenization affects the droplet size distribution in an emulsion. Smaller, more uniform droplets can sometimes enhance the stability against crystallization of components within the oil phase.
-
Q3: I am trying to recrystallize this compound for purification, but it's "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it separates as a liquid phase (an oil) before reaching the temperature at which it would crystallize. This is common for low-melting-point compounds like this compound.
-
Causality: The solution is likely becoming supersaturated while still above the melting point of this compound. The substance separates as a supercooled liquid because the energy barrier for liquid-liquid phase separation is lower than for liquid-solid crystallization.
-
Troubleshooting Steps:
-
Change the Solvent System: This is the most effective solution. You need a solvent in which this compound is less soluble at higher temperatures.
-
Try a less polar solvent if you are using a very polar one, or vice-versa.
-
Use a solvent-antisolvent system. Dissolve the this compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which it is insoluble until the solution becomes turbid. Gentle heating to clarify followed by slow cooling can yield good crystals.
-
-
Lower the Dissolution Temperature: Instead of dissolving at the boiling point of the solvent, try dissolving at a lower temperature, just enough to get everything into solution. This reduces the temperature gap it has to cross during cooling.
-
Seed the Solution: As the solution cools, but before it oils out, introduce a tiny seed crystal of pure this compound. This provides a template for crystallization and can bypass the energy barrier for nucleation.
-
Q4: How can I control the crystal size and shape (habit) of this compound in my formulation?
Answer: Crystal habit (the external shape) and size are critical for formulation properties like feel, appearance, and stability. These are primarily controlled by the conditions of crystallization.
-
Causality: Crystal habit is determined by the relative growth rates of different crystal faces. These growth rates can be influenced by the solvent, impurities, and the level of supersaturation.
-
Troubleshooting Steps:
-
Control Supersaturation: As discussed, slow cooling or slow addition of an anti-solvent generally leads to larger, more well-defined crystals. Rapid crystallization often produces small, needle-like crystals.
-
Solvent Choice: The solvent can preferentially adsorb to certain crystal faces, slowing their growth and thus modifying the overall shape. This is a key reason why crystallizing the same compound from different solvents can yield different-shaped crystals.
-
Use Additives/Impurities: Even small amounts of other substances can dramatically alter crystal habit. Structurally similar molecules can incorporate into the crystal lattice or block growth on specific faces. You can screen different excipients in your formulation to see how they impact the crystal habit.
-
Agitation: The level of mixing influences mass transfer to the crystal surface and can also cause secondary nucleation (breaking off small pieces of existing crystals that then act as new nuclei), generally leading to a smaller average crystal size.
-
Caption: A troubleshooting workflow for this compound crystallization issues.
Experimental Protocols
Protocol 1: Screening for an Optimal Solvent System
This protocol helps identify a suitable solvent or solvent pair for preventing unwanted crystallization or for controlled recrystallization.
-
Setup: Arrange a series of small test tubes.
-
Sample Preparation: Place a small, measured amount of this compound (e.g., 50 mg) into each test tube.
-
Solvent Screening:
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, acetone/water mixtures) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
For solvents in which it is poorly soluble at room temperature, gently heat the tube in a water bath and continue adding the solvent dropwise until the this compound just dissolves. Record the approximate volume of solvent used.
-
-
Cooling and Observation:
-
Allow the tubes with dissolved samples to cool slowly to room temperature.
-
If no crystals form, place the tubes in an ice bath or refrigerator.
-
Observe the quality of the crystals formed. Look for well-defined crystals rather than an amorphous precipitate or oil.
-
-
Selection: The ideal solvent is one that dissolves the this compound when hot but shows low solubility upon cooling, yielding high-quality crystals.
Protocol 2: Characterizing Crystal Polymorphs using DSC
Differential Scanning Calorimetry (DSC) is a powerful tool to identify the melting point and detect polymorphic transitions.
-
Sample Preparation: Carefully isolate the crystals from your formulation. This can be done by cold filtration. Gently rinse the crystals with a solvent in which they are insoluble (like cold water) and dry them thoroughly.
-
Instrument Setup:
-
Calibrate the DSC instrument using known standards (e.g., indium).
-
Place a small amount of the dried crystal sample (typically 3-5 mg) into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 50°C).
-
-
Data Analysis:
-
Analyze the resulting thermogram. An endothermic peak represents melting. The peak onset or peak maximum can be reported as the melting point.
-
Compare the observed melting point to the known range for this compound (22-26°C).
-
The presence of multiple peaks or peaks at different temperatures on different thermal cycles may indicate the presence of multiple polymorphs or impurities.
-
References
-
Solubility of Things. Lauryl alcohol. [Link]
-
Summerton, L., et al. (2016). Crystallisation of sodium dodecyl sulfate and the corresponding effect of this compound addition. Journal of Crystal Growth, 455, 111-116. [Link]
-
ResearchGate. Polymorphism of N-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and 1-Eicosanol. [Link]
-
Ataman Kimya. DODECANOL. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
ChemBK. This compound. [Link]
-
Wikipedia. Dodecanol. [Link]
-
FooDB. Showing Compound this compound (FDB030246). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ataman Kimya. DODECANOL. [Link]
-
ResearchGate. Separation of this compound and n-tetradecane through supercritical extraction. [Link]
-
Reddit. How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
University of Rochester, Department of Chemistry. recrystallization.pdf. [Link]
-
International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Tarko, T., & Tuszyński, T. (2004). INFLUENCE OF SELECTED ADDITIVES ON COLLOID STABILITY OF ALCOHOLIC EMULSION CREAMS. Polish Journal of Food and Nutrition Sciences, 13(3), 263-268. [Link]
-
Gunning, P. A., et al. (1998). Influence of Alcohol on Stability of Oil-in-Water Emulsions Containing Sodium Caseinate. Journal of Colloid and Interface Science, 197(1), 133-141. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. What are the different techniques to characterize chemical crystals?. [Link]
-
Uddin, M. S., et al. (2022). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Pharmaceutics, 14(11), 2358. [Link]
-
Uldry, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1249-1260. [Link]
-
Government of Canada. Chemical Substance - this compound. [Link]
- Papanikolau, Y., et al. (2005). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE1
Technical Support Center: Improving Low Recovery of 1-Dodecanol in Solid-Phase Extraction
Welcome to the technical support guide for optimizing the solid-phase extraction (SPE) of 1-Dodecanol. As a long-chain fatty alcohol, this compound presents unique challenges during sample preparation due to its high hydrophobicity. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you systematically diagnose and resolve low recovery issues, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during SPE?
Low recovery of a highly hydrophobic molecule like this compound (LogP ≈ 5.13) is a common challenge.[1] The issues can almost always be traced back to one of three primary steps in the SPE workflow:
-
Analyte Breakthrough: During the sample loading step, the this compound fails to adsorb to the SPE sorbent and is lost in the flow-through. This often happens if the sample solvent is too non-polar.[2][3]
-
Premature Elution: The wash solvent is too strong (too non-polar), causing the this compound to be washed away along with matrix interferences before the elution step.[1][2][4]
-
Incomplete Elution: The elution solvent is not strong enough (too polar) to disrupt the strong hydrophobic interactions between this compound and the sorbent, leaving the analyte bound to the cartridge.[1][2][5]
The most critical first step in troubleshooting is to collect and analyze every fraction (load, wash, and elution) to pinpoint exactly where the analyte is being lost.[3]
Q2: How does the extreme hydrophobicity of this compound influence the choice of SPE sorbent?
The non-polar nature of this compound dictates that a reversed-phase SPE mechanism is the most appropriate choice for extraction from aqueous matrices.[6] In this mechanism, retention is based on hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase.[6]
While C18 (Octadecyl) is a common starting point due to its strong hydrophobicity, it can sometimes retain this compound too strongly, leading to incomplete elution.[7] Therefore, it is crucial to consider a range of sorbents:
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene, PS-DVB): These are often highly effective for recovering non-polar compounds due to their inherent hydrophobicity and high surface area, which provides greater capacity than silica-based sorbents.[8][9]
-
Shorter-Chain Silica Sorbents (e.g., C8): If irreversible binding on C18 is suspected, switching to a less retentive phase like C8 can facilitate easier elution while still providing sufficient retention for a hydrophobic analyte like this compound.[7][10]
Q3: Can the sample matrix itself cause low recovery?
Absolutely. This phenomenon, known as matrix effects , occurs when co-extracted components from the sample matrix (e.g., lipids, proteins, salts from biological fluids) interfere with the SPE process or the final analysis.[11][12] In the context of SPE recovery, matrix components can:
-
Compete for Sorbent Sites: If present at high concentrations, matrix components can occupy the active sites on the sorbent, preventing this compound from binding effectively and leading to breakthrough.[7] This is an issue of sorbent capacity.[13]
-
Alter Analyte Solubility: The matrix can change the chemical environment of the sample, potentially increasing the solubility of this compound in the loading or wash solutions and reducing its affinity for the sorbent.
A well-designed wash step is the primary tool for removing these interferences without losing the target analyte.[13][14]
Systematic Troubleshooting Guide
A logical, step-by-step approach is the key to solving low recovery. The following workflow will help you diagnose the problem based on where you find your missing analyte.
Caption: Troubleshooting logic for diagnosing low SPE recovery.
Problem 1: Analyte is Found in the Load Fraction (Breakthrough)
If your analysis shows this compound in the fraction that passed through the cartridge during sample loading, it means the analyte failed to bind to the sorbent.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Incorrect Sorbent Conditioning/Equilibration | Rationale: Reversed-phase sorbents are activated by a water-miscible organic solvent (e.g., methanol) to solvate the hydrophobic chains, followed by equilibration with an aqueous solution to prepare the sorbent for an aqueous sample. Failure to properly condition and equilibrate leaves the sorbent inactive, preventing analyte retention.[6][13][15] Solution: Ensure the cartridge is first conditioned with at least two column volumes of methanol or acetonitrile, followed by at least two column volumes of water or a buffer that matches the sample's pH.[15] Crucially, do not let the sorbent bed go dry between equilibration and sample loading.[4] |
| Sample Solvent is Too Strong (Too Non-Polar) | Rationale: For retention to occur in reversed-phase SPE, the sample solvent must be sufficiently polar to drive the non-polar analyte onto the sorbent. If your sample is dissolved in a solvent with a high percentage of organic content, this compound will remain in the solution and pass through the cartridge unretained.[3][4] Solution: Dilute the sample with water or a suitable aqueous buffer to reduce the organic content to less than 5% before loading. This will decrease the solubility of this compound in the liquid phase and promote its hydrophobic interaction with the sorbent.[4][15] |
| Sample Loading Flow Rate is Too High | Rationale: The interaction between this compound and the sorbent is a diffusion-limited process that requires sufficient time to reach equilibrium. A high flow rate reduces the contact time, preventing quantitative binding.[4][15][16] Solution: Decrease the sample loading flow rate. A good starting point is 1 mL/min for a 1 mL cartridge.[16] Slower is often better for highly hydrophobic compounds. |
| Sorbent Overload | Rationale: Every SPE cartridge has a finite capacity, which is the total mass of all retained compounds (analyte + matrix) it can hold.[6] For silica-based sorbents, this is roughly 5% of the sorbent mass.[6][13] If the total mass of hydrophobic material in your sample exceeds this, breakthrough will occur. Solution: Reduce the sample volume or switch to a cartridge with a higher sorbent mass.[4][15] Polymeric sorbents generally offer higher capacity (10-15%) than silica-based ones.[9] |
Problem 2: Analyte is Found in the Wash Fraction
This indicates that the wash step, designed to remove weakly bound interferences, is too aggressive and is stripping the this compound from the sorbent.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Wash Solvent is Too Strong (Too Non-Polar) | Rationale: The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte of interest fully retained. For a reversed-phase separation, this means the wash solvent should be significantly more polar than the elution solvent.[14] Solution: Decrease the organic strength of the wash solvent.[1][4] Start with 100% water or an aqueous buffer. If a stronger wash is needed to remove interferences, titrate the strength by adding a small amount of a water-miscible organic solvent (e.g., start with 5% methanol in water) and progressively increase the percentage until you achieve a clean extract without losing the analyte.[1][14] |
Problem 3: Analyte is Not Found in Any Fraction or Only Partially in the Eluate
This is a clear sign of incomplete elution, where this compound is too strongly bound to the sorbent.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Elution Solvent is Too Weak (Too Polar) | Rationale: Elution in reversed-phase SPE works by using a non-polar solvent to disrupt the hydrophobic interactions between the analyte and the sorbent. If the solvent is not strong enough, it cannot effectively desorb the highly hydrophobic this compound.[1][17] Solution: Increase the strength of the elution solvent. The general elution strength for reversed-phase solvents is: Methanol < Acetonitrile < Isopropanol < Methyl tert-butyl ether (MTBE).[1][7] Switch to a stronger solvent or use a mixture (e.g., Dichloromethane/Isopropanol). |
| Insufficient Elution Volume | Rationale: A minimum volume of solvent is required to completely pass through the sorbent bed and desorb all the analyte molecules.[17] Solution: Increase the volume of the elution solvent. Try eluting with two separate aliquots of solvent instead of one large one. For example, instead of one 2 mL elution, try two 1 mL elutions, allowing the solvent to drain completely between additions.[16] |
| Analyte-Sorbent Interaction is Too Strong | Rationale: The chosen sorbent (e.g., a high-carbon-load C18) may be too retentive for this compound, making elution difficult with common solvents.[7] Solution: 1. Incorporate a "Soak Step": Add the elution solvent to the cartridge and let it sit for 2-5 minutes before applying vacuum or pressure.[6][7][16] This allows time for the solvent to fully disrupt the sorbent-analyte interactions, significantly improving recovery.[6][18] 2. Switch to a Less Retentive Sorbent: Change from C18 to a C8 or a suitable polymeric phase that may offer more favorable elution characteristics.[7] |
Experimental Protocols & Workflows
General SPE Workflow
The following diagram illustrates the fundamental steps of a reversed-phase SPE procedure for extracting a non-polar analyte like this compound from a polar (aqueous) matrix.
Caption: Standard workflow for reversed-phase solid-phase extraction.
Protocol 1: Systematic Optimization of Wash and Elution Solvents
This protocol allows you to empirically determine the ideal solvent strengths for your wash and elution steps to maximize recovery and purity.
Objective: To find the strongest possible wash solvent that does not elute this compound and the weakest possible elution solvent that provides complete recovery.
Materials:
-
Multiple SPE cartridges of the same type and size (e.g., C18, 100 mg).
-
A standard solution of this compound in a weak solvent (e.g., 1% Methanol in water).
-
A series of wash solutions with increasing organic content (e.g., 0%, 5%, 10%, 20%, 30%, 40% Methanol in water).
-
A series of elution solutions with increasing organic content (e.g., 50%, 60%, 70%, 80%, 90%, 100% Methanol or Acetonitrile).
Procedure:
-
Condition and Equilibrate: Condition all SPE cartridges with 2 mL of methanol, followed by 2 mL of water.
-
Load: Load an identical amount of the this compound standard onto each cartridge. Collect the flow-through (load fraction) to check for breakthrough later.
-
Wash Step Optimization:
-
For each cartridge, apply 2 mL of one of the prepared wash solutions (from 0% to 40% organic).
-
Collect each wash fraction in a separate, labeled tube.
-
-
Elution Step:
-
After the wash, elute all cartridges with a strong, non-polar solvent known to fully recover the analyte (e.g., 2 mL of Isopropanol or MTBE). This is to determine how much analyte remained on the cartridge after the wash.
-
Collect these eluates in separate, labeled tubes.
-
-
Analysis: Analyze all collected wash fractions and eluates by your chosen analytical method (e.g., GC-MS, LC-MS).
-
Interpretation:
-
Create a plot of "% Analyte in Wash Fraction" vs. "% Organic in Wash Solvent". The point just before the analyte begins to appear in the wash is your optimal wash condition. This provides the cleanest extract without analyte loss.[14]
-
A similar titration can be done for the elution solvent to find the weakest solvent that provides >95% recovery, which can improve selectivity by leaving strongly bound interferences on the sorbent.[13]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Recovery of this compound-d1.
- ResearchGate. (n.d.). A graphical evaluation of breakthrough volumes and determination of....
- Karim, K., & Knopp, D. (2022).
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- LabRulez GCMS. (n.d.). Method Development Guidelines SPE Non-Polar.
- Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples.
- ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance.
- ResearchGate. (n.d.). Effect of sorbent type in the recovery of pharmaceutical compounds.
- Phenomenex Inc. (2015). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development.
- LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Spectroscopy Online. (n.d.). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents.
- Thermo Fisher Scientific. (n.d.). SPE Method Development.
- PubMed. (2012).
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- YouTube. (2019). Simple Approaches to SPE Method Development.
- LCGC International. (2019). Solving Recovery Problems in SPE.
- Journal of Laboratory Automation. (2010).
- Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
- Benchchem. (n.d.). Troubleshooting low recovery of very long-chain NAEs during solid-phase extraction.
- YouTube. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip.
- SiliCycle. (2021). How to Solve Common Challenges in Solid-Phase Extraction.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?.
- Phenomenex Inc. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- ALWSCI. (2025). Why Is Your SPE Recovery So Low?.
- LCGC North America. (n.d.).
- YouTube. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5.
- YouTube. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry.
- PMC - NIH. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
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Technical Support Center: Stability and Degradation of 1-Dodecanol
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-dodecanol. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for managing the stability and degradation of this compound under acidic and basic experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and products.
Section 1: Understanding the Stability of this compound
Q1: What are the primary degradation pathways for this compound in acidic conditions?
Under acidic conditions, this compound, a primary alcohol, is susceptible to two main competing degradation pathways: dehydration to form 1-dodecene and etherification to form didodecyl ether. The reaction conditions, particularly temperature, play a crucial role in determining the predominant pathway.[1]
-
Dehydration: This is an elimination reaction where a molecule of water is removed from this compound to form an alkene (1-dodecene). This reaction is generally favored at higher temperatures (typically above 150°C).[1] The mechanism for primary alcohols like this compound is typically E2 (bimolecular elimination), which involves a concerted step of protonation of the hydroxyl group, followed by removal of a proton from the adjacent carbon and departure of the water molecule.[2]
-
Etherification: This is a condensation reaction where two molecules of this compound combine to form a symmetrical ether (didodecyl ether) and a molecule of water. This pathway is generally favored at lower temperatures (around 130-140°C).[1] The reaction proceeds via an SN2 mechanism where a protonated alcohol molecule is attacked by a non-protonated alcohol molecule.[1][3]
It is important to note that concentrated strong acids like sulfuric acid can also cause charring and oxidation of the alcohol, leading to undesired byproducts.[4]
Diagram: Acid-Catalyzed Degradation Pathways of this compound
Caption: Competing acid-catalyzed degradation pathways of this compound.
Q2: How does this compound behave in basic conditions? Is it prone to degradation?
This compound is generally stable under basic conditions.[5] Unlike esters or amides, alcohols do not undergo hydrolysis in the presence of aqueous bases. The primary reaction of this compound in the presence of a strong base is deprotonation of the hydroxyl group to form a dodecyloxide anion (CH₃(CH₂)₁₁O⁻).[6] This alkoxide is a strong nucleophile and a strong base.
Therefore, "degradation" in the traditional sense is not a primary concern. Instead, the focus shifts to the reactivity of the resulting alkoxide . The most relevant reaction in this context is the Williamson ether synthesis , where the dodecyloxide anion displaces a leaving group on an alkyl halide to form an ether.[6][7]
While stable, prolonged exposure to very high temperatures and strong bases could potentially lead to slow, minor side reactions, but these are not the primary, well-defined degradation pathways seen under acidic conditions. For most practical purposes in research and development, this compound can be considered stable to basic conditions, with its main reactivity being that of a nucleophile upon deprotonation.
Diagram: Reactivity of this compound in Basic Conditions
Caption: Nucleophilic reactivity of this compound under basic conditions.
Section 2: Troubleshooting Experimental Issues
Q3: I am attempting to dehydrate this compound to 1-dodecene but am getting a low yield. What are the common causes and solutions?
Low yields in the dehydration of this compound are a common issue. Here are the likely culprits and how to address them:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Incorrect Reaction Temperature | Dehydration of primary alcohols requires high temperatures (typically >170°C for ethanol, and likely similar for this compound).[8] If the temperature is too low, the competing etherification reaction to form didodecyl ether will be favored.[1] | Carefully monitor and control the reaction temperature. Ensure your heating mantle and thermometer are calibrated. If you suspect ether formation, analyze your product mixture by GC-MS to confirm. |
| Insufficient Acid Catalyst | A strong acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄) is required to protonate the hydroxyl group, making it a good leaving group (water).[8][4] | Ensure you are using the correct concentration and a sufficient molar ratio of the acid catalyst. Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid and leads to fewer side products.[4] |
| Reversibility of the Reaction | The dehydration of alcohols is a reversible reaction. The accumulation of water in the reaction mixture can drive the equilibrium back towards the starting material. | Use a Dean-Stark apparatus or a similar setup to remove water as it is formed, thus driving the reaction to completion. |
| Side Reactions and Charring | Concentrated sulfuric acid is a strong oxidizing agent and can cause the alcohol to oxidize and char, especially at high temperatures, leading to a complex mixture of byproducts and a lower yield of the desired alkene.[4] | Consider using concentrated phosphoric(V) acid instead of sulfuric acid.[4] Use a moderate excess of the acid rather than a large excess. |
| Loss of Volatile Product | Although 1-dodecene has a relatively high boiling point, it is more volatile than this compound. If the reaction is run in an open system, some product may be lost. | Use a reflux condenser to prevent the loss of volatile components. If distilling the product as it forms, ensure the condenser is efficient. |
Q4: My acid-catalyzed synthesis of didodecyl ether from this compound is contaminated with an alkene. How can I improve the selectivity for the ether?
The formation of 1-dodecene is the primary competing side reaction in the acid-catalyzed synthesis of didodecyl ether. Here’s how to favor ether formation:
| Factor | Explanation | Optimization Strategy |
| Reaction Temperature | Etherification (SN2) is favored at lower temperatures, while elimination (E2) to form the alkene is favored at higher temperatures.[1] | Maintain the reaction temperature in the optimal range for ether formation from primary alcohols, which is typically around 130-140°C.[1] Avoid exceeding 150°C. |
| Reaction Time | Prolonged reaction times, even at optimal temperatures, can lead to the slow accumulation of the alkene byproduct. | Monitor the reaction progress using a suitable analytical technique like GC-MS. Stop the reaction once the maximum yield of the ether is achieved. |
| Catalyst Choice | While strong protic acids are necessary, some catalysts may have a higher propensity for promoting elimination. | While sulfuric acid is commonly used, you could explore milder acid catalysts or solid acid catalysts that may offer higher selectivity. |
Q5: I am performing a Williamson ether synthesis with dodecyloxide and an alkyl halide, but the yield is poor. What could be going wrong?
The Williamson ether synthesis is a robust reaction, but several factors can lead to low yields, especially when working with long-chain alcohols.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Incomplete Deprotonation | The synthesis requires the formation of the dodecyloxide anion. If the base used is not strong enough to completely deprotonate the this compound (pKa ~16-18), the concentration of the nucleophile will be low.[6] | Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol. The byproduct, H₂, simply bubbles out of the reaction. |
| Steric Hindrance of the Alkyl Halide | The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. If you are using a secondary or tertiary alkyl halide, the competing E2 elimination reaction will likely predominate, leading to the formation of an alkene instead of the ether.[7][9] | For the synthesis of an ether containing the dodecyl group, it is best to use this compound to form the nucleophile (dodecyloxide) and react it with a methyl or primary alkyl halide. Avoid using a dodecyl halide with a secondary or tertiary alkoxide. |
| Reaction Conditions | The reaction may require heating to proceed at a reasonable rate. Also, the choice of solvent is important. | Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion. If the reaction is slow at room temperature, gentle heating may be necessary. Monitor for side reactions if heating is applied. |
| Water in the Reaction | The presence of water will protonate the alkoxide, regenerating the alcohol and reducing the concentration of the nucleophile. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Section 3: Experimental Protocols and Analytical Methods
Q6: Can you provide a general protocol for a forced degradation study of this compound under acidic and basic conditions?
Yes, a forced degradation study is essential for understanding the stability of a substance. Here is a general protocol that can be adapted to your specific needs. The goal is typically to achieve 5-20% degradation.[10][11]
Objective: To identify the degradation products of this compound under hydrolytic stress (acidic and basic).
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or another suitable co-solvent (if needed for solubility)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Neutralizing solutions (e.g., 0.1 M NaOH for the acid sample, 0.1 M HCl for the base sample)
-
Analytical equipment (GC-MS is recommended)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
In a reaction vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Prepare a control sample with the this compound stock solution and water instead of HCl.
-
Cap the vials and place them in a heating block at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
-
Basic Degradation:
-
In a separate reaction vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Prepare a control sample as in the acidic degradation.
-
Follow the same procedure for heating, sampling, and neutralization (using 0.1 M HCl for neutralization).
-
-
Analysis:
-
Analyze the neutralized samples and the control samples by a validated stability-indicating method, such as GC-MS, to identify and quantify this compound and any degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Q7: What is a reliable method for the analysis of this compound and its potential degradation products like 1-dodecene and didodecyl ether?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of this compound and its relatively volatile degradation products.
Sample Preparation for GC-MS Analysis:
-
Dilution: Dilute the reaction mixture in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).[12][13][14]
-
Extraction (if necessary): If the reaction mixture is in an aqueous or complex matrix, perform a liquid-liquid extraction with a water-immiscible organic solvent like hexane or diethyl ether to isolate the analytes.[14]
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.
-
Derivatization (Optional but Recommended for Quantification): To improve the chromatographic peak shape and thermal stability of this compound, it can be derivatized to its trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] This is particularly useful for accurate quantification.
GC-MS Parameters (General Guidance):
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating this compound, 1-dodecene, and didodecyl ether.
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis or split mode for more concentrated samples. An injector temperature of around 250°C is a good starting point.
-
Oven Program: A temperature gradient program is necessary to elute the compounds with a wide range of boiling points. A typical program might be:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Hold: 5-10 minutes at the final temperature.[16]
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. The mass range can be scanned from m/z 40 to 500. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
Expected Elution Order: 1-Dodecene (most volatile) will elute first, followed by this compound, and then didodecyl ether (least volatile). The mass spectra of these compounds will show characteristic fragmentation patterns that can be used for identification.
References
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of this compound. Available at: [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
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Conquer Scientific. (2023). Common Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]
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Chemguide. (n.d.). Dehydration of alcohols. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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AIChE. (2017). (211c) Mechanism and Kinetics of this compound Etherification and Dehydration over Tungstated Zirconia. AIChE Proceedings. Available at: [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available at: [Link]
-
BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Available at: [Link]
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Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Chemistry LibreTexts. (2022). 2.1.5F: Sample Preparation for Gas Chromatography. Available at: [Link]
-
National Institutes of Health. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
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Reddit. (2015). Williamson ether synthesis trouble, 2.0. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.1: Dehydration Reactions of Alcohols. Available at: [Link]
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National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information for Radiolytic Degradation of Dodecane Substituted with Common Energetic Functional Groups. Available at: [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]
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Vedantu. (n.d.). Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). Available at: [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Available at: [Link]
-
ResearchGate. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Available at: [Link]
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Semantic Scholar. (n.d.). Separation of alcohol ethoxylates by high-performance liquid chromatography. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Bio-based Surfactant from Glycerol and Dodecanol through Direct Etherification. Available at: [Link]
-
Waters. (n.d.). HPLC Separation Modes. Available at: [Link]
-
National Institutes of Health. (n.d.). Radiolytic degradation of dodecane substituted with common energetic functional groups. Available at: [Link]
-
National Institutes of Health. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Available at: [Link]
-
MDPI. (2021). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Condition for the Desulfitative Etherification. Available at: [Link]
-
YouTube. (2019). Acid Catalyzed ether synthesis. Available at: [Link]
-
Restek. (n.d.). Dodecanol. EZGC Method Translator. Available at: [Link]
-
ResearchGate. (2025). Isolation of a Lauryl Alcohol (this compound) from the Antioxidant Bioactive Fractions of Justicia insularis (Acanthaceae) Leaves. Available at: [Link]
-
National Institutes of Health. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Available at: [Link]
- Google Patents. (n.d.). AU2011269098A1 - Dehydration of alcohols on poisoned acidic catalysts.
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available at: [Link]
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Technical Support Center: Advanced Techniques for the Purification of 1-Dodecanol from n-Alkane Impurities
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the challenging separation of 1-dodecanol from its structurally similar n-alkane impurities. The following content provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address issues encountered during experimental work.
Section 1: Understanding the Separation Challenge & Initial Analysis
This section addresses the fundamental difficulties in this separation and the necessary preliminary steps.
Q1: Why is it so challenging to separate this compound from n-alkanes of a similar carbon chain length (e.g., n-dodecane, n-tetradecane)?
A1: The difficulty stems from their similar physical properties. While this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, the bulk of the molecule is a long, non-polar C12 alkyl chain. This gives it significant non-polar character, similar to an n-alkane. As the carbon chain length of both the alcohol and the alkane increases, the influence of the hydroxyl group diminishes, and the molecule's behavior becomes increasingly dominated by van der Waals forces.[1] This leads to very close boiling points and similar solubilities in many common solvents, making separation by simple distillation or crystallization inefficient.[2][3] For instance, industrial processes often find that traditional methods like distillation are not technically viable due to these crossover properties.[2][4]
Q2: What is the critical first step before attempting any purification?
A2: The indispensable first step is to characterize your crude mixture . You must identify the specific n-alkane impurities and quantify their concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[5][6] This data is crucial for selecting the most effective purification strategy and for assessing the success of the chosen method post-purification. Without a clear understanding of the impurity profile, any purification attempt is merely a shot in the dark.
Q3: How do I select the most appropriate purification technique for my needs?
A3: The choice depends on several factors: the concentration of the n-alkane impurities, the required purity of the final this compound, the scale of your experiment (mg to kg), and the available equipment. The following diagram and subsequent sections provide a decision-making framework.
Caption: Workflow for selecting a purification method.
Section 2: Technique Guide: Low-Temperature Crystallization
This method leverages differences in solubility and freezing points between this compound and n-alkane impurities in a suitable solvent at reduced temperatures.
Frequently Asked Questions (FAQs)
Q4: What is the core principle of low-temperature crystallization for this separation?
A4: This technique relies on finding a solvent where this compound has high solubility at a higher temperature but significantly lower solubility at a reduced temperature, while the n-alkane impurities remain in solution (in the mother liquor) at that lower temperature.[7] By carefully cooling the solution, this compound can be selectively crystallized, physically separating it from the dissolved impurities.[8]
Q5: Which solvents are a good starting point for this method?
A5: Acetone is a commonly effective solvent. Mixtures of acetone with a non-polar co-solvent like hexane can also be used to fine-tune the solubility characteristics.[7] The ideal solvent system should be determined empirically through small-scale trials.[9]
Experimental Protocol: Low-Temperature Crystallization
-
Solvent Selection: In a small vial, test the solubility of your crude material in a candidate solvent (e.g., acetone) at room temperature and upon gentle heating. The ideal solvent dissolves the material when warm but shows poor solubility when cooled.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound mixture in the minimum amount of the chosen warm solvent (e.g., 40-50°C) with stirring until the solution is clear. Using excess solvent will significantly reduce your recovery yield.[7][8]
-
Slow Cooling (Crucial Step): Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Low-Temperature Crystallization: Once at room temperature, place the flask in a controlled cooling bath (e.g., an ice bath at 0°C, or a freezer set to -10 to -20°C). The final temperature depends on the solvent system and desired yield.
-
Isolation: Once crystallization is complete, quickly filter the cold slurry using a pre-chilled Büchner funnel under vacuum to separate the crystals from the impurity-rich mother liquor.[7][10]
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Guide
Q6: I'm not getting any crystal formation, even at low temperatures. What's wrong?
A6: This usually indicates the solution is not sufficiently supersaturated.[7]
-
Cause: You may have used too much solvent during the dissolution step.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Alternatively, try cooling to an even lower temperature, but be cautious of "oiling out" (see next question).
Q7: Instead of crystals, an oily liquid is separating from the solution. What should I do?
A7: This phenomenon, known as "oiling out," occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point in that solvent.
-
Cause: The cooling rate might be too rapid, or the chosen solvent is inappropriate.[7]
-
Solution: Re-heat the solution until it is homogeneous again. Allow it to cool much more slowly. If the problem persists, you may need to use a different solvent or a solvent mixture in which this compound has a slightly lower solubility.[7]
Q8: My final product yield is very low. How can I improve it?
A8: A significant amount of your product is likely remaining in the mother liquor.[7]
-
Solution 1: Ensure you used the absolute minimum amount of solvent for dissolution.
-
Solution 2: Cool the solution to a lower temperature to precipitate more product, provided it doesn't cause oiling out.
-
Solution 3: You can perform a second crystallization on the mother liquor to recover more product, although this fraction may be of lower purity.
Section 3: Technique Guide: Extractive Distillation
A powerful industrial technique that can be adapted for laboratory scale, used when the boiling points of this compound and the n-alkane impurity are nearly identical.
Frequently Asked Questions (FAQs)
Q9: How does extractive distillation work, and how is it different from fractional distillation?
A9: While fractional distillation separates components based on their natural boiling points, it fails when these points are too close.[11] Extractive distillation involves adding a third component, a high-boiling, non-volatile solvent (also called an entrainer), to the mixture.[12] This solvent interacts differently with the this compound and the n-alkane, altering their activity coefficients and thus changing their relative volatilities.[12][13] This makes one component behave as if it's much more volatile than the other, allowing for an effective separation via distillation that was previously impossible.
Q10: What are the key properties of a good solvent for separating this compound from n-alkanes?
A10: The ideal solvent must:
-
Alter Relative Volatility: It should increase the volatility difference between this compound and the n-alkane. Polar solvents that can hydrogen bond with this compound (e.g., glycols, N-methyl-2-pyrrolidone) are often effective, as they suppress the alcohol's volatility more than the alkane's.
-
Have a High Boiling Point: It must be significantly less volatile than both this compound and the alkane so it remains in the distillation column's bottom.[12]
-
Be Miscible: It must be completely miscible with the mixture and not form an azeotrope.[12][14]
-
Be Easily Recoverable: It should be easily separable from the bottom product for recycling.[12]
Caption: Process flow for extractive distillation.
Troubleshooting Guide
Q11: The separation is not as efficient as expected; the distillate is still contaminated with this compound.
A11:
-
Cause 1: The solvent-to-feed ratio may be too low.
-
Solution 1: Increase the flow rate of the entrainer. This enhances the effect on relative volatility.
-
Cause 2: The chosen solvent is not effective enough.
-
Solution 2: A different solvent may be required. Computer-aided molecular design (CAMD) and property prediction models can help in screening for optimal solvents before experimental work.[10]
Q12: I am losing a lot of the extractive solvent in the process.
A12:
-
Cause: The boiling point of your solvent might not be high enough compared to the components, causing it to vaporize and exit with the distillate.
-
Solution: Select a solvent with a significantly higher boiling point. Ensure the temperature at the top of the column is well below the solvent's boiling point.
Section 4: Other Viable Purification Techniques
Q13: When should I consider Liquid-Liquid Extraction (LLE)?
A13: LLE is effective when you can find a solvent that selectively dissolves this compound but is immiscible with the n-alkane phase (or vice-versa).[15][16] This is a partitioning process based on relative solubilities.[16] For instance, using a highly polar solvent can draw the this compound out of the non-polar alkane mixture. Recent research has also shown promise for using ionic liquids as highly selective extraction agents for alcohol-alkane separations.[17][18][19] A common issue is emulsion formation, which can be mitigated by adding salt ("salting out") or by centrifugation.[20]
Q14: Is adsorption chromatography a good option?
A14: Yes, especially for small-scale, high-purity applications typical in research and drug development.
-
Principle: This technique separates molecules based on their differential adsorption to a solid stationary phase.[21] this compound, being more polar than an n-alkane, will adsorb more strongly to a polar adsorbent like silica gel or alumina.[22]
-
Method: The crude mixture is loaded onto a column packed with the adsorbent. A non-polar solvent (mobile phase), like hexane, is used first to elute the weakly-adsorbing n-alkane. The polarity of the solvent is then gradually increased (e.g., by adding ethyl acetate) to elute the more strongly-adsorbed this compound.
Section 5: Purity Analysis and Safety
Q15: How do I definitively confirm the purity of my final this compound product?
A15: The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] A GC chromatogram will show the separation of components over time. A pure sample will exhibit a single, sharp peak corresponding to this compound. The mass spectrum of that peak will confirm its molecular weight and fragmentation pattern, verifying its identity. Quantitative analysis can be performed by integrating the peak areas. For highly accurate quantification, using a deuterated internal standard like this compound-d1 is recommended.[5]
Q16: What are the primary safety precautions I should take?
A16:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood, as both this compound and alkane solvents have vapors that can be irritating to the respiratory tract.[23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles to protect from splashes, and chemically resistant gloves.[23][26] Avoid contact with skin and eyes.[24][25]
-
Fire Safety: n-Alkanes are flammable. Keep them away from ignition sources and hot surfaces. Use non-sparking tools and ground equipment to prevent static discharge.[23][27]
-
Environmental: Avoid releasing these chemicals into the environment, as this compound can be toxic to aquatic life.[23][25] Dispose of chemical waste according to your institution's regulations.
Summary of Techniques
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Low-Temp. Crystallization | Differential solubility at low temperatures | Moderate impurity levels (2-15%); scalable | Potentially low energy; simple equipment | Solvent selection can be difficult; risk of oiling out; may require multiple steps |
| Extractive Distillation | Altering relative volatility with a solvent | High impurity levels; very close boiling points; large scale | Highly effective for difficult separations; continuous process | High energy consumption; requires solvent recovery system; complex setup |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Components with significant polarity differences | Low temperature operation; relatively simple equipment | Can form emulsions; requires large solvent volumes; may require multiple extractions |
| Adsorption Chromatography | Differential adsorption to a solid phase | Low impurity levels; requiring very high purity; small (lab) scale | Excellent separation power for high purity; versatile | Labor-intensive; uses large volumes of solvent; not easily scalable |
| Supercritical Extraction | Differential solubility in a supercritical fluid (e.g., CO₂) | Industrial applications requiring "green" solvents | Environmentally friendly solvent; tunable selectivity | High initial equipment cost; high-pressure operation |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Recovery of this compound-d1.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- OECD SIDS. (n.d.). This compound CAS N°: 112-53-8.
-
Al-Tuwaimi, A. A., et al. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data, 63(9), 3499-3506. [Link]
- R Discovery. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid.
- ResearchGate. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid | Request PDF.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- ResearchGate. (n.d.). Separation of this compound and n-tetradecane through supercritical extraction. | Request PDF.
- ResearchGate. (n.d.). Separation of Primary Alcohols and Saturated Alkanes from Fisher-Tropsch Synthesis Products | Request PDF.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Fatty Alcohols Using this compound-d1 as an Internal Standard.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Dodecan-1-ol.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- ResearchGate. (n.d.). Purification and characterization of this compound from an isolate of Streptomyces viridodiastaticus | Request PDF.
- Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols.
- Wikipedia. (n.d.). Extractive distillation.
- MDPI. (2024). Feasibility of Different Methods for Separating n-Hexane and Ethanol.
- Benchchem. (n.d.). Techniques for purifying technical grade isododecanol.
- ResearchGate. (n.d.). Adsorption kinetics of this compound at an air–water interface | Request PDF.
- Emis Vito. (n.d.). Adsorption Techniques.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (n.d.). Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization | Request PDF.
- Processing Magazine. (n.d.). Extractive distillation: An advanced separation technique.
- PubChem - NIH. (n.d.). This compound | C12H26O | CID 8193.
- Restek. (n.d.). Dodecanol - EZGC Method Translator.
- Sigma-Aldrich. (n.d.). This compound reagent grade, 98%.
- Wikipedia. (n.d.). Azeotropic distillation.
- FooDB. (2015). Showing Compound this compound (FDB030246).
- University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Google Patents. (n.d.). GB716131A - Separation of higher alcohols from alcohol-hydrocarbon mixtures.
- Benchchem. (n.d.). Application Notes and Protocols for the Separation of Alkane Isomers by Distillation.
- Chemistry Stack Exchange. (2020). Why do boiling points of alkanes and alcohols become closer with increased chain length.
- NIST Technical Series Publications. (n.d.). Separation of hydrocarbons by azeotropic distillation.
- ResearchGate. (2024). In-depth study of adsorption mechanisms and interactions in the removal of pharmaceutical contaminants via activated carbon: a physicochemical analysis.
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Technical Support Center: Managing 1-Dodecanol-Induced Skin Irritation in Pharmaceutical Formulations
Welcome to the technical support center for addressing skin irritation associated with 1-dodecanol in topical and transdermal formulations. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for managing the dermatological effects of this common penetration enhancer. Our goal is to equip you with the knowledge and tools to optimize your formulations for maximum efficacy and minimal skin irritation.
Introduction: The Dual Role of this compound
This compound, also known as lauryl alcohol, is a fatty alcohol widely used in pharmaceutical and cosmetic formulations.[1][2] Its primary function is as a penetration enhancer, effectively increasing the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[3][4] This action is crucial for the efficacy of many topical and transdermal drug delivery systems. However, this disruption of the skin's barrier function can also lead to skin irritation, characterized by redness, swelling, and a stinging or burning sensation.[1][5] This guide will provide you with the necessary information and protocols to understand, evaluate, and mitigate this compound-induced skin irritation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound and its potential for skin irritation.
Q1: What is the mechanism behind this compound-induced skin irritation?
A1: this compound, like other long-chain alcohols, enhances penetration by disrupting the highly organized lipid matrix of the stratum corneum.[6][7] This disruption increases the fluidity of the lipid bilayers, creating pathways for the API to permeate the skin. However, this same mechanism can also lead to increased transepidermal water loss (TEWL) and allow the entry of irritants, triggering an inflammatory response that manifests as skin irritation.[5]
Q2: At what concentrations does this compound typically cause skin irritation?
A2: The irritation potential of this compound is concentration-dependent. While it is generally considered safe for use in cosmetics, higher concentrations are more likely to cause irritation.[8] Studies have shown that fatty alcohols like decanol and lauryl alcohol (this compound) can cause significant increases in TEWL and skin blood flow when used at 5% w/v.[5] Therefore, it is crucial to use the minimum effective concentration of this compound to achieve the desired penetration enhancement while minimizing irritation.
Q3: Are there any regulatory guidelines I should be aware of when using this compound in my formulation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on assessing the skin irritation and sensitization potential of topical drug products.[9][10][11] The FDA encourages the use of in vitro methods, such as reconstructed human epidermis (RhE) models, as a preliminary screen for skin irritation before proceeding to clinical trials.[12] It is important to consult the latest regulatory guidance for your specific region and product type.
Q4: What are the initial signs of skin irritation I should look for in my pre-clinical models?
A4: In pre-clinical models, such as in vitro skin models or animal studies, the primary indicators of irritation are decreased cell viability, increased release of pro-inflammatory cytokines (like IL-1α), and changes in tissue morphology.[13][14] In animal models, visual signs include erythema (redness) and edema (swelling).[5]
Q5: Can I use this compound in formulations for sensitive skin?
A5: Formulating for sensitive skin requires special care. While not impossible, the concentration of this compound should be kept to a minimum. It is also advisable to include anti-irritant and barrier-supporting ingredients in the formulation to counteract the potential for irritation.[15][16] Thorough testing on sensitive skin models or panels is highly recommended.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during formulation development with this compound.
Issue 1: Significant Skin Irritation Observed in an In Vitro Skin Model
If your formulation containing this compound shows significant irritation in an in vitro reconstructed human epidermis (RhE) model, follow these steps to diagnose and resolve the issue.
Step 1: Confirm the Baseline Irritation of this compound
-
Rationale: It is essential to understand the irritation potential of this compound at the concentration used in your formulation, independent of other excipients.
-
Action: Test a simple solution of this compound in a suitable vehicle (e.g., propylene glycol) at the same concentration as in your full formulation on the RhE model. This will serve as your baseline.
Step 2: Evaluate the Contribution of Other Excipients
-
Rationale: Other components in your formulation, such as surfactants or solvents, can also contribute to or exacerbate skin irritation.[17]
-
Action: Test the vehicle of your formulation (without the API and this compound) on the RhE model. If the vehicle itself is irritating, you will need to identify and replace the problematic excipient(s).
Step 3: Optimize the Concentration of this compound
-
Rationale: The primary strategy to reduce irritation is to lower the concentration of the irritant.[6]
-
Action: Prepare a series of formulations with decreasing concentrations of this compound and test them on the RhE model. The goal is to find the lowest concentration that still provides adequate penetration enhancement for your API.
Step 4: Incorporate Anti-Irritant and Barrier-Repairing Ingredients
-
Rationale: The addition of soothing and barrier-supporting agents can help to mitigate the irritating effects of this compound.[18]
-
Action: Reformulate your product to include ingredients such as:
Step 5: Consider Advanced Delivery Systems
-
Rationale: Encapsulating this compound or the API can control their release and localize their effects, thereby reducing surface irritation.[19]
-
Action: Explore the use of delivery systems such as:
-
Liposomes
-
Nanostructured Lipid Carriers (NLCs)
-
Microemulsions[20]
-
Issue 2: Unexpected Variability in Irritation Between Formulation Batches
Inconsistent irritation results can derail a development program. This guide will help you identify the source of the variability.
Step 1: Review Manufacturing Process Parameters
-
Rationale: Inconsistencies in the manufacturing process can lead to variations in the final formulation that affect its irritation profile.[8]
-
Action: Conduct a thorough review of your manufacturing process, paying close attention to:
-
Mixing speed and time
-
Heating and cooling rates
-
Order of ingredient addition
-
Step 2: Characterize Raw Material Quality
-
Rationale: The purity and grade of your raw materials, including this compound, can impact the formulation's safety.
-
Action: Obtain certificates of analysis for all raw materials from each batch. If necessary, perform your own quality control tests to ensure consistency.
Step 3: Assess Formulation Stability
-
Rationale: An unstable formulation can undergo changes over time, such as phase separation or particle size alteration, which could increase its irritation potential.[16]
-
Action: Conduct stability studies on your formulation under various conditions (e.g., different temperatures, light exposure) and assess for any physical or chemical changes.
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate skin irritation.
Protocol 1: In Vitro Skin Irritation Testing using a Reconstituted Human Epidermis (RhE) Model
This protocol is based on the OECD Test Guideline 439 and is a validated method for assessing skin irritation potential.[21][22]
Materials:
-
Reconstituted human epidermis (RhE) tissue cultures (e.g., EpiDerm™, EpiSkin™)[21]
-
Assay medium provided by the tissue manufacturer
-
Test formulation
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative Control: Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Multi-well plates (6-well and 96-well)
-
Sterile forceps and pipette tips
Procedure:
-
Pre-incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
-
Application of Test Materials:
-
Apply a defined amount (e.g., 25 µL or 25 mg) of your test formulation, the positive control, and the negative control to the surface of the RhE tissues (in triplicate).
-
Incubate for 60 minutes at 37°C and 5% CO2.[22]
-
-
Washing: After incubation, thoroughly wash the tissues with PBS to remove the test substances.
-
Post-incubation: Transfer the tissues to a new 6-well plate with fresh assay medium and incubate for 42 hours.[22]
-
MTT Assay:
-
Transfer the tissues to a multi-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.
-
After incubation, extract the formazan dye from the tissues by submerging them in isopropanol and shaking for at least 2 hours.
-
-
Data Analysis:
-
Transfer the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the negative control:
-
% Viability = (OD of test material / OD of negative control) x 100
-
-
Interpretation: A cell viability of ≤ 50% indicates that the formulation is an irritant.[21]
-
Protocol 2: Formulation of a Low-Irritation Topical Cream with this compound
This protocol provides a template for developing a cream formulation with a reduced potential for skin irritation.
Quantitative Data Summary Table:
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| Active Pharmaceutical Ingredient (API) | Active | X |
| This compound | Penetration Enhancer | 1.0 - 3.0 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearic Acid | Emulsifier, Thickener | 3.0 |
| Glyceryl Stearate | Emulsifier | 2.0 |
| Aqueous Phase | ||
| Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant, Anti-irritant | 5.0 |
| Niacinamide | Anti-inflammatory | 2.0 |
| Preservative System | ||
| Phenoxyethanol | Preservative | 0.5 |
| Ethylhexylglycerin | Preservative Booster | 0.1 |
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, glycerin, and niacinamide. Heat to 75°C with gentle stirring until all components are dissolved.
-
Oil Phase Preparation: In a separate vessel, combine the API, this compound, cetyl alcohol, stearic acid, and glyceryl stearate. Heat to 75°C with stirring until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to 40°C with gentle stirring.
-
Addition of Preservatives: Add the phenoxyethanol and ethylhexylglycerin and stir until uniformly dispersed.
-
Final Adjustments: Adjust the pH if necessary and bring the formulation to its final weight with deionized water.
Visualizations
Mechanism of this compound Induced Skin Irritation and Mitigation Strategies
Caption: Mechanism of this compound action and mitigation strategies.
Experimental Workflow for Assessing and Mitigating Skin Irritation
Caption: Workflow for skin irritation assessment and mitigation.
References
- SIDS INITIAL ASSESSMENT PROFILE for this compound. (n.d.). OECD.
- Application of an in vitro reconstructed human skin on cosmetics in skin irritation tests. (2020). Skin Pharmacology and Physiology.
- A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation. (n.d.). National Institutes of Health.
- Skin model dermal irritancy testing of cosmetics. (n.d.). Polish Journal of Cosmetology.
- FDA Drafts New Approach to Skin Safety Testing for Topical Drugs. (2020). RAPS.
- Contact Dermatitis From Topical Drug Products for Cutaneous Application: Human Safety Assessment Guidance for Industry. (2020). FDA.
- Skin and Eye Irritation Testing for Topically Applied Products: Questions and Answers. (n.d.). Regulations.gov.
- Safety Data Sheet: this compound. (n.d.). Carl ROTH.
- Contact Dermatitis From Topical Drug Products for Cutaneous Application: Human Safety Assessment; Draft Guidance for Industry; Availability. (2020). Federal Register.
- Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis. (n.d.). National Institutes of Health.
- United States regulatory requirements for skin and eye irritation testing. (n.d.). National Institutes of Health.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Formulating Sensitive Skin Care Products. (n.d.). Medpak Solutions.
- ICSC 1765 - this compound. (n.d.). ILO.
- Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org.
- How to formulate for sensitive skin: A step-by-step guide. (n.d.). Formula Botanica.
- An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. (2009). ResearchGate.
- Strategies to Develop a Suitable Formulation for Inflammatory Skin Disease Treatment. (2021). National Institutes of Health.
- Safety Data Sheet: this compound. (n.d.). Carl ROTH.
- Strategies to reduce Adapalene-induced skin irritation in formulations. (n.d.). Benchchem.
- Penetration Enhancer Excipients. (n.d.). CD Formulation.
- Penetration Enhancer Excipients. (n.d.). American Pharmaceutical Review.
- Skin irritation potential of commonly used chemical enhancers with amiloride. (2025). Journal of Pharmaceutical Sciences.
- Penetration Enhancer Excipients. (n.d.). Protheragen.
- Penetration Enhancers used in transdermal drug delivery system. (n.d.). Journal of Drug Delivery and Therapeutics.
- ICSC 1765 - this compound. (n.d.). Inchem.org.
- Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (n.d.). National Institutes of Health.
- Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. (2014). Brieflands.
- The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. (n.d.). National Institutes of Health.
- Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. (2014). National Institutes of Health.
- Dodecanol. (n.d.). Wikipedia.
- Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. (2002). PubMed.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- List of naturally obtained chemical penetration enhancer used for topical drug delivery system. (n.d.). ResearchGate.
- Skin permeation enhancement effect and skin irritation of fatty alcohols. (2025). ResearchGate.
- Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances. (n.d.). National Institutes of Health.
- Effects of ethylcellulose and 2-octyldodecanol additives on skin permeation and irritation with ethylene-vinyl acetate copolymer matrix patches containing formoterol fumarate. (n.d.). PubMed.
- Addressing skin irritation potential of myristyl alcohol in topical formulations. (n.d.). Benchchem.
Sources
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- 2. Dodecanol - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
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- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FDA Drafts New Approach to Skin Safety Testing for Topical Drugs | RAPS [raps.org]
- 10. Contact Dermatitis From Topical Drug Products for Cutaneous Application: Human Safety Assessment Guidance for Industry | FDA [fda.gov]
- 11. Federal Register :: Contact Dermatitis From Topical Drug Products for Cutaneous Application: Human Safety Assessment; Draft Guidance for Industry; Availability [federalregister.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Application of an in vitro reconstructed human skin on cosmetics in skin irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. formulabotanica.com [formulabotanica.com]
- 17. Penetration Enhancer Excipients - Protheragen [protheragen.ai]
- 18. Strategies to Develop a Suitable Formulation for Inflammatory Skin Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iivs.org [iivs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Dodecanol Sulfation
Welcome to the technical support center for the sulfation of 1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Fundamental Principles of this compound Sulfation
The sulfation of this compound is a widely used reaction to produce sodium dodecyl sulfate (SDS), a common anionic surfactant. The reaction involves the addition of a sulfating agent to the hydroxyl group of this compound. While the overall transformation appears straightforward, successful and high-yield synthesis requires careful control of reaction conditions to prevent unwanted side reactions.
The general reaction is as follows:
CH₃(CH₂)₁₀CH₂OH + SO₃ → CH₃(CH₂)₁₀CH₂OSO₃H
CH₃(CH₂)₁₀CH₂OSO₃H + NaOH → CH₃(CH₂)₁₀CH₂OSO₃Na + H₂O
The choice of sulfating agent is critical and significantly influences the reaction setup and potential byproducts. Common sulfating agents include sulfur trioxide (SO₃) complexes (e.g., with pyridine or dioxane), chlorosulfonic acid (ClSO₃H), and sulfuric acid (H₂SO₄). The use of SO₃ complexes is often preferred as it can minimize charring and other side reactions that are more prevalent with stronger agents like chlorosulfonic acid.
II. Experimental Workflow & Protocols
A successful sulfation reaction hinges on a well-defined and controlled workflow. Below is a diagram illustrating the key stages of the process, followed by a detailed protocol.
Caption: General workflow for the sulfation of this compound.
Detailed Protocol: Sulfation using a Sulfur Trioxide-Pyridine Complex
This protocol provides a standard procedure for the sulfation of this compound.
Materials:
-
This compound
-
Sulfur trioxide-pyridine complex
-
Anhydrous pyridine
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Sulfating Agent: Dissolve the sulfur trioxide-pyridine complex in anhydrous pyridine and add it dropwise to the cooled this compound solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture to a pH of 7-8 with a pre-chilled aqueous solution of NaOH.
-
Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted this compound and pyridine.
-
Isolation: The aqueous layer containing the sodium dodecyl sulfate can be used as is, or the product can be isolated by evaporation of the water. For higher purity, precipitation can be induced by adding a salt like sodium chloride.
-
Drying: Dry the isolated solid product in a vacuum oven.
III. Troubleshooting Guide
This section addresses common problems encountered during the sulfation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature (monitor for side reactions). Ensure the stoichiometry of the sulfating agent is correct. |
| Loss of product during work-up. | During neutralization, keep the temperature low to prevent hydrolysis of the sulfate ester. Ensure complete phase separation during extraction. | |
| Dark/Brown Product | Charring due to overly aggressive sulfating agent or high reaction temperature. | Use a milder sulfating agent like a sulfur trioxide-pyridine complex. Maintain strict temperature control, especially during the addition of the sulfating agent. |
| Impurities in starting materials. | Use high-purity this compound and solvents. | |
| Product is a Waxy or Gummy Solid | Presence of unreacted this compound. | Improve the efficiency of the extraction step to remove the unreacted alcohol. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Difficulty in Phase Separation during Extraction | Emulsion formation, common with surfactants. | Add a small amount of a saturated salt solution (e.g., brine) to help break the emulsion. Centrifugation can also be effective. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this reaction?
A1: The sulfation of alcohols is a highly exothermic reaction. Without proper temperature control, localized heating can occur, leading to several side reactions. These include the formation of dialkyl sulfates, ethers, and dehydration of the alcohol to form alkenes. High temperatures can also cause charring, especially with potent sulfating agents, which results in a discolored and impure product. Maintaining a low temperature, typically between 0 and 10 °C, during the addition of the sulfating agent is crucial for achieving a high yield of the desired alkyl sulfate.
Q2: What is the purpose of using a sulfur trioxide complex instead of pure sulfur trioxide?
A2: Pure sulfur trioxide is a very strong and non-selective electrophile that can lead to significant charring and the formation of multiple byproducts. By forming a complex with a Lewis base like pyridine, dioxane, or dimethylformamide, the reactivity of the SO₃ is moderated. This complexation makes the sulfating agent more selective towards the hydroxyl group of the alcohol, leading to a cleaner reaction with higher yields of the desired product.
Caption: Moderation of SO₃ reactivity through complexation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A spot of the reaction mixture is applied to a TLC plate, and the disappearance of the starting material (this compound) is observed. A suitable solvent system might be a mixture of hexane and ethyl acetate. The this compound will have a higher Rf value than the highly polar dodecyl sulfuric acid product, which will likely remain at the baseline.
Q4: What are the key safety precautions for this reaction?
A4: The sulfating agents used in this reaction are highly corrosive and moisture-sensitive. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The reaction is exothermic and should be cooled in an ice bath to prevent it from running out of control. It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.
Q5: During the work-up, my product seems to be hydrolyzing. How can I prevent this?
A5: Alkyl sulfates can hydrolyze back to the corresponding alcohol under acidic conditions, especially at elevated temperatures. During the neutralization step, it is important to add the base slowly and with efficient cooling to keep the temperature of the mixture low. The pH should be carefully monitored and brought to a neutral or slightly alkaline range (pH 7-8) to stabilize the sulfate ester.
V. References
-
Muthanna, M. S., & P. C. Guha. (1952). A New Method of Sulphation of Alcohols. Current Science, 21(9), 249. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Sulfonation and Sulfation. John Wiley & Sons, Inc.[Link]
-
American Chemical Society. (n.d.). Chemical & Engineering News: A Safety Quandary. [Link]
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
-
Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24862, Chlorosulfonic acid. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to 1-Dodecanol Purity Analysis: A GC-MS Centric Comparison
For researchers, scientists, and drug development professionals, the purity of a raw material like 1-dodecanol is not a trivial specification—it is the bedrock of product quality, safety, and experimental reproducibility. Used in everything from cosmetic emollients and pharmaceutical intermediates to surfactants, the impurity profile of this compound can significantly impact the performance and safety of the final product.[1][2]
This guide provides an in-depth technical comparison of analytical methodologies for assessing this compound purity, with a primary focus on the robust and definitive Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind experimental choices, compare GC-MS with viable alternatives, and provide the data and protocols necessary to make informed decisions in your laboratory.
The Imperative of Purity: Understanding this compound and Its Contaminants
This compound (also known as lauryl alcohol) is a saturated fatty alcohol with a 12-carbon chain.[3] It is typically produced industrially through the hydrogenation of fatty acids or their methyl esters derived from coconut or palm kernel oil.[3][4] This origin story is key to understanding its potential impurity profile.
The most common process-related impurities are homologous fatty alcohols, primarily 1-decanol (C10) and 1-tetradecanol (C14).[5] Depending on the process, trace amounts of unreacted starting materials (e.g., methyl laurate) or other isomeric forms may also be present. Water is another critical impurity that must be quantified. An effective analytical method must not only quantify the main this compound peak but also separate, identify, and quantify these related substances.
The Gold Standard: GC-MS for Definitive Purity Assessment
Gas Chromatography is the premier technique for separating volatile and semi-volatile compounds, making it inherently suitable for a C12 alcohol. When coupled with a Mass Spectrometry detector, it provides unparalleled specificity, allowing for the definitive identification of impurities, even at trace levels.
Why GC-MS? The Causality Explained
The choice of GC-MS is rooted in its fundamental principles. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the analytical column. This compound and its likely impurities (C10 and C14 alcohols) have distinct boiling points, enabling clean baseline separation.
The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for positive identification against spectral libraries (like NIST) and unambiguous confirmation of what each peak in the chromatogram represents. This dual-system of separation and identification provides an exceptionally high degree of confidence in the results.
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol outlines a self-validating system for the purity assessment of this compound.
1. Sample Preparation:
-
Objective: To prepare a dilute, homogenous sample suitable for injection.
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Hexane or Dichloromethane.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Expert Insight: While this compound can be analyzed directly, derivatization is often employed for fatty alcohols to improve peak shape and thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the alcohol's hydroxyl group with a trimethylsilyl (TMS) group.[6][7] This reduces tailing and improves chromatographic performance. To perform this, add 100 µL of BSTFA to the vial, cap, and heat at 60°C for 30 minutes before analysis.[6]
2. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
GC Conditions:
-
Column: A non-polar or mid-polarity column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a common and effective choice.[7]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
3. Data Analysis & Purity Calculation:
-
Identification: Identify the main this compound peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). The molecular ion (m/z 186) may be weak or absent; look for characteristic fragments.
-
Impurity Identification: Identify impurity peaks in the same manner.
-
Purity Calculation: The most common method is Area Percent calculation.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This method is self-validating because the identity of every peak contributing to the "Total Area" can be confirmed by its mass spectrum, ensuring that only relevant related substances are included in the purity calculation.
Workflow Visualization
Caption: Workflow for this compound purity analysis by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is the preferred method for a comprehensive purity profile, other techniques serve important, often complementary, roles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique but faces a key challenge with simple fatty alcohols like this compound: they lack a UV chromophore, making detection by standard UV-Vis detectors impossible.
-
Principle: To overcome this, derivatization is mandatory. A reagent that attaches a UV-absorbing or fluorescent tag to the alcohol's hydroxyl group is used.[6][8] For example, carbazole-9-carbonyl chloride can be used to create fluorescent derivatives detectable at very low levels.[6]
-
Pros:
-
Avoids the high temperatures of a GC inlet, which could degrade thermally labile impurities.
-
Excellent for quantifying specific, known impurities if standards are available.
-
-
Cons:
-
The derivatization step adds complexity, time, and potential for side reactions.
-
Identification of unknown impurities is difficult without a mass spectrometer (LC-MS).
-
The derivatization reagent itself can interfere with the chromatogram.
-
Differential Scanning Calorimetry (DSC)
DSC offers a unique and elegant approach to purity determination for highly pure, crystalline substances. It is considered an "absolute" method as it does not require reference standards for the impurities.
-
Principle: This method is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[9] By carefully measuring the heat flow into a sample as it melts, the DSC can be used to calculate the mole percent of impurities based on the Van't Hoff equation.[9][10]
-
Pros:
-
Provides a measure of total eutectic impurities without needing to separate or identify them.
-
Fast and requires minimal sample preparation.
-
-
Cons:
Karl Fischer (KF) Titration
This is the undisputed standard for one specific, critical impurity: water.
-
Principle: KF titration is a specific chemical reaction where iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically.
-
Pros:
-
Cons:
-
Only measures water content.
-
Requires specialized reagents and equipment.
-
Data-Driven Comparison
| Parameter | GC-MS | HPLC (with Derivatization) | Differential Scanning Calorimetry (DSC) | Karl Fischer Titration |
| Specificity | Very High (Separation + MS ID) | Moderate to High | Low (Measures total impurities) | Very High (Specific to water) |
| Impurity ID | Yes (Definitive) | No (Requires LC-MS) | No | No |
| Sensitivity | High (ppm to ppb) | Very High (especially with FLD) | Low (Best for >98% purity) | High (ppm levels) |
| Sample Prep | Simple (Dilution) | Complex (Derivatization) | Very Simple (Weighing) | Simple (Direct addition) |
| Quantitation | Excellent (Area %) | Excellent (with standards) | Good (Mole % of total impurity) | Excellent (Absolute water content) |
| Best For | Comprehensive purity profile | Known, non-volatile impurities | Absolute purity of main component | Water content |
Decision-Making Framework
The choice of method depends entirely on the analytical question being asked.
Caption: Decision tree for selecting an analytical method.
Conclusion
For a complete and authoritative assessment of this compound purity, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the unequivocal gold standard . It is the only technique that routinely provides robust separation, definitive identification, and reliable quantitation of both the active substance and its unknown organic impurities in a single analysis.
While powerful in their own right, techniques like HPLC, DSC, and Karl Fischer titration serve as valuable complements rather than replacements. A comprehensive quality control strategy will leverage GC-MS for the full impurity profile and employ Karl Fischer titration for an accurate determination of water content. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, reproducible data required in modern research and development.
References
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OECD SIDS. (n.d.). This compound CAS N°: 112-53-8. UNEP Publications. Retrieved from [Link]
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Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved from [Link]
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Sabbagh, F., & Ferey, L. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013-1017. Retrieved from [Link]
-
Wang, Z., & Chen, Z. (2009). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1525-1535. Retrieved from [Link]
-
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
-
Li, Q., et al. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry, 92(13), 9136-9143. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
-
Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Retrieved from [Link]
-
Liu, W., et al. (2018). Production of this compound, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology, 84(6), e02545-17. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 8193. Retrieved from [Link]
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Wikipedia. (n.d.). Dodecanol. Retrieved from [Link]
-
Holt, M. S. (2018). Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Books Gateway. Retrieved from [Link]
-
Medallion Labs. (n.d.). Moisture (Karl Fischer) Testing for Foods & Ingredients. Retrieved from [Link]
-
ResearchGate. (2021). Automated Karl Fischer titration for liquid samples – Water determination in olive oils. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water Content in Edible Oils and Fats. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound ACS Reagent ≥99.0% 1 kg. Retrieved from [Link]
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Global Chemical Co. (n.d.). Understanding this compound (CAS 112-53-8): A Key Industrial Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 8193. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantification of 1-Dodecanol: A Comparative Analysis of HPLC-Based Methods
For researchers and professionals in drug development, the accurate quantification of formulation components is non-negotiable. 1-Dodecanol, a C12 fatty alcohol, is a common excipient in topical and parenteral formulations, acting as an emulsifier, emollient, or penetration enhancer.[1] Its precise quantification is critical for ensuring product quality, stability, and performance. However, its aliphatic structure presents a significant analytical challenge: the absence of a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective.[2]
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound in a mixture, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare the performance of various detection strategies, and provide a robust, validated protocol for the most common approach.
The Challenge of Non-Chromophoric Analytes
High-Performance Liquid Chromatography (HPLC) is a cornerstone of the pharmaceutical industry, largely due to its synergy with Ultraviolet-Visible (UV-Vis) detectors.[2] This detection method is simple, robust, and offers excellent sensitivity for compounds that absorb light. Molecules like this compound (CH₃(CH₂)₁₁OH), which lack conjugated double bonds or aromatic rings, do not absorb light in the typical UV range of 200-400 nm.[3] This necessitates alternative detection strategies. The selection of an appropriate detector for a non-chromophoric compound is paramount and depends on the physicochemical properties of the analyte.[2]
Primary Method: Reversed-Phase HPLC with Refractive Index Detection (HPLC-RID)
For routine quality control of this compound, HPLC coupled with a Refractive Index Detector (RID) is a widely adopted and effective strategy. An RID is considered a universal detector because it measures a bulk property of the eluent: the refractive index.[2] As the analyte elutes from the column, the refractive index of the mobile phase changes, and this difference is measured against a reference flow of the pure mobile phase.[4]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating non-polar to moderately polar compounds. The long alkyl chain of this compound interacts hydrophobically with the C18 stationary phase, providing good retention and separation from more polar matrix components. A typical column, such as a Waters Symmetry C18 (150 x 4.6 mm, 5 µm), provides the necessary efficiency and resolution.[5][6]
-
Mobile Phase: A simple isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), is sufficient.[5] Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and UV transparency (though the latter is not critical for RID). The isocratic nature of the elution is a crucial choice; RID is highly sensitive to changes in mobile phase composition, making it incompatible with gradient elution.[7]
-
Temperature Control: Maintaining a stable column temperature (e.g., 50°C) is critical for RID analysis.[5][6] The refractive index is temperature-dependent, and precise temperature control of both the column and the detector cell is required for a stable baseline and reproducible results.
Experimental Workflow: HPLC-RID Quantification
Caption: Experimental workflow for this compound quantification by HPLC-RID.
Alternative Analytical Approaches
While HPLC-RID is robust, it has limitations, primarily its lower sensitivity compared to other detectors and its incompatibility with gradient elution.[4] When higher sensitivity is required or complex mixtures demand gradient separation, other methods must be considered.
HPLC with Derivatization and UV or Mass Spectrometry (MS) Detection
To overcome the lack of a chromophore, this compound can be chemically modified through derivatization to attach a UV-absorbing or ionizable moiety.[2] This pre-column reaction creates a derivative that can be readily detected by UV or MS detectors with high sensitivity.
-
Common Derivatizing Agent: Phenyl isocyanate (PIC) is an effective agent that reacts with the hydroxyl group of this compound to form a phenyl carbamate derivative.[8][9] This derivative possesses a strong chromophore, allowing for sensitive UV detection, and also ionizes efficiently for LC-MS/MS analysis.
-
Advantages: This approach significantly increases sensitivity, with Limits of Detection (LOD) reported in the low µg/L (ppb) range.[8][9] It also allows for the use of powerful gradient elution methods for separating complex mixtures and is compatible with highly specific and sensitive MS/MS detection.[10]
-
Disadvantages: Derivatization adds complexity and potential sources of error to the sample preparation process. The reaction must be consistent and complete, and any excess reagent must be removed or chromatographically separated to avoid interference.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)
Gas chromatography is a powerful orthogonal technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[11][12]
-
GC-FID: Flame Ionization Detection is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range. It is a robust and cost-effective choice for quantifying this compound.
-
GC-MS: Mass Spectrometry provides high specificity and structural information, making it the gold standard for identification and confirmation.[10][13]
-
Considerations: While this compound is volatile enough for direct GC analysis, long-chain fatty alcohols often benefit from derivatization (e.g., silylation with BSTFA) to increase their volatility and improve peak shape.[11][12]
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-RID | HPLC-Derivatization-UV/MS | GC-FID/MS |
| Principle | Measures change in refractive index of the mobile phase.[2] | Chemical modification to add a detectable moiety.[8] | Separation in the gas phase based on boiling point and polarity.[11] |
| Specificity | Low; based on retention time only. | Moderate (UV) to High (MS).[8] | Moderate (FID) to High (MS).[10] |
| Sensitivity (LOQ) | Low (µg/mL range).[6] | Very High (ng/mL to pg/mL range).[8][9] | High (ng/mL range).[10] |
| Gradient Compatible | No.[7] | Yes. | Yes (temperature programming). |
| Sample Prep | Simple: dissolve and filter. | Complex: requires chemical reaction and potential cleanup.[2] | Simple to Moderate: may require derivatization.[11] |
| Best For | Routine QC, high concentration assays, purity checks. | Trace-level quantification, complex matrices, impurity profiling. | Orthogonal validation, volatile impurity analysis. |
Method Validation: Ensuring Trustworthy Data
A described protocol is only trustworthy if it is validated to be fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[14]
Key Validation Parameters for this compound Quantification
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-RID, this is demonstrated by showing that matrix components do not co-elute with the this compound peak.[14]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (R²) of >0.999 is typically required.[5][15]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.[14]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with results expressed as Relative Standard Deviation (%RSD).[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage.[16]
Detailed Experimental Protocol: HPLC-RID for this compound
This protocol describes a validated method for the quantification of this compound in a simple mixture.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Milli-Q or HPLC-grade water
-
0.45 µm PTFE syringe filters
2. Instrumentation and Conditions
-
HPLC System: Agilent 1100/1200, Waters Alliance, or equivalent, equipped with a degasser, isocratic pump, autosampler, column oven, and refractive index detector.
-
Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[5]
-
Mobile Phase: Acetonitrile:Water (70:70 v/v).[5]
-
Injection Volume: 20 µL.
-
RID Temperature: 50°C.
-
Run Time: Approximately 10 minutes (ensure this compound is fully eluted).
3. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare at least five calibration standards covering the expected sample concentration range (e.g., 50, 100, 250, 500, 750 µg/mL).
4. Sample Preparation
-
Accurately weigh a quantity of the sample mixture expected to contain ~2.5 mg of this compound into a 10 mL volumetric flask.
-
Add ~7 mL of mobile phase, sonicate for 5 minutes to dissolve, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. System Suitability Test (SST)
-
Before sample analysis, inject the mid-level calibration standard (e.g., 250 µg/mL) six times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%[16]
-
6. Analysis Sequence
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a mid-level calibration standard every 10-15 sample injections to verify system stability.
7. Data Analysis
-
Integrate the peak area for this compound in all chromatograms.
-
Generate a linear regression calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final amount of this compound in the original mixture, accounting for the initial sample weight and dilution factors.
Conclusion and Recommendations
The quantification of this compound requires careful consideration of its non-chromophoric nature.
-
For routine quality control and assays where concentrations are relatively high, HPLC-RID is the method of choice. It is robust, reliable, and avoids the complexities of derivatization. Its primary limitation is the inability to use gradient elution, which may be problematic for highly complex sample matrices.
-
For trace-level analysis , such as in impurity testing, leachables and extractables studies, or bioanalysis, a derivatization approach coupled with HPLC-UV or LC-MS/MS is superior.[8] The significant increase in sensitivity justifies the more complex sample preparation workflow.
-
Gas Chromatography (GC-FID or GC-MS) serves as an excellent orthogonal method for validation and cross-comparison, ensuring the highest level of confidence in the analytical results.[10][11]
Ultimately, the selection of the optimal analytical method is a balance between the required performance characteristics—sensitivity, selectivity, and accuracy—and practical considerations like sample throughput, method complexity, and available instrumentation. A thorough validation, grounded in ICH principles, is essential to demonstrate that the chosen method is fit for its intended purpose, ensuring data integrity for researchers, scientists, and drug development professionals.[14][17]
References
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Wiley Analytical Science. No chromophore - no problem?. (2021-05-10). Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. (2018-10-03). Available from: [Link]
-
Shinde, V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020-10-24). Available from: [Link]
-
ACS Publications. Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. (2020-06-23). Available from: [Link]
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Royal Society of Chemistry. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. (2008-10-16). Available from: [Link]
-
PubMed. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material. (2020-07). Available from: [Link]
-
Restek. Dodecanol. Available from: [Link]
-
PubMed Central. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). (2017-09-09). Available from: [Link]
-
ResearchGate. Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Available from: [Link]
-
PubMed Central. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023-05-12). Available from: [Link]
-
Semantic Scholar. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Available from: [Link]
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Royal Society of Chemistry Publishing. Analytical Methods. Available from: [Link]
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ResearchGate. HPLC-UV chromatograms of antioxidants at the concentration levels of 50.... Available from: [Link]
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National Institute of Standards and Technology. This compound - the NIST WebBook. Available from: [Link]
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Bentham Science Publisher. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023-10-10). Available from: [Link]
-
National Institutes of Health. This compound | C12H26O | CID 8193 - PubChem. Available from: [Link]
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ResearchGate. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023-05-12). Available from: [Link]
-
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A Comparative Guide to 1-Dodecanol and 1-Decanol as Surfactant Precursors
In the vast landscape of chemical intermediates, fatty alcohols stand out for their versatility, particularly as precursors to high-performance surfactants. Among them, 1-Dodecanol (C12) and 1-Decanol (C10) are two of the most utilized straight-chain alcohols, forming the backbone of countless formulations in the pharmaceutical, cosmetic, and industrial sectors. While separated by only two carbons in their alkyl chains, their performance characteristics as surface-active agents exhibit significant, predictable differences.
This guide provides a detailed comparative analysis of this compound and 1-Decanol, moving beyond simple specification sheets to explore the causal relationships between their molecular structures and surfactant properties. We will delve into their key performance metrics, provide robust experimental protocols for their evaluation, and offer insights into their respective applications.
Molecular Structure and Physicochemical Properties
At their core, this compound and 1-Decanol are amphiphilic molecules, each possessing a hydrophilic hydroxyl (-OH) head group and a lipophilic alkyl (hydrocarbon) tail. The primary distinction lies in the length of this tail: 1-Decanol features a 10-carbon chain, while this compound has a 12-carbon chain. This seemingly minor difference in molecular architecture is the principal driver of their varied physicochemical behaviors.
Both are colorless, viscous liquids or solids at room temperature with characteristic fatty odors.[1][2][3] Their utility as direct surfactants in aqueous systems is limited by their very low water solubility; however, their surface activity is pronounced, and they are critical intermediates in the synthesis of widely used surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).[2]
The table below summarizes their fundamental properties.
| Property | This compound (Lauryl Alcohol) | 1-Decanol (Decyl Alcohol) | Causality & Significance |
| Chemical Formula | C₁₂H₂₆O[4][5] | C₁₀H₂₂O[6] | The additional C₂H₄ unit in this compound increases its molar mass and hydrophobicity. |
| Molar Mass | 186.34 g/mol [4][7] | 158.28 g/mol [6] | A higher molar mass impacts formulation calculations on a weight/mole basis. |
| Appearance | Colorless solid[2] | Colorless viscous liquid[6] | Affects handling and storage; this compound may require heating to be used as a liquid. |
| Melting Point | ~24 °C[2][4] | ~6.4 °C[6] | The longer, more ordered alkyl chain of this compound leads to stronger van der Waals forces and a higher melting point. |
| Boiling Point | ~259 °C[2][4] | ~233 °C[6] | Increased molecular weight and van der Waals forces in this compound result in a higher boiling point. |
| Water Solubility | ~4 mg/L (Insoluble)[2] | ~37 mg/L (Insoluble)[6] | The longer hydrophobic chain of this compound makes it significantly less soluble in water than 1-Decanol. |
| Log P (Octanol/Water) | ~5.4[8] | ~4.57[6] | A higher Log P value indicates greater lipophilicity/hydrophobicity. This compound partitions more readily into oily phases. |
Core Surfactant Performance Metrics
The efficacy of a surfactant is primarily judged by its ability to reduce surface tension and its efficiency in forming micelles. These properties are quantified by the surface tension at the Critical Micelle Concentration (CMC) and the CMC value itself.
The Role of Hydrophobicity
The driving force for surfactant behavior is the "hydrophobic effect." In an aqueous environment, the hydrocarbon tails disrupt the highly ordered hydrogen-bonding network of water molecules, which is an energetically unfavorable state. To minimize this disruption, the surfactant molecules preferentially adsorb at interfaces (like air-water or oil-water) or, above a certain concentration, self-assemble into structures called micelles, where the hydrophobic tails are shielded from the water.[9][10][11]
Because this compound possesses a longer and therefore more hydrophobic alkyl chain than 1-Decanol, it has a stronger energetic incentive to escape the aqueous phase. This leads to two key performance differences:
-
Higher Surface Activity: It is more effective at populating the surface, leading to a greater reduction in surface tension.
-
Lower Critical Micelle Concentration (CMC): It requires a lower concentration in the bulk solution before micelle formation becomes energetically favorable.[9]
| Surfactant Parameter | This compound (C12) | 1-Decanol (C10) | Significance for Researchers |
| Critical Micelle Conc. (CMC) | Lower | Higher | A lower CMC indicates greater efficiency; less material is needed to achieve the maximum surfactant effect, which is both cost-effective and can be crucial in sensitive formulations. |
| Surface Tension at CMC (γCMC) | Lower | Higher | A lower γCMC signifies greater effectiveness in reducing surface tension, leading to better wetting, emulsifying, and foaming properties. 1-Decanol has an interfacial tension against water of 8.97 mN/m.[6] |
| HLB Value (Calculated) | ~5.1 | ~6.1 | The Hydrophilic-Lipophilic Balance (HLB) predicts surfactant behavior. Values in this range suggest suitability as Water-in-Oil (W/O) emulsifiers or co-surfactants. The longer alkyl chain of this compound results in a lower, more lipophilic HLB value. |
Note: Experimental CMC and γCMC values for pure long-chain alcohols in water are challenging to determine precisely due to extremely low solubility. The values are often measured for their more soluble derivatives (e.g., alcohol ethoxylates or sulfates) or in mixed solvent systems. The qualitative relationship (C12 < C10) is a fundamental principle of surfactant science.
Calculating Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale used to predict the behavior of a surfactant.[12][13] For fatty alcohols and their derivatives, the Griffin's method is often applied. A simplified formula for fatty acid esters of polyols is HLB = 20 * (1 - S/A), where S is the saponification value and A is the acid number of the fatty acid.[14] Another common method is HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[15]
For a simple alcohol, the hydrophilic portion is the -OH group (Mh ≈ 17 g/mol ).
-
This compound (M ≈ 186.34 g/mol ): HLB ≈ 20 * (17 / 186.34) ≈ 1.8 (This formula often underestimates for alcohols. A more practical group contribution method gives a higher value). Using the Davies method, which assigns group numbers: HLB = 7 + Σ(hydrophilic groups) - 0.475 * n, where 'n' is the number of CH₂/CH₃ groups. For this compound: HLB = 7 + 1.9 (-OH group) - 0.475 * 12 ≈ 3.2 .
-
1-Decanol (M ≈ 158.28 g/mol ): Using the Davies method: HLB = 7 + 1.9 - 0.475 * 10 ≈ 4.15 .
These calculated values are approximations but correctly demonstrate that the increased hydrophobic character of this compound results in a lower HLB value, indicating greater lipophilicity.
Experimental Protocols for Surfactant Characterization
To obtain definitive, comparative data for these alcohols or their derivatives, rigorous experimental work is essential. The following protocols outline standard methodologies.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
This method is the gold standard for determining CMC as it directly measures the change in surface tension as a function of concentration.[11] The CMC is identified as the point on a plot of surface tension vs. log of concentration where the surface tension ceases to decrease significantly.[10][16]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fatty alcohol (e.g., this compound) in a suitable co-solvent like ethanol to ensure complete dissolution. The final concentration of the co-solvent in the working solutions should be kept constant and minimal.
-
Serial Dilutions: Prepare a series of aqueous dilutions from the stock solution. The concentration range should span the expected CMC. For C10-C12 alcohols, this will be in the millimolar range or lower.
-
Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy Plate or Du Noüy Ring method. Ensure the probe is meticulously cleaned (e.g., flamed for a platinum plate) before each measurement to prevent contamination.
-
Measurement:
-
Calibrate the instrument with deionized water of known surface tension (approx. 72.8 mN/m at 20°C).
-
Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination.
-
Allow each solution to equilibrate for a set period before recording the measurement, as surfactant molecules require time to adsorb to the newly formed interface.
-
-
Data Analysis:
-
Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will typically show two linear regions. The intersection of the regression lines for these two regions corresponds to the CMC. The surface tension value at this point is the γCMC.
-
Diagram: Workflow for CMC Determination
Caption: Workflow for determining CMC and γCMC using surface tensiometry.
Protocol 2: Comparative Emulsion Stability Test
This practical test provides a visual and qualitative comparison of the emulsifying capabilities of this compound and 1-Decanol, likely acting as co-emulsifiers with another primary surfactant.
Methodology:
-
Phase Preparation:
-
Oil Phase: Prepare two identical oil phases. For example, 20 mL of a non-polar oil like mineral oil. To one, add a specific concentration (e.g., 1% w/v) of this compound. To the other, add 1% (w/v) of 1-Decanol.
-
Aqueous Phase: Prepare an aqueous phase, for example, 80 mL of deionized water containing a low concentration of a primary emulsifier (e.g., 0.1% Tween 80).
-
-
Emulsification:
-
Combine the oil and aqueous phases for each sample in separate, identical containers (e.g., 100 mL graduated cylinders).
-
Homogenize both mixtures under identical conditions (e.g., using a high-shear mixer for 2 minutes at a fixed RPM). This step is critical for ensuring the initial droplet size distribution is comparable.
-
-
Observation and Analysis:
-
Immediately after homogenization, record the initial volume of the emulsion.
-
Allow the samples to stand undisturbed at a constant temperature.
-
At regular time intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), measure and record the volume of any separated water or oil ("creaming" or "coalescence").
-
-
Interpretation: The emulsion that shows a slower rate of phase separation is considered more stable. The alcohol that contributes to this greater stability is the more effective co-emulsifier under these conditions. It is expected that the more lipophilic this compound will provide better stability for water-in-oil (W/O) emulsions, while 1-Decanol might be slightly more favorable in certain oil-in-water (O/W) systems.
Applications and Formulation Insights
While both alcohols are versatile, their optimal applications are guided by their properties.
1-Decanol (C10):
-
Surfactant & Detergent Intermediate: A key raw material for producing non-ionic surfactants and plasticizers.
-
Cosmetics & Personal Care: Functions as an emollient, co-emulsifier, and viscosity controller in creams and lotions, providing a lighter skin feel than its C12 counterpart.[17]
-
Flavors & Fragrances: Used as a raw material for fragrance esters and as a mild floral note itself.[3]
This compound (C12):
-
Primary Surfactant Feedstock: The principal precursor for sodium dodecyl sulfate (SDS), a ubiquitous anionic surfactant in cleaning products and laboratory reagents.[2]
-
Cosmetics & Personal Care: Valued as an emollient and foam booster. Its higher viscosity and substantivity make it suitable for richer creams and hair care formulations.
-
Lubricants & Plasticizers: Used as an additive in lubricants and as an intermediate for plasticizers that impart flexibility to polymers.
Diagram: Chain Length and Surfactant Property Relationship
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A Comparative Analysis of 1-Dodecanol and 1-Tetradecanol as Skin Permeation Enhancers: Efficacy, Mechanism, and Safety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transdermal drug delivery, the selection of an appropriate permeation enhancer is a critical determinant of therapeutic success. Among the various classes of chemical enhancers, saturated fatty alcohols are well-regarded for their efficacy. This guide provides a detailed comparative analysis of two prominent members of this class: 1-dodecanol (lauryl alcohol) and 1-tetradecanol (myristyl alcohol). We will delve into their mechanisms of action, comparative performance based on experimental data, and crucial safety considerations to empower researchers in making informed formulation decisions.
The Fundamental Barrier: The Stratrum Corneum
The outermost layer of the skin, the stratum corneum (SC), presents the most significant obstacle to the passive diffusion of therapeutic agents.[1][2][3] Its unique "brick and mortar" structure, consisting of keratin-filled corneocytes (bricks) embedded in a highly organized intercellular lipid matrix (mortar), effectively limits the passage of most molecules.[4] Chemical permeation enhancers are compounds that reversibly disrupt this organized structure, thereby increasing the skin's permeability to a co-administered drug.[2][5]
Mechanism of Action: How Fatty Alcohols Enhance Permeation
Saturated fatty alcohols, including this compound and 1-tetradecanol, primarily exert their permeation-enhancing effects by interacting with and disrupting the highly ordered lipid bilayers of the stratum corneum.[4] This mechanism involves several key processes:
-
Lipid Fluidization: The long alkyl chains of the fatty alcohols insert themselves between the acyl chains of the intercellular lipids (ceramides, cholesterol, and free fatty acids). This insertion disrupts the tight packing and ordered arrangement of the lipids, leading to an increase in their fluidity.[6]
-
Creation of Diffusion Pathways: The disruption of the lipid matrix creates less tortuous and more permeable pathways for drug molecules to navigate through the stratum corneum.[2]
-
Enhanced Drug Partitioning: By altering the physicochemical properties of the stratum corneum, these enhancers can improve the partitioning of a drug from the formulation into the skin.[7]
The efficacy of a fatty alcohol as a permeation enhancer is often dependent on its carbon chain length. This relationship, however, is not always linear and can be influenced by the physicochemical properties of the drug being delivered.
Mechanism of fatty alcohol permeation enhancement.
Performance Comparison: this compound vs. 1-Tetradecanol
Experimental evidence is crucial for selecting the optimal enhancer. A key study by Kanikkannan and Singh (2002) systematically evaluated the permeation enhancement effect and skin irritation of a series of saturated fatty alcohols, including this compound and 1-tetradecanol, using melatonin as a model drug.[8]
The results demonstrate a clear dependence of permeation enhancement on the carbon chain length of the fatty alcohol.
| Enhancer (5% w/v) | Carbon Chain Length | Steady-State Flux (Jss) of Melatonin (µg/cm²/h) | Enhancement Ratio* |
| Control (Vehicle) | N/A | 0.8 ± 0.1 | 1.0 |
| This compound | 12 | 11.2 ± 1.5 | 14.0 |
| 1-Tetradecanol | 14 | 3.9 ± 0.6 | 4.9 |
| Enhancement Ratio = Jss with enhancer / Jss of control | |||
| (Data synthesized from Kanikkannan and Singh, 2002)[8] |
From this data, it is evident that This compound exhibits a significantly higher permeation enhancement effect for melatonin compared to 1-tetradecanol . The study found that lauryl alcohol (this compound) produced a greater flux of melatonin across hairless rat skin than myristyl alcohol (1-tetradecanol).[8]
Safety and Irritation Profile: A Critical Consideration
While efficacy is paramount, the potential for skin irritation is a major limiting factor for the use of permeation enhancers.[4] The same study that demonstrated the superior efficacy of this compound also investigated the skin irritation potential of these fatty alcohols by measuring transepidermal water loss (TEWL) and skin blood flow.
| Enhancer (5% w/v) | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Blood Flow (Arbitrary Units) | Visual Erythema Score |
| Control (Vehicle) | 8.5 ± 1.2 | 35 ± 5 | 0.5 |
| This compound | 25.6 ± 3.1 | 115 ± 12 | 2.8 |
| 1-Tetradecanol | 28.9 ± 3.5 | 125 ± 15 | 3.2 |
| (Data synthesized from Kanikkannan and Singh, 2002)[8] |
Interestingly, while this compound was a more effective permeation enhancer, 1-tetradecanol was found to cause greater skin irritation .[8][9] Both fatty alcohols significantly increased TEWL and skin blood flow compared to the vehicle, indicating a disruption of the skin barrier function and an inflammatory response.[8] Reports also indicate that repeated exposure to this compound can cause extreme skin irritation.[10]
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To empirically determine the optimal enhancer for a specific drug candidate, a well-controlled in vitro permeation study is essential. The Franz diffusion cell is the most widely used apparatus for this purpose.[11][12][13]
Workflow for an in vitro skin permeation study.
Step-by-Step Methodology
-
Skin Membrane Preparation:
-
Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine, or rodent).
-
Carefully remove any subcutaneous fat and connective tissue.
-
The skin can be used as a full-thickness membrane or prepared as an epidermal sheet by heat separation (e.g., immersion in water at 60°C for 60 seconds).[11]
-
Cut the prepared skin membrane into sections of appropriate size to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Thoroughly clean all components of the Franz diffusion cells.[11]
-
Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and a small magnetic stir bar. Ensure the medium is de-gassed to prevent bubble formation.
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.
-
Securely clamp the donor chamber on top of the skin membrane.
-
-
Equilibration:
-
Place the assembled Franz cells in a temperature-controlled water bath or heating block to maintain the skin surface temperature at approximately 32°C or the receptor fluid at 37°C.[12]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Accurately apply a known quantity of the test formulation (containing the drug and either this compound, 1-tetradecanol, or a control vehicle) to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a precise aliquot of the receptor medium from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[11]
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.
-
Conclusion and Recommendations
The choice between this compound and 1-tetradecanol as a skin permeation enhancer is a trade-off between efficacy and potential for irritation.
-
This compound demonstrates superior permeation enhancement for certain drugs, making it a potent candidate for formulations where maximizing flux is the primary objective.
-
1-Tetradecanol , while a less effective enhancer than this compound, may be considered in situations where minimizing skin irritation is a critical concern, although it still presents a significant irritation potential compared to a control vehicle.
Ultimately, the optimal choice depends on the specific drug molecule, the desired delivery profile, and the acceptable level of skin irritation for the intended therapeutic application. It is imperative for researchers to conduct their own comparative in vitro permeation and irritation studies with their specific drug and formulation to make a data-driven decision.
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Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Retrieved from [Link]
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Donnelly, R. F., & Morrow, D. I. (2014). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. Pharmaceutical Technology, 38(6). Retrieved from [Link]
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Pather, S. I., & Singh, S. (2021). Skin permeation enhancement effect and skin irritation of fatty alcohols. ResearchGate. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1-TETRADECANOL (MYRISTIC ALCOHOL). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Tetradecanol. PubChem. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 1-Dodecanol as a Phase Change Material
Foreword: The Critical Role of Empirical Validation in PCM Selection
In the realm of thermal energy storage, the selection of a phase change material (PCM) is a pivotal decision, profoundly influencing the efficiency, reliability, and longevity of the entire system. While theoretical properties offer a preliminary screening, it is the rigorous, empirical validation of a PCM's performance that provides the actionable intelligence required by researchers, scientists, and drug development professionals. This guide is structured to provide an in-depth, technically-grounded comparison of 1-dodecanol's performance as a PCM against viable alternatives. The methodologies and data presented herein are designed to be self-validating, reflecting a commitment to scientific integrity and field-proven insights.
This compound: A Promising Organic PCM
This compound, a fatty alcohol, has emerged as a compelling candidate for thermal energy storage applications, particularly in the low-to-mid temperature range. Its appeal lies in a combination of favorable thermophysical properties, including a melting point suitable for applications such as building temperature regulation and the thermal management of sensitive biological materials. However, a comprehensive understanding of its performance necessitates a direct and objective comparison with other established PCMs.
The Contenders: A Comparative Landscape
To provide a robust evaluation of this compound, we have selected three representative PCMs from different chemical classes, all with melting points in a comparable range:
-
Eicosane (C20H42): A paraffin hydrocarbon, representing the class of saturated alkanes.
-
Undecanoic Acid (C11H22O2): A fatty acid, offering a comparison within the broader category of organic PCMs.
-
Sodium Sulfate Decahydrate (Na2SO4·10H2O): An inorganic salt hydrate, providing a contrast to the organic candidates.
Data-Driven Comparison of Thermophysical Properties
The following table summarizes the key thermophysical properties of this compound and the selected alternatives. This quantitative data forms the basis of our comparative analysis.
| Property | This compound | Eicosane | Undecanoic Acid | Sodium Sulfate Decahydrate |
| Melting Point (°C) | ~24 | ~36.7 | ~29 | ~32.4 |
| Latent Heat of Fusion (J/g) | ~200 | ~247 | ~188 | >200[1] |
| Thermal Conductivity (W/m·K) | ~0.15 | ~0.25 | ~0.15 | ~0.5 |
| Specific Heat Capacity (J/g·K) | ~2.36 | ~2.2 | ~2.2 | ~1.9 |
| Subcooling (°C) | Low | Negligible[2] | Low | High (can be >15)[1][3] |
In-Depth Analysis of Performance Metrics
Melting Point and Latent Heat of Fusion
The melting point of this compound, around 24°C, is highly suitable for applications requiring thermal regulation near ambient temperatures. Its latent heat of fusion is comparable to that of other organic PCMs, indicating a substantial capacity for energy storage. Eicosane offers a higher latent heat, making it an attractive option where maximizing energy density is the primary concern.[2] Undecanoic acid's lower latent heat is a notable disadvantage in this comparison. Sodium sulfate decahydrate boasts a high latent heat of fusion, a key advantage of many inorganic salt hydrates.[1]
Thermal Conductivity
A significant challenge for many organic PCMs is their low thermal conductivity, which can limit the rate of heat transfer during charging and discharging cycles. This compound and undecanoic acid share this characteristic. Eicosane exhibits a slightly higher thermal conductivity, while sodium sulfate decahydrate has a significantly higher value, facilitating more rapid thermal response.
Specific Heat Capacity
The specific heat capacity of all the compared materials is in a similar range, indicating a comparable ability to store sensible heat.
The Challenge of Subcooling
Subcooling, the phenomenon where a material cools below its freezing point without solidifying, is a critical performance parameter.[4][5] Organic PCMs like this compound, eicosane, and undecanoic acid generally exhibit low to negligible subcooling, which is a significant advantage for reliable and predictable thermal cycling.[2] In stark contrast, sodium sulfate decahydrate is prone to a high degree of subcooling, which can severely hinder the release of its stored latent heat and is a major drawback for its practical application.[1][3]
Long-Term Thermal Cycling Stability
The ability of a PCM to maintain its thermophysical properties over thousands of melting and freezing cycles is paramount for long-term applications.
-
Paraffins (Eicosane): Paraffins are generally known for their excellent thermal and chemical stability over a large number of cycles.
-
Fatty Acids (Undecanoic Acid): Fatty acids also demonstrate good thermal reliability.
-
Hydrated Salts (Sodium Sulfate Decahydrate): Besides subcooling, hydrated salts like sodium sulfate decahydrate can suffer from phase segregation and incongruent melting over repeated cycles, leading to a degradation of their thermal energy storage capacity.
Experimental Validation Protocols: A Scientist's Approach
To ensure the trustworthiness of our findings, we adhere to standardized and rigorous experimental protocols for the characterization of PCMs.
Differential Scanning Calorimetry (DSC) for Phase Change Characterization
Objective: To accurately determine the melting point, latent heat of fusion, and specific heat capacity of the PCM.
Underlying Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the quantification of endothermic (melting) and exothermic (crystallization) processes.
Protocol (based on ASTM D3418):
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) of the PCM is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above the melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) through the crystallization transition.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting peak.
-
The latent heat of fusion is calculated by integrating the area under the melting peak.
-
The specific heat capacity can be determined from the heat flow signal in the regions outside of the phase transition.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of PCMs.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and decomposition temperature of the PCM.
Underlying Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition or volatilization.
Protocol (based on ISO 11358): [1][7]
-
Sample Preparation: A small, accurately weighed sample (10-20 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above its expected decomposition point.
-
Data Analysis: The temperature at which significant mass loss begins is identified as the onset of decomposition, indicating the upper limit of the material's thermal stability.
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of PCMs.
Thermal Cycling for Long-Term Performance Evaluation
Objective: To assess the change in thermophysical properties of the PCM after a large number of melting and freezing cycles.
Protocol:
-
Sample Encapsulation: A larger sample of the PCM is sealed in a container that is compatible with the material.
-
Cycling Setup: The encapsulated sample is placed in a thermal cycler or an environmental chamber capable of repeatedly cycling the temperature above and below the PCM's melting point.
-
Cycling Parameters: The sample is subjected to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles) with controlled heating and cooling rates.
-
Post-Cycling Analysis: After the completion of the thermal cycles, the thermophysical properties of the aged PCM are re-characterized using DSC and TGA, following the protocols described above.
-
Performance Evaluation: The changes in melting point, latent heat of fusion, and decomposition temperature are quantified to evaluate the long-term stability of the PCM.
Conclusion: A Qualified Endorsement of this compound
Based on the comprehensive analysis of its thermophysical properties and a comparison with relevant alternatives, this compound presents a strong profile as a phase change material for applications requiring thermal management around 24°C. Its key advantages include a suitable melting point, high latent heat of fusion, and low subcooling. While its thermal conductivity is a limitation shared with other organic PCMs, this can often be addressed through system-level design and the incorporation of thermally conductive fillers.
The primary area requiring further investigation is its long-term thermal cycling stability. While initial data from eutectic mixtures is promising, dedicated studies on pure this compound over thousands of cycles are needed to fully validate its longevity for demanding applications.
For researchers, scientists, and drug development professionals, this compound warrants serious consideration as a PCM. However, as with any material selection, the specific requirements of the application must be carefully weighed against the empirically validated performance characteristics of the material. This guide provides a robust framework for making such an informed decision.
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Rajiv Gandhi Institute of Petroleum Technology. SODIUM SULFATE BASED PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE APPLICATION. [Online] Available at: [Link]
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ResearchGate. Effect of nano powder addition on the subcooling and phase stratification of sodium sulfate decahydrate. [Online] Available at: [Link]
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A Comparative Guide for Formulators: 1-Dodecanol vs. Lauryl Glucoside in Cosmetic Applications
This guide provides an in-depth, objective comparison of 1-Dodecanol and lauryl glucoside, two functionally distinct but equally important ingredients in modern cosmetic science. Moving beyond a simple list of properties, we will explore the causal relationships between their molecular structures and their performance in formulations. This analysis is designed for researchers, scientists, and product development professionals, offering field-proven insights and self-validating experimental protocols to guide ingredient selection and optimization.
Introduction: Understanding the Molecular Architecture and Roles
At the heart of any cosmetic formulation lies a carefully balanced interplay of ingredients, each selected for its specific contribution to performance, stability, and aesthetics. This compound, a fatty alcohol, and lauryl glucoside, a non-ionic surfactant, are staples in the formulator's toolkit. While both share a 12-carbon "lauryl" alkyl chain, their distinct hydrophilic heads dictate their vastly different functions.
-
This compound (Lauryl Alcohol): A linear, saturated 12-carbon fatty alcohol.[1][2] Its functionality is primarily driven by the single hydroxyl (-OH) group, which imparts a weak polarity. It is predominantly used as an emollient, emulsion stabilizer, co-emulsifier, and viscosity modifier in creams and lotions.[1][3][4]
-
Lauryl Glucoside: An alkyl polyglucoside (APG) synthesized from the reaction of lauryl alcohol and glucose.[5][6] Its large, polar glucose head makes it a highly effective non-ionic surfactant. It is prized for its mildness, excellent foaming properties, and cleansing capabilities, making it a preferred choice for facial cleansers, shampoos, and baby products.[5][6][7]
Caption: Chemical structures of this compound and Lauryl Glucoside.
Physicochemical Properties: A Foundation for Formulation
The performance of these ingredients is a direct consequence of their physical and chemical properties. Understanding these differences is critical for predicting their behavior in a complex cosmetic matrix.
| Property | This compound | Lauryl Glucoside | Implication in Formulation |
| INCI Name | Dodecanol | Lauryl Glucoside | Universal nomenclature for ingredient lists. |
| Chemical Class | Fatty Alcohol | Non-ionic Surfactant (Alkyl Polyglucoside) | Defines primary function: this compound modifies texture and stability; Lauryl Glucoside cleanses and foams. |
| Molecular Formula | C₁₂H₂₆O[1] | C₁₈H₃₆O₆[6] | The larger, oxygen-rich formula of lauryl glucoside reflects its bulky, hydrophilic glucose head. |
| Molecular Weight | 186.34 g/mol [1] | ~348.5 g/mol [6] | The higher molecular weight of lauryl glucoside contributes to its lower potential for skin penetration. |
| Appearance | Colorless liquid or white waxy solid[2][8][9] | Clear to slightly turbid, viscous liquid or paste | This compound requires heating above its melting point (~24°C) for incorporation.[1] Lauryl glucoside may gel at cooler temperatures.[5] |
| Solubility | Insoluble in water; soluble in ethanol and oils[9][10] | Soluble in water | Dictates its use: this compound resides in the oil phase of emulsions, while lauryl glucoside is used in aqueous systems. |
| Origin | Derived from coconut or palm kernel oil; can also be produced synthetically.[1] | Derived from renewable resources (glucose from corn/sugar and fatty alcohol from coconut/palm oil).[5][6] | Lauryl glucoside is often favored in "natural" or "green" formulations due to its plant-based origin and biodegradability.[11] |
Comparative Performance Evaluation: Experimental Protocols
To objectively compare these ingredients, we must move from theoretical properties to empirical data. The following protocols are designed as self-validating systems to assess key performance attributes relevant to cosmetic formulations.
A. Emulsion Stability Assessment
Causality: Emulsion stability is governed by the reduction of interfacial tension and the formation of a resilient barrier around dispersed droplets. Lauryl glucoside can act as a primary emulsifier, while this compound functions as a co-emulsifier, strengthening the interfacial film and adding viscosity to the continuous phase. This experiment compares a simple emulsion stabilized by lauryl glucoside against one stabilized by a traditional emulsifier with and without this compound.
Protocol: Accelerated Thermal Stress Test
-
Formulation Preparation: Prepare three oil-in-water (O/W) emulsions:
-
Formula A (Control): 15% Caprylic/Capric Triglyceride, 3% Glyceryl Stearate (primary emulsifier), Water q.s. 100%.
-
Formula B (this compound): 15% Caprylic/Capric Triglyceride, 3% Glyceryl Stearate, 2% this compound , Water q.s. 100%.
-
Formula C (Lauryl Glucoside): 15% Caprylic/Capric Triglyceride, 4% Lauryl Glucoside (as primary emulsifier), Water q.s. 100%.
-
-
Methodology:
-
Heat the oil and water phases separately to 75°C.
-
Add the oil phase to the water phase under high-shear homogenization for 5 minutes.
-
Cool while stirring gently.
-
-
Accelerated Aging:
-
Place samples of each formula in a stability oven.
-
Subject them to three cycles of 24 hours at 45°C followed by 24 hours at 4°C.
-
-
Evaluation:
-
Macroscopic: Visually inspect for phase separation, creaming, or changes in texture after each cycle.
-
Microscopic: Use an optical microscope to observe the oil droplet size and distribution before and after the stress test. A significant increase in average droplet size indicates coalescence and instability.
-
Caption: Workflow for emulsion stability testing.
B. Foaming and Cleansing Performance
Causality: Foaming is a primary function of surfactants like lauryl glucoside, which arrange at the air-water interface to reduce surface tension and create stable bubbles.[6][12] this compound, as a fatty alcohol, is not a foaming agent and can act as a foam depressant in some systems.
Protocol: Standardized Foam Test (Ross-Miles Method)
-
Solution Preparation:
-
Prepare a 1% aqueous solution of lauryl glucoside.
-
Prepare a 1% aqueous dispersion of this compound (note: this will not be a true solution and serves as a negative control to demonstrate its lack of surfactant properties).
-
-
Methodology:
-
Utilize a Ross-Miles foam column, which consists of a jacketed glass tube with a reservoir and a pipette at the top.
-
Pour 200 mL of the test solution into the reservoir.
-
Allow 50 mL of the solution to fall from the pipette into the main column, generating foam.
-
-
Evaluation:
-
Immediately measure the initial height of the foam generated (in mm).
-
Measure the foam height again after 5 minutes.
-
Data Interpretation: A high initial height indicates good foam volume, while a small decrease in height over time indicates good foam stability. Lauryl glucoside is expected to produce significant, stable foam, while this compound will produce negligible foam.
-
C. Skin Mildness Assessment
Causality: Irritation often occurs when ingredients disrupt the stratum corneum, the skin's protective barrier. This disruption can be quantified by measuring the increase in Transepidermal Water Loss (TEWL).[7] Mild surfactants like lauryl glucoside are designed to cleanse effectively without significantly disturbing this barrier.[7] Fatty alcohols like this compound can be irritating at high concentrations.[13][14]
Protocol: In-Vivo Transepidermal Water Loss (TEWL)
-
Test Panel: Select a panel of human volunteers with healthy skin.
-
Methodology:
-
Mark two separate test sites on the volar forearm of each subject.
-
Measure the baseline TEWL at each site using a Tewameter.
-
Apply a 1% aqueous solution of lauryl glucoside to one site and a 4% solution of this compound in petrolatum to the other site for a fixed duration (e.g., 20-minute patch test).
-
Remove the patches and gently rinse the areas.
-
Measure TEWL at 1 hour, 4 hours, and 24 hours post-application.
-
-
Evaluation:
-
Calculate the percentage increase in TEWL from baseline for each ingredient.
-
A significantly lower increase in TEWL for lauryl glucoside would scientifically validate its claim of mildness compared to the potential irritation of this compound at a tested concentration.[13]
-
Caption: Concept of Transepidermal Water Loss (TEWL).
Safety and Environmental Profile
A crucial aspect of ingredient selection is the safety and toxicological profile. Here, lauryl glucoside demonstrates a clear advantage for leave-on and sensitive skin applications.
| Parameter | This compound | Lauryl Glucoside |
| Skin Irritation | Can cause marked skin irritation, especially with repeated contact or at higher concentrations.[13][14] | Considered a very mild surfactant with low to no risk of irritation.[6][15] However, rare cases of allergic contact dermatitis have been reported.[16][17] |
| Eye Irritation | Causes serious eye irritation.[13][18] | Low potential for ocular irritation, making it suitable for facial cleansers and baby shampoos.[7][19] |
| Sensitization | Occasional allergic reactions have been reported but are considered rare.[14] | The Cosmetic Ingredient Review (CIR) Expert Panel concluded it was not a sensitizer in clinical tests.[20][21] |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects.[8][13][18] | Readily biodegradable and considered environmentally friendly.[11][15] |
| Regulatory Status | Permitted for use in cosmetics, often with concentration limits in specific product types. | Considered safe for use in cosmetics when formulated to be non-irritating by the CIR Expert Panel.[20][21] |
Formulation Synergies and Strategic Application
Rather than viewing these ingredients as mutually exclusive, an experienced formulator understands their potential for synergy.
-
Cream Cleansers: A sophisticated cream cleanser can utilize lauryl glucoside as the primary mild cleansing agent, while This compound is incorporated into the oil phase to build viscosity, stabilize the emulsion, and leave a conditioned, emollient feel on the skin after rinsing. Research has shown that fatty alcohols can effectively stabilize emulsions when paired with alkyl polyglucosides.[22]
-
Lotions and Creams: In traditional moisturizers, This compound is the logical choice for its emollient and thickening properties.[3][4] Lauryl glucoside would be inappropriate here as its cleansing and foaming properties are not desired.
-
Shampoos and Body Washes: Lauryl glucoside is the star ingredient, providing gentle cleansing and stable foam.[6][12] It can be combined with other glucosides to enhance foam and skin-conditioning properties.[12] this compound is generally avoided as it does not contribute to cleansing and can weigh down hair.
Conclusion and Recommendations
The choice between this compound and lauryl glucoside is dictated entirely by the intended function of the final product.
-
Choose Lauryl Glucoside for any application where mild cleansing and foaming are the primary objectives. It is the superior choice for facial washes, shampoos, body washes, baby products, and formulations for sensitive skin, supported by its strong safety profile and environmental credentials.[7][15]
-
Choose this compound when the goal is to modify the texture, viscosity, and stability of an emulsion, while providing an emollient skin feel. It is a workhorse ingredient for creams, lotions, and ointments where its contribution to the oil phase is paramount.[1][3]
By understanding the fundamental chemistry and leveraging empirical performance data, formulators can make informed, scientifically-backed decisions, moving beyond simple ingredient substitution to create truly optimized and effective cosmetic products.
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SkinKraft. (2022, April 5). How Does Lauryl Glucoside Benefit Your Skin?[Link]
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MetaPora. (2020, October 10). Lauryl Glucoside - Sounds Like A Harsh Chemical. But Is It?[Link]
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Ataman Kimya. (n.d.). LAURYL GLUCOSIDE. [Link]
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SIDS Initial Assessment Report. (n.d.). This compound CAS N°: 112-53-8. [Link]
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Puracy. (2024, September 17). Lauryl Glucoside. [Link]
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Cosmetics Info. (n.d.). Lauryl Glucoside. [Link]
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DermNet. (n.d.). Contact Allergy to Lauryl Glucoside. [Link]
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Inchem.org. (n.d.). ICSC 1765 - this compound. [Link]
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Ataman Kimya. (n.d.). DODECANOL. [Link]
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Univar Solutions. (n.d.). This compound: The Versatile Fatty Alcohol Powering Industries. [Link]
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Ingredients To Die For. (n.d.). This compound (Lauryl Alcohol C-12) | FCC Aroma/Flavor Compound. [Link]
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MCB Books. (n.d.). Lauryl Glucoside Properties | Uses | Functions in cosmetics. [Link]
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Cosmetics & Toiletries. (2025, November 3). Lauryl Glucoside - Cosmetic Ingredients Guide. [Link]
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Acme-Hardesty. (n.d.). The Science Behind Lauryl Glucoside: Properties and Applications. [Link]
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ChemBK. (n.d.). This compound. [Link]
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I Read Labels For You. (2023, August 28). Glucosides - Safe or Toxic?[Link]
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Cosmetic Ingredient Review. (2011, December 19). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Frontiers in Chemistry. (2023, November 29). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Cosmetics and Personal Care Products. [Link]
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A Comparative Guide to the Analysis of 1-Dodecanol and Fatty Acid Eutectic Mixtures for Pharmaceutical Applications
Introduction: The Promise of Eutectic Systems in Advanced Drug Delivery
In the landscape of pharmaceutical sciences, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) remains a paramount challenge. Eutectic mixtures, defined as intimate blends of two or more components that melt at a single, sharp temperature lower than the melting points of any of the individual constituents, are emerging as a powerful formulation strategy. Specifically, binary systems composed of 1-dodecanol, a 12-carbon fatty alcohol, and various saturated fatty acids are gaining significant attention. These components are biocompatible, biodegradable, and capable of forming low-melting-point eutectics that can act as liquid lipid carriers, solubilizing hydrophobic APIs and facilitating their absorption.[1]
The formation of a eutectic system is not merely a physical mixing but a distinct thermodynamic event, driven by intermolecular interactions such as hydrogen bonding between the hydroxyl group of this compound and the carboxyl group of the fatty acid.[2] This interaction disrupts the crystalline lattice of the individual components, leading to a significant depression in the melting point.[1] For drug development professionals, understanding and precisely characterizing these systems is critical. The eutectic composition and melting temperature dictate the physical state of the formulation at physiological temperatures, directly impacting drug loading, stability, and release kinetics.
This guide provides a comprehensive comparison of eutectic mixtures formed between this compound and several common fatty acids. It offers an in-depth analysis of their thermal properties, supported by experimental data from peer-reviewed literature. Furthermore, it details the essential, self-validating analytical protocols required to robustly characterize these promising drug delivery vehicles, explaining not just the methodology but the scientific rationale behind each step.
Comparative Analysis of this compound–Fatty Acid Eutectic Systems
The choice of fatty acid profoundly influences the properties of the resulting eutectic mixture with this compound. Factors such as the alkyl chain length of the fatty acid directly impact the stoichiometry and melting temperature of the eutectic point. The following table summarizes key experimental data for binary systems of this compound with lauric acid, myristic acid, and palmitic acid, offering a clear comparison for formulation scientists.
Table 1: Experimentally Determined Properties of this compound Eutectic Mixtures
| Fatty Acid Component | Eutectic Composition (wt% Fatty Acid : wt% this compound) | Eutectic Melting Temperature (°C) | Latent Heat of Fusion (ΔHfus) (kJ/kg) | Reference |
| Lauric Acid (C12:0) | 29 : 71 | 17.0 | 175.3 | [3] |
| Myristic Acid (C14:0) | 17 : 83 | 18.43 | 180.8 | [3] |
| Palmitic Acid (C16:0) | 10 : 90 | 20.08 | 191.0 | [3] |
| Caprylic Acid (C8:0) | 70 : 30 | 6.52 | 171.1 | [4] |
Note: The data for Caprylic Acid is presented to illustrate the effect of a shorter-chain fatty acid on the eutectic composition and melting point.
Key Insights from Comparative Data:
-
Effect of Chain Length: As the alkyl chain length of the fatty acid increases (from Lauric to Palmitic), the proportion of fatty acid required to form the eutectic with this compound decreases.
-
Melting Point Trend: There is a corresponding, albeit modest, increase in the eutectic melting temperature as the fatty acid chain length increases. This is a critical consideration for developing formulations intended for specific administration routes or storage conditions.
-
Thermodynamic Stability: The high latent heat of fusion values for these systems indicate strong intermolecular interactions and significant potential for thermal energy storage, a property that can also be leveraged for triggered drug release systems.[3]
Essential Methodologies for Eutectic Characterization
Differential Scanning Calorimetry (DSC): The Cornerstone of Thermal Analysis
Causality: DSC is the primary and most indispensable tool for analyzing eutectic systems.[5][6] It directly measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the eutectic melting point (Te) and the associated enthalpy of fusion (ΔHfus).[7] A true binary eutectic system is identified by a single, sharp endothermic peak at the eutectic temperature.[1] Constructing a binary phase diagram by analyzing mixtures of varying compositions is the gold standard for unequivocally identifying the eutectic point.[5]
Detailed Experimental Protocol:
-
Calibration: Before analysis, calibrate the DSC instrument's temperature and enthalpy scales using certified standards, such as indium (Tₘ = 156.6 °C). This step is crucial for ensuring the trustworthiness and accuracy of the data.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the pre-prepared this compound/fatty acid mixture into a standard aluminum DSC pan.
-
The mixture itself should be prepared by melting the two components together, thoroughly mixing to ensure homogeneity, and then shock-cooling to promote intimate crystalline contact.[5]
-
Hermetically seal the pan to prevent any mass loss due to sublimation during the heating scan. An empty, sealed pan should be used as the reference.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected eutectic point (e.g., 0°C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature well above the melting point of the highest-melting component (e.g., 75°C).[5]
-
A cooling cycle at the same rate can also be performed to study crystallization behavior and supercooling effects.[8]
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature. The eutectic melt will appear as a distinct endothermic peak.
-
Determine the onset temperature of this peak, which corresponds to the eutectic melting temperature (Te).
-
Integrate the area under the peak to calculate the latent heat of fusion (ΔHfus).
-
Powder X-ray Diffraction (PXRD): Confirming the Solid-State Structure
Causality: While DSC confirms the thermal transition, PXRD provides critical information about the solid-state structure of the mixture. For a eutectic system at a composition other than the eutectic point, the diffractogram should show a combination of the peaks corresponding to the excess component and the eutectic solid. At the exact eutectic composition, a unique diffraction pattern that is different from the simple superposition of the individual components may be observed, confirming the formation of a distinct solid phase. The absence of the crystalline peaks of the starting materials in the liquid state above the eutectic temperature confirms complete melting.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the pure this compound, the pure fatty acid, and the prepared eutectic mixture.
-
Gently grind each sample to a fine powder to ensure random crystal orientation.
-
Mount the powder onto a zero-background sample holder.
-
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation (λ = 1.54 Å).
-
Scan the samples over a relevant 2θ range (e.g., 5° to 50°) at a scan speed of 1-2°/min.
-
-
Data Analysis:
-
Compare the diffractogram of the eutectic mixture to those of the pure components.
-
Overlaying the patterns will clearly show the presence or absence of the characteristic peaks of the starting materials, confirming whether a new solid phase has been formed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Intermolecular Interactions
Causality: FTIR spectroscopy is a powerful technique for investigating the molecular-level interactions that drive eutectic formation.[9][10] Hydrogen bonding between the hydroxyl group (-OH) of this compound and the carbonyl group (C=O) of the fatty acid is the primary interaction mechanism.[2] This interaction can be observed as shifts in the characteristic vibrational frequencies of these functional groups.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Acquire spectra for pure this compound, the pure fatty acid, and the eutectic mixture.
-
Samples can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Spectral Acquisition:
-
Collect spectra over the mid-IR range (e.g., 4000 to 650 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Focus on the key spectral regions:
-
O-H Stretching Region (~3500-3200 cm⁻¹): Look for broadening or a shift to lower wavenumbers in the eutectic mixture compared to pure this compound, indicative of hydrogen bond formation.
-
C=O Stretching Region (~1750-1680 cm⁻¹): A shift in the carbonyl peak of the fatty acid to a lower frequency in the mixture suggests its involvement in hydrogen bonding.[11]
-
-
These spectral shifts provide direct evidence of the intermolecular interactions responsible for the observed thermodynamic behavior.
-
Visualizing Concepts and Workflows
To better illustrate the relationships between these analytical techniques and the fundamental concepts, the following diagrams are provided.
Caption: Experimental workflow for the characterization of a novel eutectic system.
Caption: Illustrative binary phase diagram for a this compound/fatty acid system.
Conclusion
The formation of eutectic mixtures between this compound and fatty acids presents a highly promising avenue for the formulation of poorly soluble drugs. As demonstrated, the thermal properties of these systems are highly dependent on the specific fatty acid used, allowing for the tuning of melting points to suit various pharmaceutical applications. However, harnessing this potential requires a rigorous and systematic characterization approach.
The integration of Differential Scanning Calorimetry, Powder X-ray Diffraction, and FTIR Spectroscopy provides a holistic understanding of these materials, from their bulk thermodynamic properties to the specific molecular interactions that govern their behavior. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently identify, characterize, and optimize this compound-fatty acid eutectic systems, paving the way for the next generation of advanced lipid-based drug delivery technologies.
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Kumar, L., & Pathak, K. (2017). Thermal phase diagram for eutectics of 1- dodecanol with a palmitic... ResearchGate. [Link]
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Rohitash, L., et al. (2018). Fatty acids/1-dodecanol binary eutectic phase change materials for low temperature solar thermal applications: Design, development and thermal analysis. Journal of Energy Storage. [Link]
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Gervajio, G. J., et al. (2005). Solid−Liquid Equilibrium of Binary Fatty Acid Mixtures. Journal of Chemical & Engineering Data, 50(4), 1353–1357. [Link]
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Zuo, J., Li, W., & Weng, L. (2011). Thermal performance of caprylic acid/1-dodecanol eutectic mixture as phase change material (PCM). Energy and Buildings, 43(1), 207-210. [Link]
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Wang, J., et al. (2023). Preparation, Phase Diagrams and Characterization of Fatty Acids Binary Eutectic Mixtures for Latent Heat Thermal Energy Storage. Materials, 16(2), 705. [Link]
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Wang, J., et al. (2023). FT-IR spectra of ten fatty acid binary eutectic mixtures before and after 1000 thermal cycling. ResearchGate. [Link]
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Liu, Y., et al. (2017). A Eutectic Mixture of Natural Fatty Acids Can Serve as the Gating Material for Near-Infrared-Triggered Drug Release. ACS Applied Materials & Interfaces, 9(31), 25945–25954. [Link]
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Al-Mulla, E. A. J. (2022). Preparation and characterization of deep eutectic solvent: Physical properties and electrochemical studies. ResearchGate. [Link]
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Tan, Z. L., et al. (2024). Thermodynamic and spectroscopic evaluation of the eutectic mixture of myristic acid and the local anaesthetics, bupivacaine and ropivacaine. ResearchGate. [Link]
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Jeliński, T., et al. (2019). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? Trends in Food Science & Technology, 91, 44-53. [Link]
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Pignitter, M., & Somoza, V. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Food Science, 77(1), C1-C11. [Link]
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Tan, F. L., & Che Man, Y. B. (2014). Differential Scanning Calorimetry: Applications in Fat and Oil Technology. CRC Press. [Link]
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Wang, J., et al. (2023). Preparation and Thermal Performance of Fatty Acid Binary Eutectic Mixture/Expanded Graphite Composites as Form-Stable Phase Change Materials for Thermal Energy Storage. ACS Omega. [Link]
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Saeed, A. A. H., et al. (2020). Binary mixtures of fatty alcohols and fatty acid esters as novel solid-liquid phase change materials. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Green Alternatives for 1-Dodecanol in Nanoparticle Synthesis
In the pursuit of sustainable nanotechnology, the scientific community is critically re-evaluating traditional synthesis protocols that rely on potentially hazardous or environmentally burdensome reagents. 1-Dodecanol, a C12 fatty alcohol, has been a staple in various chemical synthesis routes for nanoparticles, acting as a solvent, capping agent, or stabilizer.[1][2][3] However, its role is often embedded in methods that require high temperatures and co-reagents that are misaligned with the principles of green chemistry. This guide provides an in-depth comparison of viable, eco-friendly alternatives that not only replace this compound but often simplify the synthesis process, yielding biocompatible nanoparticles for advanced applications.
The shift towards "green" synthesis is a direct response to the limitations and environmental concerns of conventional physical and chemical methods, which can be energy-intensive and involve toxic chemicals.[4][5][6] This guide will explore two primary classes of green alternatives: multifunctional plant-derived extracts and highly efficient microbial biosurfactants. We will delve into the underlying mechanisms, present comparative experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Paradigm Shift: Moving Beyond Conventional Reagents
Traditionally, long-chain fatty alcohols like this compound serve to control nanoparticle growth and prevent agglomeration by forming a protective layer on the particle surface.[3] This is crucial for maintaining the unique size-dependent properties of nanomaterials. However, the overarching goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances.[6][7] Therefore, the ideal alternative to this compound should not only be environmentally benign but also preferably serve multiple functions, such as acting as both the reducing and capping agent, thereby streamlining the entire synthesis process.[8]
Plant-Derived Extracts: Nature's All-in-One Nanofactories
One of the most promising and extensively researched green alternatives involves the use of aqueous plant extracts.[7] These extracts are a rich repository of biomolecules—including polyphenols, flavonoids, terpenoids, alkaloids, and proteins—that can efficiently mediate the synthesis of nanoparticles from their metallic salt precursors.[9][10][11]
Causality of the Mechanism: Reduction and Capping
The synthesis process using plant extracts is a remarkable example of biochemical efficiency. It generally proceeds in three phases: activation, growth, and termination.[12][13]
-
Reduction/Activation: Phytochemicals, particularly flavonoids and polyphenols, are potent reducing agents.[12][14] For instance, the tautomeric transformation of flavonoids from an enol-form to a keto-form can release a reactive hydrogen atom that reduces metal ions (e.g., Ag⁺ to Ag⁰).[12]
-
Growth and Capping/Termination: The same biomolecules, or others present in the extract like proteins and polysaccharides, then adsorb onto the surface of the newly formed metal nuclei.[15][16] This bio-capping prevents the nanoparticles from aggregating, controls their growth, and provides a functionalized, biocompatible surface.[12][16] This dual-functionality eliminates the need for separate reducing and stabilizing agents.[8]
Caption: Mechanism of biosurfactant-mediated nanoparticle synthesis.
Comparative Performance Data: Biosurfactants in Nanoparticle Synthesis
| Biosurfactant Type | Microbial Source | Nanoparticle Synthesized | Avg. Particle Size (nm) | Key Experimental Insight | Reference |
| Rhamnolipid | Pseudomonas aeruginosa | Gold (AuNPs) | 10-20 | Acts as a template for nanoparticle growth, yielding well-dispersed, spherical particles. | [17] |
| Surfactin | Bacillus subtilis | Silver (AgNPs) | 5-15 | Can be produced economically in large quantities; creates highly stable nanoparticles. | [18] |
| Sophorolipid | Candida bombicola | Zinc Oxide (ZnO NPs) | 30-50 | Effective in non-aqueous systems and for synthesizing metal oxide nanoparticles. | [17] |
Self-Validating Experimental Protocol: Surfactin-Mediated Synthesis of AgNPs
This protocol utilizes a pre-prepared biosurfactant solution to stabilize nanoparticles formed by chemical reduction. The stability of the final colloid is the primary validation checkpoint.
1. Preparation of Reagents: a. Prepare a 1 mM AgNO₃ aqueous solution. b. Prepare a stock solution of Surfactin (commercially available or microbially produced and purified) at 1 mg/mL in deionized water. c. Prepare a fresh, chilled 1 mM Sodium Borohydride (NaBH₄) solution as a reducing agent.
2. Synthesis of Silver Nanoparticles (AgNPs): a. In a flask, mix 1 mL of the surfactin solution with 98 mL of the 1 mM AgNO₃ solution. [18] b. Stir the mixture vigorously on a magnetic stirrer. c. Rapidly inject 1 mL of the chilled 1 mM NaBH₄ solution into the mixture. [18] d. Validation Checkpoint: An immediate color change to brownish-yellow confirms the rapid formation of AgNPs. [18]The solution should remain clear and stable without any visible precipitation over several hours, which validates the stabilizing effect of the surfactin.
3. Characterization: a. UV-Visible Spectroscopy: Confirm the formation of AgNPs by measuring the SPR peak, which should appear around 400-420 nm. b. Stability Analysis: Monitor the UV-Vis spectrum over several days. A stable peak indicates no aggregation. c. Further Analysis: Use TEM to confirm the size and monodispersity of the nanoparticles stabilized by the biosurfactant layer.
Head-to-Head Comparison: Green Alternatives vs. This compound
| Feature | This compound (Conventional) | Plant Extracts (Green) | Biosurfactants (Green) |
| Eco-Friendliness | Moderate to Low (Often used with other chemicals, high temps) | High (Aqueous-based, renewable, biodegradable) | High (Biodegradable, from renewable resources) |
| Process Simplicity | Moderate (Often requires multiple steps, inert atmosphere) | High (Often a one-pot, single-step synthesis at room temp) | High (Simple mixing procedure) |
| Cost-Effectiveness | Moderate (Reagent grade chemicals) | High (Plant materials are often inexpensive or waste products) | Moderate (Production/purification can be costly but is improving) |
| Dual Functionality | Low (Primarily a capping agent/solvent) | High (Acts as both reducing and capping agent) | Moderate (Primarily a capping/stabilizing agent) |
| Biocompatibility | Low (Residual solvent can be toxic) | High (Capped with natural, non-toxic biomolecules) | High (Inherently biocompatible and non-toxic) |
| Reproducibility | High | Moderate (Phytochemical content can vary by season/location) | High (With purified biosurfactant) |
Conclusion and Future Outlook
The exploration of green alternatives to conventional reagents like this compound is not merely an academic exercise but a necessary evolution towards sustainable and safer nanotechnology. Plant extracts offer an unparalleled advantage of simplicity and cost-effectiveness by providing a "one-pot" solution where complex mixtures of phytochemicals both reduce and stabilize nanoparticles. [8][9]Biosurfactants provide a more controlled and reproducible method for creating highly stable and uniform nanoparticles, leveraging the sophisticated molecules evolved by microorganisms. [19][17] For researchers and drug development professionals, these green-synthesized nanoparticles, with their inherent biocompatible surfaces, are exceptionally promising. [20]They open new avenues for creating safer drug delivery systems, antimicrobial agents, and diagnostic tools. While challenges such as the batch-to-batch variability of plant extracts remain, ongoing research into identifying and isolating the specific active biomolecules will pave the way for even more precise and reproducible green synthesis protocols in the future.
References
- Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles. MDPI.
- Mechanism of nanoparticle synthesis using phytoextracts.
- Biosurfactants in Nanotechnology: A Gateway to Green and Sustainable Synthesis of Nanoparticles. Journal of Chemical Health Risks.
- Biosurfactants as green stabilizer for the biological synthesis of nanoparticles.
- Biomolecules of plant extracts as reducing and capping agents for the...
- Plant Extracts Mediated Metal-Based Nanoparticles: Synthesis and Biological Applic
- “Green” Nanotechnologies: Synthesis of Metal Nanoparticles Using Plants. PMC - NIH.
- Green synthesis of nanomaterials by using plant extracts as reducing and capping agents. Springer.
- Biosurfactants as green stabilizers for the biological synthesis of nanoparticles. PubMed.
- Full article: Biosurfactants as green stabilizers for the biological synthesis of nanoparticles. Taylor & Francis Online.
- Application of Biosurfactants in the Green Synthesis of Inorganic Nanoparticles. MDPI.
- Cyrene as a “green” solvent for nanoparticles synthesis. American Chemical Society.
- (PDF) Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles.
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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) Analysis of 1-Dodecanol Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of material science and pharmaceutical development, a thorough understanding of the thermal properties of substances and their mixtures is paramount. Differential Scanning Calorimetry (DSC) stands out as a powerful analytical technique for elucidating the thermodynamic characteristics of materials, particularly in the study of phase transitions. This guide provides an in-depth exploration of the application of DSC in analyzing binary mixtures of 1-dodecanol, a long-chain fatty alcohol with significant potential in applications such as phase change materials (PCMs) for thermal energy storage and as a component in drug delivery systems.
As a senior application scientist, this document is structured to not only provide procedural steps but to also instill a deeper understanding of the "why" behind the experimental choices. We will delve into the principles of eutectic formation, the interpretation of DSC thermograms for binary mixtures, and a comparative analysis of this compound with various fatty acids and alcohols.
The Science of Mixtures: Eutectic Behavior and its Significance
When two or more components are mixed, the resulting thermal behavior can be significantly different from that of the individual pure substances. A key phenomenon observed in many binary systems is the formation of a eutectic mixture. A eutectic system is a homogeneous mixture of substances that melts and solidifies at a single, distinct temperature that is lower than the melting points of any of the individual components.[1] This unique melting behavior is a critical consideration in various applications. In the pharmaceutical industry, for instance, the formation of a eutectic mixture can enhance the dissolution rate and bioavailability of a poorly soluble active pharmaceutical ingredient (API). In the realm of PCMs, eutectic mixtures allow for the tuning of the phase transition temperature to a specific operating range for efficient thermal energy storage and release.
DSC is an invaluable tool for identifying and characterizing eutectic behavior. By systematically analyzing mixtures of varying compositions, a phase diagram can be constructed, which maps the different phases of the mixture as a function of temperature and composition.
Comparative Analysis of this compound Binary Mixtures
This compound has been extensively studied in binary mixtures with other fatty alcohols and fatty acids to create novel materials with tailored thermal properties. The following table summarizes the eutectic composition and melting temperatures for several this compound binary systems, as determined by DSC analysis.
| Mixture Component | Eutectic Composition (molar ratio of this compound) | Eutectic Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
| Fatty Alcohols | |||
| 1-Tetradecanol | 0.74 | 18.8 | Data not consistently reported |
| 1-Hexadecanol | 0.88 | Data not consistently reported | Data not consistently reported |
| 1-Octadecanol | 0.95 | Data not consistently reported | Data not consistently reported |
| Fatty Acids | |||
| Caprylic Acid | 0.30 (mass fraction) | 6.52 | 171.06 |
| Lauric Acid | 0.71 (wt%) | 15.5 - 19.0 | 183 - 188 |
| Myristic Acid | 0.83 (wt%) | 15.5 - 19.0 | 183 - 188 |
| Palmitic Acid | 0.90 (wt%) | 15.5 - 19.0 | 183 - 188 |
Note: The data presented is a synthesis from multiple sources and may show slight variations depending on the specific experimental conditions used in the original studies.
Experimental Workflow: A Step-by-Step Protocol for DSC Analysis of a this compound Binary Mixture
The following protocol outlines a systematic approach to preparing and analyzing a binary mixture of this compound and a second component (e.g., a fatty acid) to determine its phase diagram and identify the eutectic composition.
Caption: A generalized workflow for the DSC analysis of binary mixtures.
1. Material Procurement and Purity Check:
-
Rationale: The purity of the starting materials is critical as impurities can significantly affect the melting behavior and the eutectic composition.
-
Procedure:
-
Obtain high-purity (≥98%) this compound and the second component.
-
Perform a preliminary DSC scan on each pure component to verify their melting points against literature values. A sharp, single melting peak is indicative of high purity.
-
2. Preparation of Binary Mixtures:
-
Rationale: A range of compositions must be prepared to accurately map the phase diagram.
-
Procedure:
-
Prepare a series of binary mixtures with varying molar ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10 of this compound to the second component).
-
Accurately weigh the components using an analytical balance (to at least 0.1 mg).
-
Melt the components together in a sealed vial at a temperature approximately 10°C above the melting point of the higher-melting component.
-
Ensure thorough mixing in the molten state to achieve homogeneity.
-
Allow the mixtures to slowly cool to room temperature and solidify.
-
3. Sample Encapsulation:
-
Rationale: Proper sample encapsulation is crucial for good thermal contact and to prevent any loss of volatile components during heating.
-
Procedure:
-
Weigh 2-5 mg of the prepared solid mixture into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This is particularly important for fatty acids and alcohols which can have some volatility.
-
Prepare an empty, sealed aluminum pan as a reference. The mass of the sample and reference pans should be matched as closely as possible.
-
4. Instrument Calibration:
-
Rationale: Calibration of the DSC instrument for temperature and enthalpy is essential for accurate and reproducible results.
-
Procedure:
-
Calibrate the instrument using certified standards such as indium, which has a well-defined melting point and enthalpy of fusion. This should be done according to the manufacturer's recommendations.
-
5. Thermal Program Execution:
-
Rationale: A controlled heating and cooling program is applied to the sample and reference to measure the heat flow associated with phase transitions.
-
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.
-
Execute a heat-cool-heat cycle. A typical program would be:
-
First Heating: Heat from a sub-ambient temperature (e.g., -20°C) to a temperature above the melting point of the higher-melting component at a controlled rate (e.g., 10°C/min). This first heating run helps to erase the thermal history of the sample.
-
Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) back to the starting temperature.
-
Second Heating: Heat the sample again at the same rate as the first heating. The data from the second heating run is typically used for analysis as it represents the behavior of a sample with a controlled thermal history.
-
-
6. Thermogram Interpretation:
-
Rationale: The DSC thermogram provides a visual representation of the thermal events occurring in the sample.
-
Procedure:
-
Analyze the second heating curve for each composition.
-
For a non-eutectic composition, you will typically observe two endothermic peaks. The first, smaller peak corresponds to the melting of the eutectic mixture, and the second, broader peak corresponds to the melting of the excess component.
-
For the eutectic composition, a single, sharp melting peak will be observed at the eutectic temperature.
-
Caption: Logical flow for interpreting DSC thermograms of eutectic systems.
7. Phase Diagram Construction:
-
Rationale: The phase diagram provides a complete picture of the solid-liquid equilibrium of the binary system.
-
Procedure:
-
Plot the peak temperatures of the thermal events against the composition of the mixtures.
-
The temperature of the first peak (eutectic melting) should be constant across all compositions and represents the solidus line.
-
The temperature of the second peak (melting of the excess component) will vary with composition and represents the liquidus line.
-
8. Eutectic Point Determination:
-
Rationale: The eutectic point is the key characteristic of a eutectic system.
-
Procedure:
-
The eutectic composition is the composition at which the liquidus and solidus lines intersect, and only a single melting peak is observed.
-
The eutectic temperature is the temperature at which this single peak occurs.
-
DSC in Context: A Comparison with Other Thermal Analysis Techniques
While DSC is a cornerstone of thermal analysis, other techniques provide complementary information.
| Technique | Principle of Operation | Information Obtained | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, enthalpy of fusion, glass transition temperature, crystallization temperature, specific heat capacity. | High sensitivity, quantitative enthalpy measurements, versatile for various materials. | Small sample size may not be representative of bulk material, potential for thermal lag at high heating rates. |
| Differential Thermal Analysis (DTA) | Measures the temperature difference between a sample and a reference as a function of temperature. | Transition temperatures (melting, crystallization). | Simpler instrumentation than DSC, can be used at higher temperatures. | Not quantitative for enthalpy changes, less sensitive than DSC. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal stability, decomposition temperatures, moisture content, composition of multi-component systems. | Provides quantitative mass change data, useful for studying degradation processes. | Does not provide information on phase transitions that do not involve a mass change (e.g., melting). |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The initial purity check of the raw materials ensures a reliable starting point. The systematic analysis of a range of compositions allows for the clear identification of the eutectic point, which serves as an internal validation of the phase diagram. Furthermore, the consistency of the eutectic melting temperature across different compositions provides a robust check on the experimental procedure. For enhanced confidence, results can be compared with theoretical predictions from models such as the Schröder-van Laar equation.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the characterization of this compound mixtures, providing critical insights into their phase behavior and thermal properties. By following a systematic and well-controlled experimental protocol, researchers can accurately determine phase diagrams, identify eutectic compositions, and quantify the energetic of phase transitions. This information is vital for the rational design of materials with tailored properties for a wide array of applications, from advanced thermal energy storage solutions to innovative pharmaceutical formulations. The integration of DSC with other thermal analysis techniques provides a comprehensive understanding of material behavior, ensuring the development of robust and reliable products.
References
-
High Pressure Solid–Liquid Equilibrium of Fatty Alcohols Binary Systems from this compound, 1-Tetradecanol, 1-Hexadecanol, and 1-Octadecanol. Journal of Chemical & Engineering Data.[Link]
-
Binary solid-liquid equilibrium phase diagrams of: (a) TD, (b) HD, and (c) OD mixtures. ResearchGate.[Link]
-
Thermal performance of caprylic acid/1-dodecanol eutectic mixture as phase change material (PCM). ResearchGate.[Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
